Product packaging for 1-Acetylpiperidin-3-one(Cat. No.:CAS No. 34456-78-5)

1-Acetylpiperidin-3-one

Cat. No.: B031758
CAS No.: 34456-78-5
M. Wt: 141.17 g/mol
InChI Key: RWHGRWSDPVNGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Acetylpiperidin-3-one is a versatile piperidine-based building block in organic synthesis and medicinal chemistry research. The piperidine ring is a fundamental scaffold in drug discovery, found in more than twenty classes of pharmaceuticals and numerous alkaloids . Compounds featuring the 1-acetylpiperidine moiety, similar to this ketone derivative, are key intermediates in developing potent inhibitors for various biological targets. For instance, such derivatives have been utilized in the synthesis of soluble epoxide hydrolase (sEH) inhibitors investigated for cardiovascular and metabolic diseases , and as central components in chemical probes for bromodomain proteins, which are relevant in oncology and immuno-inflammatory disease research . The ketone functional group at the 3-position offers a reactive handle for further chemical modifications, including reduction to alcohols, conversion to oximes, or use in multi-component reactions, enabling researchers to rapidly explore structure-activity relationships (SAR) and generate diverse compound libraries for high-throughput screening . This makes this compound a valuable reagent for chemists working in early-stage drug discovery. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B031758 1-Acetylpiperidin-3-one CAS No. 34456-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHGRWSDPVNGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487557
Record name 1-acetylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34456-78-5
Record name 1-acetylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Acetyl-3-piperidone CAS number 34456-78-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Acetyl-3-piperidone (CAS 34456-78-5) for Advanced Research and Pharmaceutical Development

Introduction

N-Acetyl-3-piperidone, with the Chemical Abstracts Service (CAS) number 34456-78-5, is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, N-Acetyl-3-piperidone serves as a critical building block and versatile intermediate in the synthesis of complex molecular architectures.[1][2] Its unique structural features, combining a ketone functional group with an N-acetylated piperidine ring, make it a valuable precursor for creating a diverse range of bioactive molecules, from central nervous system agents to anticancer compounds.[3][4][5]

This guide provides an in-depth exploration of N-Acetyl-3-piperidone, tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of facts to offer a cohesive narrative on its synthesis, characterization, and application, grounded in the principles of chemical causality and supported by authoritative references.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its application in synthesis and development. These parameters dictate solubility, reactivity, and storage conditions. The properties of N-Acetyl-3-piperidone are summarized below.

PropertyValueReference
CAS Number 34456-78-5[6]
Molecular Formula C₇H₁₁NO₂[6][7]
Molar Mass 141.17 g/mol [6][7]
Density (Predicted) 1.126 ± 0.06 g/cm³[7]
Boiling Point (Predicted) 300.3 ± 35.0 °C[7]
pKa (Predicted) -0.84 ± 0.20[7]
Storage Conditions 2-8 °C, protect from light[6][7]

Synthesis and Manufacturing

The synthesis of N-Acetyl-3-piperidone is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common pathway involves the preparation of a 3-piperidone precursor, followed by N-acetylation.

Logical Workflow for Synthesis

The overall synthetic strategy is designed to first construct the core piperidone ring and then introduce the acetyl group onto the nitrogen atom. This sequence is generally preferred as the piperidone precursor can be unstable, and protecting the nitrogen early can complicate subsequent reactions.

synthesis_workflow cluster_precursor Part 1: Precursor Synthesis cluster_acetylation Part 2: N-Acetylation Start Starting Material (e.g., 3-Hydroxypyridine) QuatSalt N-benzyl-3-hydroxypyridine quaternary ammonium salt Start->QuatSalt Benzylation Reduction Reduction (e.g., with Sodium Borohydride) QuatSalt->Reduction NBenzyl N-benzyl-3-hydroxypiperidine Reduction->NBenzyl Debenzylation Debenzylation & Ring Formation NBenzyl->Debenzylation PiperidoneHCl 3-Piperidone Hydrochloride Debenzylation->PiperidoneHCl Acetylation Acetylation Reaction (e.g., with Acetic Anhydride) PiperidoneHCl->Acetylation Purification Purification (e.g., Chromatography) Acetylation->Purification FinalProduct N-Acetyl-3-piperidone Purification->FinalProduct

Caption: General synthetic workflow for N-Acetyl-3-piperidone.

Step-by-Step Experimental Protocol: Synthesis

This protocol outlines a common laboratory-scale synthesis, beginning with the more stable 3-piperidone hydrochloride salt.

Part 1: Synthesis of 3-Piperidone Hydrochloride (Precursor)

The synthesis of the 3-piperidone core can be challenging. One established route starts from 3-hydroxypyridine, which is first benzylated and then reduced.[8][9]

  • Benzylation: 3-Hydroxypyridine is reacted with benzyl bromide in an appropriate organic solvent (e.g., toluene) under reflux to form the N-benzyl-3-hydroxypyridine quaternary ammonium salt.[8]

  • Reduction: The resulting salt is reduced using a reducing agent like sodium borohydride to yield N-benzyl-3-hydroxypiperidine.[8]

  • Oxidation & Debenzylation: The hydroxyl group is oxidized to a ketone, and the benzyl group is removed, often in a multi-step or one-pot process, to yield 3-piperidone, which is typically isolated as its more stable hydrochloride salt.[10]

Part 2: N-Acetylation of 3-Piperidone

This step introduces the acetyl group to the nitrogen atom of the piperidone ring.

  • Reaction Setup: Suspend 3-piperidone hydrochloride (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Cool the suspension in an ice bath (0 °C). Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), dropwise to neutralize the hydrochloride and liberate the free base of 3-piperidone.

  • Acetylating Agent: While maintaining the temperature at 0 °C, slowly add the acetylating agent, typically acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents), to the reaction mixture. The use of acetic anhydride is often preferred as it is less corrosive and the byproduct, acetic acid, is easily removed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane, to yield N-Acetyl-3-piperidone as a pure compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized N-Acetyl-3-piperidone. A multi-technique approach is standard practice.

Workflow for Analytical Validation

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_confirmation Sample Synthesized N-Acetyl-3-piperidone NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR HPLC HPLC-UV Sample->HPLC GC GC-FID Sample->GC Confirmation Confirmed Structure & Purity >98%

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data

The following table summarizes the expected outcomes from key analytical techniques. While specific spectra for the 3-piperidone isomer are not as prevalent in public databases as its 4-piperidone counterpart, the expected signals can be reliably predicted based on fundamental principles and data from analogous structures.[11][12]

TechniqueExpected ResultsCausality/Interpretation
¹H NMR Multiple signals in the aliphatic region (approx. 2.0-4.0 ppm) corresponding to the piperidine ring protons. A sharp singlet around 2.1 ppm for the acetyl methyl protons. The presence of rotamers due to hindered rotation around the amide bond may lead to signal broadening or duplication.[13]The chemical shifts and splitting patterns provide a map of the proton environment, confirming the connectivity of the carbon skeleton. The acetyl group's singlet is a key diagnostic peak.
¹³C NMR A signal for the ketone carbonyl carbon (C=O) around 205-210 ppm. A signal for the amide carbonyl carbon around 169-172 ppm. Aliphatic signals for the piperidine ring carbons and a signal for the acetyl methyl carbon around 21 ppm.[13][14]Confirms the presence of both carbonyl functional groups and the different carbon environments within the molecule.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ corresponding to the molecular weight (141.17). Characteristic fragmentation patterns, including the loss of the acetyl group.Provides direct evidence of the compound's molecular weight and offers structural clues through fragmentation analysis.
Infrared (IR) Spectroscopy A strong, sharp absorption band for the ketone C=O stretch (approx. 1720-1740 cm⁻¹). A strong absorption band for the amide C=O stretch (approx. 1640-1660 cm⁻¹). C-H stretching bands in the 2850-3000 cm⁻¹ region.Confirms the presence of the key functional groups (ketone and amide) based on their characteristic vibrational frequencies.[11]
HPLC/GC A single major peak under optimized conditions, indicating high purity. Retention time is specific to the method used.These methods are the gold standard for assessing purity by separating the target compound from any impurities, starting materials, or byproducts.[15][16][17]

Applications in Research and Drug Development

The piperidine nucleus is a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[2][5] N-Acetyl-3-piperidone is a valuable intermediate because it provides a synthetically accessible handle (the ketone) for further chemical elaboration, allowing for the construction of diverse and complex molecular libraries.

Role as a Versatile Synthetic Intermediate

The ketone at the 3-position can undergo a wide range of chemical transformations, including:

  • Reductive Amination: To introduce substituted amine groups, creating chiral centers and new points for molecular diversification.

  • Wittig Reaction: To form carbon-carbon double bonds.

  • Aldol Condensation: To build larger, more complex carbon skeletons.

These reactions allow chemists to use N-Acetyl-3-piperidone as a scaffold to build molecules with desired pharmacological properties. For instance, piperidone analogues have been investigated as mimics of curcumin for potential anticancer effects and as precursors for Donepezil analogues in Alzheimer's disease research.[3][4][18]

applications_pathway cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds cluster_final Start N-Acetyl-3-piperidone ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Aldol Aldol Condensation Start->Aldol Aminopiperidines Substituted 3-Aminopiperidines ReductiveAmination->Aminopiperidines Alkenylpiperidines 3-Alkenylpiperidines Wittig->Alkenylpiperidines ComplexScaffolds Complex Polycyclic Systems Aldol->ComplexScaffolds Bioactive Bioactive Drug Candidates (e.g., CNS, Oncology)

Caption: N-Acetyl-3-piperidone as a key intermediate in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling N-Acetyl-3-piperidone. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[19][20]

  • Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[19][20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[6][7] Keep away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[19]

Conclusion

N-Acetyl-3-piperidone (CAS 34456-78-5) is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and drug development. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a foundational building block for creating novel therapeutics. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for any researcher aiming to leverage its full potential. As the demand for structurally complex and diverse small molecules continues to grow, the importance of key intermediates like N-Acetyl-3-piperidone in the scientific landscape is set to increase.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylpiperidin-3-one, a derivative of piperidine, represents a key structural motif in medicinal chemistry and drug development. Its physicochemical properties are fundamental to understanding its reactivity, stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed methodologies for their experimental determination. By synthesizing theoretical predictions with established analytical protocols, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this important heterocyclic compound.

Introduction: The Significance of this compound

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of an acetyl group at the nitrogen and a ketone at the 3-position, as in this compound (also known as N-Acetyl-3-piperidone), creates a molecule with distinct electronic and steric properties. These features make it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. A thorough understanding of its fundamental physicochemical properties is therefore a prerequisite for its effective utilization in drug design and development, enabling predictions of its behavior in biological systems and guiding the design of synthetic routes.

Molecular Structure and Identification

A foundational understanding of this compound begins with its molecular structure and key identifiers.

  • Chemical Name: this compound

  • Synonyms: N-Acetyl-3-piperidone, 1-acetyl-3-oxopiperidine[2]

  • CAS Number: 34456-78-5[2]

  • Molecular Formula: C₇H₁₁NO₂[2]

  • Molecular Weight: 141.17 g/mol [2]

The structure consists of a six-membered piperidine ring with an acetyl group attached to the nitrogen atom and a carbonyl group at the third carbon position. This arrangement influences the molecule's polarity, hydrogen bonding capabilities, and overall reactivity.

Logical Relationship Diagram: Key Functional Groups

This compound This compound Piperidine_Ring Piperidine Ring (Scaffold) This compound->Piperidine_Ring Core Structure Acetyl_Group N-Acetyl Group (Amide) This compound->Acetyl_Group Modulates Basicity Ketone_Group C3-Ketone (Carbonyl) This compound->Ketone_Group Site of Nucleophilic Attack

Caption: Interplay of functional groups in this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. For this compound, a combination of predicted and available experimental data provides a foundational understanding.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available data is computationally predicted and awaits experimental verification. For comparative purposes, experimental data for the related compound, 1-Acetylpiperidine, is also provided where available.

PropertyThis compound (CAS: 34456-78-5)1-Acetylpiperidine (CAS: 618-42-8)
Molecular Formula C₇H₁₁NO₂[2]C₇H₁₃NO[3]
Molecular Weight 141.17 g/mol [2]127.18 g/mol [3]
Physical Form Pale-yellow to Yellow-brown Liquid[4]Clear, colorless to light orange/yellow liquid[5]
Melting Point Data not available-13.4 °C[5]
Boiling Point 300.3 ± 35.0 °C (Predicted)[2]226 °C[5]
Density 1.126 ± 0.06 g/cm³ (Predicted)[2]0.003 g/cm³ (likely a typo, should be closer to 1 g/cm³)[5]
pKa -0.84 ± 0.20 (Predicted)[2]-0.41 ± 0.20 (Predicted)[5]
Solubility Data not availableData not available
Causality Behind Physicochemical Properties
  • Boiling Point: The predicted high boiling point of this compound relative to its molecular weight can be attributed to its polarity arising from the amide and ketone functional groups, leading to strong intermolecular dipole-dipole interactions.

  • Density: The predicted density being greater than 1 g/cm³ is consistent with a compact, cyclic structure containing two oxygen atoms.

  • pKa: The predicted negative pKa value suggests that the acetyl group significantly withdraws electron density from the nitrogen atom, rendering it non-basic. The lone pair on the nitrogen participates in resonance with the acetyl carbonyl group, making it unavailable for protonation under normal aqueous conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring and the acetyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent carbonyl and amide groups.

Expected ¹H NMR Spectral Features:

  • Acetyl Protons (CH₃): A singlet peak, typically in the region of δ 2.0-2.2 ppm.

  • Piperidine Ring Protons: A series of multiplets in the range of δ 1.5-4.0 ppm. The protons alpha to the nitrogen and the ketone will be shifted downfield.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Features:

  • Ketone Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-215 ppm.

  • Amide Carbonyl Carbon (C=O): A signal around δ 168-172 ppm.

  • Piperidine Ring Carbons: Signals in the range of δ 20-60 ppm. The carbons adjacent to the nitrogen and ketone will be shifted further downfield.

  • Acetyl Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

  • Ketone C=O Stretch: A strong, sharp absorption band in the region of 1710-1730 cm⁻¹.

  • Amide C=O Stretch: A strong, sharp absorption band around 1640-1660 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR):

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of liquid this compound onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak at m/z = 141, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of an acetyl group (m/z = 98) and other fragmentation pathways of the piperidine ring.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and aspects of the structure.

Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: A typical workflow for the spectroscopic characterization of this compound.

Synthesis and Reactivity

A plausible synthetic route to this compound involves the N-acetylation of a suitable piperidin-3-one precursor.

Synthetic Approach

A common method for the synthesis of N-acetylated piperidines is the reaction of the corresponding piperidine with an acetylating agent.

Illustrative Synthetic Scheme:

Piperidin-3-one Piperidin-3-one Product This compound Piperidin-3-one->Product Acetic_Anhydride Acetic Anhydride (or Acetyl Chloride) Acetic_Anhydride->Product Base (e.g., Triethylamine)

Caption: A general synthetic route to this compound.

Experimental Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidin-3-one hydrochloride in a suitable solvent such as dichloromethane.

  • Basification: Add a base, for example, triethylamine, to neutralize the hydrochloride salt and liberate the free piperidine.

  • Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its two key functional groups:

  • Ketone: The carbonyl group at the 3-position is susceptible to nucleophilic attack, making it a useful handle for further functionalization of the piperidine ring.

  • Amide: The N-acetyl group is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.

Stability and Storage

For maintaining the integrity of this compound, proper storage is crucial.

  • Storage Conditions: It is recommended to store the compound at room temperature.[4]

  • Stability: As a liquid, it should be stored in a tightly sealed container to prevent the absorption of moisture and potential degradation. Long-term stability studies have not been extensively reported, but as with many ketones, it may be susceptible to aldol-type reactions or other forms of degradation over extended periods, especially in the presence of acidic or basic impurities.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has consolidated the available predicted and experimental data on its physicochemical properties, providing a framework for its informed use. While there is a clear need for further experimental validation of its properties, particularly comprehensive spectroscopic analysis, the information presented herein offers a valuable starting point for researchers. The detailed protocols for characterization and synthesis provide a practical basis for working with this compound, ensuring both scientific rigor and laboratory safety. As research into piperidine-based compounds continues to expand, a thorough understanding of the fundamental properties of key intermediates like this compound will remain indispensable.

References

Spectroscopic Profile of N-Acetyl-3-piperidone: A Predictive Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structural Elucidation of a Versatile Piperidine Scaffold

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

N-Acetyl-3-piperidone is a heterocyclic ketone of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in a vast array of pharmaceuticals. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic chemistry. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of N-Acetyl-3-piperidone. In the absence of publicly available experimental spectra for this specific isomer, this guide leverages fundamental principles of spectroscopic analysis and comparative data from structurally related analogs, namely N-acetyl-4-piperidone and 3-piperidone hydrochloride, to construct a reliable and scientifically grounded predictive profile. This document is intended to serve as a vital resource for researchers, enabling them to identify, characterize, and utilize N-Acetyl-3-piperidone with a high degree of confidence.

Introduction: The Significance of N-Acetyl-3-piperidone

The piperidine ring is a ubiquitous structural motif in a multitude of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its ability to engage in crucial biological interactions. The introduction of an acetyl group on the nitrogen atom and a carbonyl group at the 3-position of the piperidine ring endows N-Acetyl-3-piperidone with a unique combination of chemical functionalities. The N-acetyl group modulates the basicity of the nitrogen and introduces rotational isomerism (E/Z conformers), which can significantly influence its biological activity and pharmacokinetic properties. The ketone at the 3-position provides a reactive handle for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of N-Acetyl-3-piperidone, offering a virtual roadmap for its characterization.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1. Theoretical Principles

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electron-withdrawing groups, such as carbonyls and amides, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The multiplicity of a signal (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, following the n+1 rule, and the coupling constant (J) provides information about the dihedral angle between adjacent protons.

Due to the presence of the N-acetyl group, N-Acetyl-3-piperidone is expected to exist as a mixture of two rotamers (E and Z) in solution due to the partial double bond character of the amide C-N bond. This will likely result in a doubling of some or all of the proton signals in the ¹H NMR spectrum.

2.2. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of N-Acetyl-3-piperidone in CDCl₃ is presented in Table 1. The chemical shifts are estimated based on the analysis of N-acetyl-4-piperidone and other substituted piperidines.

Table 1: Predicted ¹H NMR Data for N-Acetyl-3-piperidone

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H23.8 - 4.2m-Diastereotopic protons adjacent to nitrogen and the carbonyl group. Expected to be the most downfield methylene protons. Two sets of signals for rotamers are likely.
H42.5 - 2.9m-Methylene protons adjacent to the carbonyl group.
H51.8 - 2.2m-Methylene protons.
H63.4 - 3.7m-Methylene protons adjacent to the nitrogen. Two sets of signals for rotamers are likely.
-COCH₃2.1s-Sharp singlet for the acetyl methyl protons. A minor second singlet for the other rotamer might be observed.

2.3. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of N-Acetyl-3-piperidone in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

2.4. Data Interpretation

The most downfield signals are expected to be from the H2 protons, being alpha to both the amide nitrogen and the ketone. The presence of two rotamers would likely result in two sets of signals for the protons on the piperidine ring, particularly for those closest to the N-acetyl group (H2 and H6). The acetyl methyl group will appear as a sharp singlet, and its chemical shift is a good indicator of the electronic environment around the amide.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Theoretical Principles

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are highly deshielded and appear far downfield. Carbons attached to nitrogen are also deshielded.

3.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for N-Acetyl-3-piperidone are summarized in Table 2. These values are estimated by comparison with N-acetyl-4-piperidone and other piperidine derivatives.[1]

Table 2: Predicted ¹³C NMR Data for N-Acetyl-3-piperidone

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Ketone)205 - 210The carbonyl carbon of the ketone is expected to be the most downfield signal.
C=O (Amide)168 - 172The carbonyl carbon of the N-acetyl group.
C245 - 50Carbon adjacent to nitrogen and the ketone.
C435 - 40Methylene carbon adjacent to the ketone.
C525 - 30Methylene carbon.
C640 - 45Carbon adjacent to the nitrogen. The chemical shift will be influenced by the rotameric equilibrium.
-COCH₃20 - 25The methyl carbon of the acetyl group.

3.3. Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Pulse program: Proton-decoupled.

    • Spectral width: 0-220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

3.4. Data Interpretation

The two carbonyl signals will be the most prominent features in the downfield region of the spectrum. The ketone carbonyl will be significantly further downfield than the amide carbonyl. The signals for the piperidine ring carbons will be in the aliphatic region, with those adjacent to the nitrogen and the ketone appearing at lower field. The presence of rotamers may lead to broadened or doubled peaks for the ring carbons, especially C2 and C6.

Predicted Infrared (IR) Spectroscopy

4.1. Theoretical Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. Specific functional groups have characteristic absorption frequencies. The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in an IR spectrum.

4.2. Predicted IR Data

The key predicted IR absorption bands for N-Acetyl-3-piperidone are listed in Table 3. These predictions are based on the known vibrational frequencies of ketones and amides.[1]

Table 3: Predicted IR Absorption Bands for N-Acetyl-3-piperidone

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
~1720C=O Stretch (Ketone)StrongCharacteristic absorption for a six-membered ring ketone.
~1640C=O Stretch (Amide)StrongThe amide I band, typically at a lower frequency than the ketone due to resonance.
2850 - 3000C-H Stretch (Aliphatic)MediumStretching vibrations of the CH₂ and CH₃ groups.
1400 - 1470C-H Bend (Aliphatic)MediumBending vibrations of the CH₂ and CH₃ groups.

4.3. Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

4.4. Data Interpretation

The IR spectrum will be dominated by two strong carbonyl absorption bands. The higher frequency band will correspond to the ketone, while the lower frequency band will be due to the amide. The presence of these two distinct peaks is a strong confirmation of the molecular structure. The C-H stretching and bending vibrations in the fingerprint region will further support the presence of the piperidine ring and the acetyl group.

Predicted Mass Spectrometry (MS)

5.1. Theoretical Principles

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common technique that can induce fragmentation.

5.2. Predicted Mass Spectrum Data

The predicted key fragments in the EI mass spectrum of N-Acetyl-3-piperidone are presented in Table 4. The molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol .[1]

Table 4: Predicted Key Fragments in the Mass Spectrum of N-Acetyl-3-piperidone

m/zProposed FragmentNotes
141[M]⁺Molecular ion peak.
98[M - CH₃CO]⁺Loss of the acetyl group.
84[M - CO - CH₃]⁺Loss of a carbonyl and a methyl radical.
69[M - CH₃CO - HCN]⁺Subsequent loss of hydrogen cyanide from the piperidine ring.
43[CH₃CO]⁺Acetyl cation, often a base peak for N-acetyl compounds.

5.3. Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.

5.4. Data Interpretation

The molecular ion peak at m/z 141 will confirm the molecular weight of the compound. A prominent peak at m/z 43, corresponding to the acetyl cation, is highly characteristic of N-acetylated compounds and will likely be the base peak. The fragmentation pattern, including the loss of the acetyl group (m/z 98), will provide strong evidence for the proposed structure.

Visualization of Molecular Structure and Connectivity

The following diagram illustrates the molecular structure of N-Acetyl-3-piperidone and key structural features relevant to its spectroscopic analysis.

Caption: Molecular structure of N-Acetyl-3-piperidone.

Conclusion

This technical guide provides a detailed and scientifically rigorous predictive analysis of the spectroscopic data for N-Acetyl-3-piperidone. By leveraging the known spectral characteristics of analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This guide is designed to be a practical tool for researchers, enabling the confident identification and characterization of this important synthetic building block. The provided protocols and interpretations offer a solid framework for experimental work and will facilitate the seamless integration of N-Acetyl-3-piperidone into drug discovery and development programs.

References

1-Acetylpiperidin-3-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Acetylpiperidin-3-one: A Key Heterocyclic Building Block

Executive Summary: this compound is a bifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Possessing both a ketone and a tertiary amide within a piperidine scaffold, it serves as a versatile intermediate for constructing more complex molecular architectures. The piperidine ring is a privileged structure, frequently found in FDA-approved pharmaceuticals and natural alkaloids, making its derivatives highly valuable.[1][2] This guide provides a comprehensive overview of this compound, covering its formal nomenclature, physicochemical and spectroscopic properties, a detailed synthetic protocol with mechanistic rationale, and its applications as a strategic building block in drug discovery.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is systematically named based on the substitution pattern of the parent piperidine ring. The nitrogen atom is designated as position 1, and the acetyl group's attachment at this position gives the "1-Acetyl-" prefix. The ketone functional group at the third carbon of the ring is indicated by "-3-one".

IdentifierValueSource
IUPAC Name 1-(3-oxopiperidin-1-yl)ethan-1-oneIUPAC Naming Convention
Common Name This compound-
CAS Number 34456-78-5[3]
Molecular Formula C₇H₁₁NO₂-
Molecular Weight 141.17 g/mol -
Canonical SMILES CC(=O)N1CCC(=O)CC1-
InChI Key YJQHLRJDLYQARX-UHFFFAOYSA-N-

Physicochemical and Spectroscopic Profile

Understanding the analytical signature of a compound is critical for reaction monitoring and quality control. While extensive experimental data for this compound is not broadly published, its spectroscopic characteristics can be reliably predicted based on its functional groups.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Appearance Colorless to pale yellow oil or low-melting solidTypical for small, functionalized organic molecules.
Boiling Point >250 °C (est.)High due to polar ketone and amide groups.
Solubility Soluble in water, methanol, chloroform, DCMPolarity of the molecule allows for solubility in polar solvents.
Predicted Spectroscopic Data

The presence of a ketone, a tertiary amide, and a saturated heterocyclic ring gives this compound a distinct spectroscopic fingerprint.

  • Infrared (IR) Spectroscopy:

    • ~1720 cm⁻¹ (strong): C=O stretch of the cyclic ketone.

    • ~1650 cm⁻¹ (strong): C=O stretch of the tertiary amide (N-acetyl group). The resonance of the nitrogen lone pair lowers its frequency compared to the ketone.

    • 2850-3000 cm⁻¹ (medium): C-H stretching of the aliphatic ring and methyl group protons.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ~208 ppm: Carbonyl carbon of the ketone (C3).

    • ~170 ppm: Carbonyl carbon of the N-acetyl group.

    • ~21 ppm: Methyl carbon of the N-acetyl group.

    • ~40-60 ppm: Multiple signals corresponding to the four unique methylene carbons (C2, C4, C5, C6) of the piperidine ring.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ~2.1 ppm (singlet, 3H): Protons of the acetyl methyl group. It is a singlet as there are no adjacent protons.

    • ~2.5-4.0 ppm (multiplets, 8H): A series of complex, overlapping signals corresponding to the protons on the piperidine ring. The protons adjacent to the carbonyls (C2 and C4) and the nitrogen (C2 and C6) would be shifted further downfield.

Key Structural Features of this compound cluster_structure cluster_labels Spectroscopic Correlations img ketone Ketone (C3) IR: ~1720 cm⁻¹ ¹³C NMR: ~208 ppm amide N-Acetyl Group IR: ~1650 cm⁻¹ ¹³C NMR: ~170 ppm (C=O) ¹H NMR: ~2.1 ppm (CH₃) ring Piperidine Ring Protons (C2, C4, C5, C6) ¹H NMR: ~2.5-4.0 ppm

Predicted spectroscopic correlations for this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted piperidones can be challenging, with common cyclization strategies like the Dieckmann condensation sometimes failing for 3-piperidone systems.[1] However, this compound can be accessed reliably through the direct acylation of a piperidin-3-one precursor.

Experimental Protocol: N-Acetylation of Piperidin-3-one Hydrochloride

This protocol describes a standard and robust method for the synthesis of the title compound.

Principle: This is a nucleophilic acyl substitution reaction. The secondary amine of piperidin-3-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A non-nucleophilic base is required to deprotonate the piperidinium salt to the free amine and to neutralize the acetic acid byproduct, driving the reaction to completion.

G start Piperidin-3-one HCl + Acetic Anhydride + Triethylamine (TEA) reaction Reaction Vessel (DCM, 0°C to RT) start->reaction 1. Add reagents quench Aqueous Quench (e.g., sat. NaHCO₃) reaction->quench 2. Reaction complete extract Extraction (DCM or EtOAc) quench->extract 3. Neutralize & Separate dry Drying (Na₂SO₄ or MgSO₄) extract->dry 4. Remove H₂O concentrate Concentration (Rotary Evaporation) dry->concentrate 5. Remove Solvent purify Purification (Flash Chromatography) concentrate->purify 6. Isolate Product product This compound (Final Product) purify->product

General workflow for the synthesis of this compound.

Materials:

  • Piperidin-3-one hydrochloride

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidin-3-one hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The addition of the base deprotonates the piperidinium salt to generate the free secondary amine in situ. Stir for 15-20 minutes.

  • Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the stirring suspension.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any remaining acetic anhydride and neutralize acidic byproducts.

  • Workup - Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Applications in Drug Discovery

The strategic value of this compound lies in its dual functionality, which provides multiple avenues for synthetic diversification. The piperidine core is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to orient substituents in three-dimensional space to interact with biological targets.[1][2]

  • Synthetic Handle for Diversification: The ketone at the C3 position is a versatile functional group. It can undergo a wide range of chemical transformations, including:

    • Reductive Amination: To introduce substituted amine functionalities, creating libraries of compounds for screening.

    • Wittig Olefination: To form exocyclic double bonds, providing a scaffold for further functionalization.

    • Grignard/Organolithium Addition: To generate tertiary alcohols and introduce new carbon-based substituents.

    • Formation of Heterocycles: The ketone can be used as a precursor to condense with other reagents to form fused ring systems like pyrazoles or pyrimidines.[1]

  • Scaffold for Biologically Active Molecules: The N-acetylated 3-piperidone scaffold is a key component in various classes of therapeutic agents. While direct applications of the title compound are as an intermediate, related structures are found in:

    • Kinase Inhibitors: Many inhibitors targeting kinases like JAK or NLRP3 incorporate piperidine moieties to occupy specific pockets in the enzyme's active site.[4][5]

    • Acetylcholinesterase (AChE) Inhibitors: The piperidine ring is a common feature in compounds designed to treat neurodegenerative diseases like Alzheimer's by inhibiting AChE.[6]

    • GPCR Ligands: The conformational rigidity of the piperidine ring is ideal for designing selective ligands for G-protein coupled receptors.

Role as a Synthetic Intermediate start This compound reductive_amination Reductive Amination start->reductive_amination + R-NH₂/Reducing Agent wittig Wittig Reaction start->wittig + Wittig Ylide grignard Grignard Addition start->grignard + R-MgBr heterocycle Heterocycle Formation start->heterocycle + e.g., Hydrazine end_product Diverse Library of Biologically Active Molecules reductive_amination->end_product wittig->end_product grignard->end_product heterocycle->end_product

Synthetic utility of this compound as a versatile precursor.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety datasheet is not widely available, related functionalized piperidines and ketones are often classified with the following hazards:

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers synthetic chemists a reliable entry point into the rich chemical space of functionalized piperidines. Its bifunctional nature—a stable amide and a reactive ketone—provides two orthogonal points for molecular elaboration. For researchers in drug discovery, this compound represents a valuable intermediate for generating novel scaffolds and exploring structure-activity relationships in the pursuit of new therapeutic agents.

References

The Intricate Dance of Atoms: A Technical Guide to the Conformation and Stereochemistry of N-acetyl-3-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates molecular recognition, binding affinity, and ultimately, therapeutic efficacy. Among the myriad of heterocyclic scaffolds, the piperidine ring holds a place of prominence, forming the core of numerous pharmaceuticals. This guide delves into the nuanced world of a particularly intriguing derivative: N-acetyl-3-piperidone. We will dissect its conformational landscape and stereochemical intricacies, providing a framework for understanding and predicting its behavior in complex biological systems.

Introduction: The Significance of a Substituted Piperidone

N-acetyl-3-piperidone, a seemingly simple molecule, presents a fascinating case study in stereoelectronics and conformational analysis. The interplay between the N-acetyl group and the carbonyl function at the 3-position introduces a series of conformational constraints and stereochemical questions that have profound implications for its chemical reactivity and biological activity. Understanding these subtleties is crucial for the rational design of novel therapeutics. 3-Piperidone derivatives serve as versatile intermediates in the synthesis of a wide array of bioactive heterocycles[1].

The core of our investigation revolves around two fundamental questions:

  • What is the preferred three-dimensional shape (conformation) of the piperidine ring?

  • How does the N-acetyl group influence this conformation and what are its own stereochemical preferences?

To answer these, we must consider the delicate balance of steric and electronic effects that govern the molecule's structure.

The Conformational Landscape: A Tale of Chairs, Boats, and Everything in Between

The six-membered piperidine ring, analogous to cyclohexane, can theoretically adopt several conformations, with the chair, boat, and twist-boat forms being the most significant.

The Chair Conformation: A Deceptively Simple Picture

While the chair conformation is often the ground state for simple piperidines, the introduction of an N-acetyl group complicates this picture. In an N-acylated piperidine, the nitrogen atom's lone pair participates in resonance with the acetyl carbonyl group, leading to a partial double bond character in the N-C(O) bond. This planarization around the nitrogen atom introduces significant steric interactions.

A critical factor to consider is the A(1,3) strain , a destabilizing interaction between an axial substituent at the 2- or 6-position and the N-substituent. In the case of N-acetyl-3-piperidone, while there isn't a substituent at the 2- or 6-position, the planarity of the N-acetyl group can still lead to steric clashes with the axial protons at these positions, potentially destabilizing a perfect chair conformation.

The Rise of Non-Chair Conformations: The Importance of Twist-Boats

Due to the aforementioned steric pressures, particularly A(1,3) strain, N-acylated piperidones often exhibit a preference for non-chair conformations, such as the twist-boat . Studies on related N-acyl-piperidin-4-one oximes have shown that the introduction of an acetyl group can lead to a predominance of the twist-boat conformation to alleviate these steric clashes.

The following diagram illustrates the potential equilibrium between the chair and twist-boat conformations in N-acetyl-3-piperidone.

Caption: Conformational equilibrium in N-acetyl-3-piperidone.

Stereochemistry of the N-Acetyl Group: A Rotational Story

The partial double bond character of the amide bond leads to another crucial stereochemical feature: the existence of rotational isomers (rotamers) , often designated as E and Z. This restricted rotation around the N-C(O) bond results in two distinct conformers that can interconvert.

The energy barrier to this rotation is a key parameter that determines whether these rotamers can be observed as separate species at a given temperature. Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying this phenomenon.

rotational_isomers E_isomer E Isomer Z_isomer Z Isomer E_isomer->Z_isomer Rotation around N-C(O) bond Z_isomer->E_isomer

Caption: Rotational isomers of the N-acetyl group.

Experimental and Computational Approaches to Elucidation

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the conformation and stereochemistry of N-acetyl-3-piperidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Dynamics

NMR spectroscopy is arguably the most powerful tool for studying the conformational dynamics of molecules in solution.

Protocol for Variable Temperature ¹H NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of N-acetyl-3-piperidone in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at room temperature.

  • Low-Temperature Studies: Gradually lower the temperature of the NMR probe in increments of 10-20 K and acquire a spectrum at each temperature. Observe for broadening and coalescence of signals, which indicate dynamic processes like ring inversion or amide bond rotation.

  • High-Temperature Studies: If coalescence is observed at low temperatures, gradually increase the temperature above room temperature to observe the sharpening of averaged signals.

  • Data Analysis: Analyze the changes in chemical shifts and coupling constants as a function of temperature to determine the populations of different conformers and to calculate the energy barriers for their interconversion. 2D NMR techniques like COSY and HSQC are invaluable for assigning proton and carbon signals unambiguously[2][3].

Expected Spectroscopic Features:

Based on data from related compounds like N-acetyl-4-piperidone, the following ¹H NMR signals are expected for N-acetyl-3-piperidone[4][5]:

  • A singlet for the acetyl methyl protons.

  • A series of multiplets for the piperidine ring protons. The complexity and chemical shifts of these multiplets will be highly dependent on the dominant conformation.

The observation of distinct sets of signals at low temperatures that coalesce at higher temperatures would provide strong evidence for the presence of multiple slowly interconverting conformers (e.g., chair and twist-boat, or E/Z rotamers).

Infrared (IR) Spectroscopy and Mass Spectrometry: Complementary Characterization
  • IR Spectroscopy: The position of the carbonyl stretching frequencies (C=O) for the amide and ketone groups can provide clues about their electronic environment and potential for intramolecular interactions. For N-acetyl-4-piperidone, characteristic IR absorptions are observed for the amide and ketone carbonyls[4]. A similar pattern would be expected for the 3-piperidone isomer.

  • Mass Spectrometry: While not a primary tool for conformational analysis, mass spectrometry is essential for confirming the molecular weight and fragmentation pattern, which aids in structural verification[6].

Computational Modeling: A Theoretical Lens

In the absence of a crystal structure, computational methods such as Density Functional Theory (DFT) are indispensable for predicting the relative stabilities of different conformers and for calculating the energy barriers of conformational changes[7].

Protocol for DFT Calculations:

  • Structure Generation: Build the initial 3D structures of the possible conformers of N-acetyl-3-piperidone (e.g., chair, boat, twist-boat with both E and Z amide rotamers).

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set) to find the local energy minima.

  • Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for improved accuracy.

  • Transition State Search: To determine the rotational barrier of the N-acetyl group, perform a transition state search for the rotation around the N-C(O) bond.

  • Data Analysis: Compare the relative energies of the conformers to predict their populations at a given temperature.

Table 1: Predicted Relative Energies of N-acetylpiperidone Conformers (Hypothetical Data Based on Related Systems)

ConformerRelative Energy (kcal/mol)
Chair (E-rotamer)1.5
Chair (Z-rotamer)2.0
Twist-Boat (E-rotamer) 0.0
Twist-Boat (Z-rotamer)0.8

Note: This table presents hypothetical data based on the general finding that twist-boat conformations can be more stable in N-acylated piperidones.

Synthesis of N-acetyl-3-piperidone

The synthesis of N-acetyl-3-piperidone can be achieved through various synthetic routes, often starting from commercially available piperidine derivatives. A common approach involves the N-acetylation of a suitable 3-oxopiperidine precursor. The synthesis of the 3-piperidone core itself can be accomplished through methods like the Dieckmann condensation or ring-closing metathesis[1]. The synthesis of N-Boc-3-piperidone, a closely related compound, has been described in the literature and can be adapted for the synthesis of the N-acetyl derivative[8].

Conclusion: A Dynamic and Complex Picture

The conformation and stereochemistry of N-acetyl-3-piperidone are governed by a delicate interplay of steric and electronic factors. While a definitive experimental structure is not yet available, a comprehensive analysis of related systems strongly suggests a dynamic equilibrium between multiple conformers. The presence of the N-acetyl group likely destabilizes a perfect chair conformation due to A(1,3)-like strain, leading to a significant population of twist-boat conformers. Furthermore, the restricted rotation around the N-C(O) bond introduces E/Z rotational isomers, further complicating the conformational landscape.

For researchers in drug development, a thorough understanding of these conformational preferences is critical. The different spatial arrangements of the pharmacophoric features in each conformer can lead to vastly different binding affinities for a biological target. Therefore, considering the dynamic nature of N-acetyl-3-piperidone and its propensity to adopt non-chair conformations is essential for accurate structure-activity relationship (SAR) studies and the design of more potent and selective therapeutics. Future work should focus on obtaining a crystal structure and detailed variable-temperature NMR data for N-acetyl-3-piperidone to definitively characterize its conformational and stereochemical properties.

References

Navigating the Acquisition and Application of 1-Acetylpiperidin-3-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide on the commercial availability, synthesis, and application of 1-Acetylpiperidin-3-one has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of this key chemical intermediate, offering field-proven insights into its procurement, handling, and utilization in synthetic chemistry.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, a derivative of the ubiquitous piperidine ring, is a valuable building block in the synthesis of a wide array of pharmaceutical compounds. The piperidine scaffold is a common feature in many natural alkaloids and approved drugs, making its derivatives, such as this compound, highly sought-after intermediates in the quest for novel therapeutics.[1] Its unique structural features, including a reactive ketone group and a protected amine, allow for diverse chemical modifications, paving the way for the creation of complex molecular architectures with potential biological activity.

Commercial Availability and Supplier Selection

This compound is commercially available from a range of suppliers, catering to various research and development needs. The selection of a suitable supplier is a critical first step in any research endeavor, contingent on factors such as purity, available quantities, cost, and lead times.

A survey of the market indicates that this compound is typically offered at a purity of 95% or higher, in quantities ranging from milligrams to kilograms. Below is a summary of representative commercial suppliers and their offerings:

SupplierPurityAvailable Quantities
Sigma-Aldrich≥95%100 mg, 250 mg, 1 g
BLD PharmVariesInquire for details
EchemiVariesInquire for details

Decision Framework for Supplier Selection:

To aid researchers in navigating the procurement process, the following decision tree outlines key considerations for selecting an appropriate supplier.

G start Start: Need this compound scale What is the required scale? start->scale research Research Scale (mg-g) scale->research mg-g pilot Pilot/Production Scale (kg+) scale->pilot kg+ purity What is the required purity? high_purity High Purity (≥98%) purity->high_purity ≥98% standard_purity Standard Purity (≥95%) purity->standard_purity ≥95% cost Budget constraints? flexible_budget Flexible Budget cost->flexible_budget tight_budget Tight Budget cost->tight_budget lead_time What is the acceptable lead time? urgent Urgent (Days) lead_time->urgent non_urgent Non-Urgent (Weeks) lead_time->non_urgent research->purity pilot->purity high_purity->cost standard_purity->cost flexible_budget->lead_time tight_budget->lead_time select_supplier Select Supplier urgent->select_supplier non_urgent->select_supplier

Caption: Supplier Selection Decision Tree.

Synthesis and Purification: A Practical Approach

For researchers who require larger quantities or specific analogs of this compound, in-house synthesis may be a viable option. A common and effective method involves the N-acetylation of 3-piperidinone or its precursors.

Synthesis Protocol: N-Acetylation of 3-Piperidinone Hydrochloride

This protocol outlines a robust method for the synthesis of this compound starting from the commercially available 3-piperidinone hydrochloride.

Materials:

  • 3-Piperidinone hydrochloride

  • Acetic anhydride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspension: Suspend 3-piperidinone hydrochloride in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Basification: Cool the suspension in an ice bath and slowly add triethylamine to neutralize the hydrochloride salt and liberate the free base. Stir for 15-20 minutes.

  • Acetylation: While maintaining the cold temperature, add acetic anhydride dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Workflow for Synthesis of this compound:

G start Start: 3-Piperidinone HCl suspend Suspend in DCM start->suspend basify Add Triethylamine (0°C) suspend->basify acetylate Add Acetic Anhydride (0°C to RT) basify->acetylate monitor Monitor by TLC acetylate->monitor workup Quench with NaHCO3 Separate Layers monitor->workup Reaction Complete extract Wash with H2O & Brine Dry over MgSO4 workup->extract concentrate Concentrate in vacuo extract->concentrate crude_product Crude 1-Acetyl- piperidin-3-one concentrate->crude_product

Caption: Synthesis Workflow Diagram.

Purification by Vacuum Distillation

The crude this compound can be purified by vacuum distillation to remove non-volatile impurities and residual solvents.[2][3][4] This technique is particularly useful for compounds that have high boiling points or are prone to decomposition at atmospheric pressure.[2][3][4]

Procedure:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.

  • Transfer of Crude Product: Transfer the crude this compound to the distillation flask. Add boiling chips to ensure smooth boiling.

  • Pressure Reduction: Gradually reduce the pressure inside the apparatus using a vacuum pump.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • Completion: Once the desired fraction has been collected, cool the apparatus before carefully reintroducing air.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized or procured this compound. The following techniques are commonly employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Key expected absorptions include a strong carbonyl (C=O) stretch from the ketone and another from the amide, as well as C-H stretching and bending vibrations.[8][9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing purity and confirming the molecular weight of the compound.[12][13]

Applications in Drug Discovery and Organic Synthesis

The piperidine moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a versatile intermediate in the synthesis of various biologically active molecules.[1] One notable application is its potential role as a precursor in the synthesis of complex pharmaceutical agents, such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[14][15][16][17][18] The synthesis of Ibrutinib involves a chiral piperidine intermediate, and derivatives of this compound can be strategically utilized to construct this core structure.[14][15][16][17][18]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information.[19][20][21][22][23] General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of contact: In case of skin or eye contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate for researchers in the pharmaceutical and chemical sciences. A thorough understanding of its procurement, synthesis, purification, and handling is paramount for its effective and safe utilization in the laboratory. This guide provides a foundational framework to empower researchers in their endeavors with this important chemical building block.

References

Navigating the Synthesis and Handling of N-Acetyl-3-piperidone: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safe handling, storage, and use of N-Acetyl-3-piperidone (CAS No. 34456-78-5), a key intermediate in pharmaceutical research and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure procedural integrity and personal safety in the laboratory.

Understanding N-Acetyl-3-piperidone: A Profile

N-Acetyl-3-piperidone, with the molecular formula C₇H₁₁NO₂, is a derivative of 3-piperidone, featuring an acetyl group attached to the nitrogen atom.[1][2] This structural modification influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of complex heterocyclic compounds.[3][4] Its utility is particularly noted in the preparation of novel therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-Acetyl-3-piperidone is fundamental to its safe handling. The available data, largely predicted, is summarized below.

PropertyValueSource
Molecular Weight141.17 g/mol [1][2]
AppearancePale-yellow to Yellow-brown Liquid
Boiling Point300.3 ± 35.0 °C (Predicted)[1]
Density1.126 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature2-8°C[2]

Hazard Identification and Risk Assessment

Based on available safety information, N-Acetyl-3-piperidone is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The signal word for this compound is "Warning" , and the corresponding pictogram is an exclamation mark. A thorough risk assessment should be conducted before any new procedure involving this chemical, considering both its inherent hazards and the specifics of the planned experiment.

Logical Flow for Risk Assessment

RiskAssessment cluster_assessment Risk Assessment Workflow start Identify Hazards (H302, H315, H319) evaluate Evaluate Exposure Routes (Ingestion, Dermal, Ocular) start->evaluate Assess Potential Risks control Implement Control Measures (PPE, Engineering Controls) evaluate->control Mitigate Risks proceed Proceed with Experiment control->proceed Safe Operating Procedure Established

Caption: A streamlined workflow for assessing and mitigating risks associated with N-Acetyl-3-piperidone.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial when handling N-Acetyl-3-piperidone.

Engineering Controls
  • Fume Hood: All handling of N-Acetyl-3-piperidone should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. This is a standard and non-negotiable practice for handling volatile or potentially aerosolized chemicals.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any potential exposure.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. For N-Acetyl-3-piperidone, the following are mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation (H319).[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Prevents skin irritation (H315) upon contact.[5][6]
Respiratory Protection Not generally required if work is conducted within a certified fume hood. In case of inadequate ventilation, a respirator may be necessary.Minimizes the risk of inhaling any aerosols or vapors.

PPE Selection and Use Logic

PPE_Selection cluster_ppe PPE Selection Protocol task Handling N-Acetyl-3-piperidone eye_protection Safety Goggles/ Face Shield task->eye_protection H319 Risk skin_protection Resistant Gloves & Lab Coat task->skin_protection H315 Risk respiratory_protection Fume Hood Use/ Respirator (if needed) task->respiratory_protection Inhalation Risk

Caption: Decision-making process for selecting appropriate PPE based on specific hazards.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling
  • Avoid Contact: Do not get in eyes, on skin, or on clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

  • Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Dispose of the waste in a sealed, labeled container according to institutional and local regulations.

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[2]

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

Emergency Procedures

A clear and well-rehearsed emergency plan is a cornerstone of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Firefighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[5]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Synthesis and Reactivity Considerations

The synthesis of N-Acetyl-3-piperidone and its subsequent use in reactions require careful planning to manage potential hazards. While specific synthesis routes for this compound are not detailed in the provided search results, general principles for the synthesis of piperidones can be considered.[4][7]

Self-Validating Protocols in Synthesis

A self-validating protocol in the context of synthesis involving N-Acetyl-3-piperidone would incorporate in-process checks to ensure the reaction is proceeding as expected and to prevent the buildup of hazardous intermediates or byproducts.

Example Workflow:

Synthesis_Workflow cluster_synthesis Self-Validating Synthesis Protocol setup Reaction Setup (Inert Atmosphere, Temp Control) addition Slow Addition of Reagents setup->addition monitoring In-Process Monitoring (TLC, LC-MS) addition->monitoring Monitor Conversion monitoring->addition Incomplete Reaction workup Controlled Quenching & Work-up monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification final_product N-Acetyl-3-piperidone purification->final_product

Caption: A workflow for a self-validating synthesis protocol involving N-Acetyl-3-piperidone.

Conclusion

N-Acetyl-3-piperidone is a valuable chemical intermediate that can be handled safely with the appropriate precautions. A thorough understanding of its hazards, coupled with the consistent application of engineering controls, personal protective equipment, and sound laboratory practices, is paramount. This guide serves as a foundational resource for the responsible use of N-Acetyl-3-piperidone in a research and development setting. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing work.

References

The Versatile Building Block: An In-Depth Technical Guide to 1-Acetylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold and the Emergence of 1-Acetylpiperidin-3-one

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its prevalence underscores its importance as a privileged scaffold in drug design. Among the vast array of piperidine derivatives, this compound stands out as a versatile synthetic intermediate. Its unique combination of a protected nitrogen atom within an amide linkage and a reactive ketone functionality at the 3-position makes it a valuable precursor for creating complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its applications in the development of novel therapeutic agents.

Core Synthesis Strategies: Accessing the this compound Scaffold

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the piperidone ring followed by N-acetylation, or the cyclization of an already N-acetylated precursor. Two of the most prominent and historically significant methods are the Dieckmann condensation and the catalytic hydrogenation of pyridine derivatives.

Dieckmann Condensation: A Classic Approach to Ring Formation

The Dieckmann condensation is a powerful intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This method is a foundational strategy for the synthesis of 5- and 6-membered rings and is well-suited for the preparation of the piperidin-3-one core. The general retrosynthetic approach is outlined below.

Retrosynthetic Analysis via Dieckmann Condensation

G This compound This compound N-Acetyl-β-keto ester N-Acetyl-β-keto ester This compound->N-Acetyl-β-keto ester Hydrolysis & Decarboxylation Acyclic Diester Precursor Acyclic Diester Precursor N-Acetyl-β-keto ester->Acyclic Diester Precursor Dieckmann Condensation Starting Materials Starting Materials Acyclic Diester Precursor->Starting Materials N-Alkylation

Caption: Retrosynthesis of this compound via Dieckmann Condensation.

Experimental Protocol: Synthesis of this compound via Dieckmann Condensation (Representative)

  • Synthesis of the Acyclic Diester Precursor:

    • To a solution of a suitable secondary amine (e.g., methylaminoacetate) in an appropriate solvent (e.g., DMF), add a base (e.g., K₂CO₃) and two equivalents of an α,β-unsaturated ester (e.g., ethyl acrylate) in a stepwise manner.

    • Stir the reaction mixture at an elevated temperature until the starting materials are consumed (monitor by TLC).

    • After cooling, perform an aqueous workup and purify the resulting N,N-bis(alkoxycarbonylethyl)acetamide derivative by column chromatography.

  • Dieckmann Condensation:

    • To a solution of the acyclic diester in a dry, aprotic solvent (e.g., toluene), add a strong base (e.g., sodium ethoxide or sodium hydride) at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux for several hours until the cyclization is complete.

    • Cool the reaction to room temperature and quench with a weak acid (e.g., acetic acid).

  • Hydrolysis and Decarboxylation:

    • To the crude β-keto ester from the previous step, add an aqueous acid solution (e.g., 6M HCl).

    • Heat the mixture to reflux for several hours to effect both hydrolysis of the ester and decarboxylation.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by vacuum distillation or column chromatography.

The causality behind this multi-step process lies in the strategic construction of the carbon skeleton followed by a base-mediated cyclization. The choice of a strong, non-nucleophilic base in the Dieckmann condensation is critical to favor the intramolecular cyclization over intermolecular side reactions.

Catalytic Hydrogenation: A Route from Aromatic Precursors

An alternative and often efficient route to piperidine derivatives is the catalytic hydrogenation of their corresponding pyridine precursors. This method offers the advantage of starting from readily available and often commercially accessible pyridines.

Synthetic Pathway via Catalytic Hydrogenation

G 1-Acetyl-3-hydroxypyridine 1-Acetyl-3-hydroxypyridine 1-Acetyl-3-pyridone 1-Acetyl-3-pyridone 1-Acetyl-3-hydroxypyridine->1-Acetyl-3-pyridone Oxidation This compound This compound 1-Acetyl-3-pyridone->this compound Catalytic Hydrogenation (e.g., PtO₂, H₂)

Caption: Synthesis of this compound via Catalytic Hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 1-Acetyl-3-pyridone (Representative)

  • Preparation of 1-Acetyl-3-pyridone:

    • Synthesize 1-Acetyl-3-pyridone from 3-hydroxypyridine through N-acetylation followed by oxidation of the hydroxyl group.

  • Catalytic Hydrogenation:

    • In a high-pressure hydrogenation vessel, dissolve 1-Acetyl-3-pyridone in a suitable solvent (e.g., glacial acetic acid or methanol).

    • Add a catalytic amount of a hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂), Rhodium on carbon).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or slightly elevated temperature until hydrogen uptake ceases.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

    • Dry, concentrate, and purify the resulting this compound.

The choice of catalyst and solvent can significantly impact the efficiency and selectivity of the hydrogenation. Acidic conditions are often employed to activate the pyridine ring towards reduction.

Chemical Reactivity: A Hub for Molecular Diversity

The synthetic utility of this compound stems from the reactivity of its ketone functionality and the acidic protons on the adjacent methylene groups.

Enolate Chemistry: The Gateway to C-C Bond Formation

The presence of α-protons to the ketone makes this compound an excellent substrate for enolate formation. The regioselectivity of deprotonation can be controlled by the choice of base and reaction conditions.

  • Kinetic vs. Thermodynamic Enolates: Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will preferentially form the less substituted (kinetic) enolate at the C4 position. In contrast, weaker bases at higher temperatures can lead to the formation of the more substituted (thermodynamic) enolate at the C2 position, although this can be influenced by the N-acetyl group.

Enolate Formation and Subsequent Reactions

G This compound This compound Enolate Enolate This compound->Enolate Base (e.g., LDA) Alkylated Product Alkylated Product Enolate->Alkylated Product Electrophile (R-X) Aldol Product Aldol Product Enolate->Aldol Product Aldehyde/Ketone

Caption: Key reactions of the enolate of this compound.

Representative Reactions of the Enolate:

  • Alkylation: The enolate of this compound can be readily alkylated with a variety of electrophiles, such as alkyl halides, to introduce substituents at the C2 or C4 positions. This is a fundamental transformation for building molecular complexity.

  • Aldol Condensation: The enolate can act as a nucleophile in aldol reactions with aldehydes or ketones, forming β-hydroxy ketone adducts. Subsequent dehydration can lead to the formation of α,β-unsaturated ketones, further expanding the synthetic possibilities.

Reactions at the Carbonyl Group

The ketone carbonyl in this compound is susceptible to nucleophilic attack.

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds will add to the carbonyl group to form tertiary alcohols. This provides a straightforward method for introducing a wide range of carbon-based substituents at the 3-position.

  • Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield 3-amino-1-acetylpiperidine derivatives.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
¹H NMR Signals for the N-acetyl methyl group (singlet, ~2.1 ppm), and complex multiplets for the piperidine ring protons. The protons α to the ketone (C2 and C4) and α to the nitrogen (C2 and C6) will have distinct chemical shifts. Due to the amide bond, restricted rotation may lead to broadened signals or distinct signals for conformers.
¹³C NMR A signal for the ketone carbonyl (~208 ppm), the amide carbonyl (~169 ppm), the acetyl methyl group (~21 ppm), and several signals in the aliphatic region for the piperidine ring carbons.
IR Spectroscopy A strong absorption band for the ketone C=O stretch (~1720 cm⁻¹) and another for the amide C=O stretch (~1640 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 141.17. Common fragmentation patterns would involve the loss of the acetyl group and cleavage of the piperidine ring.

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The ability to functionalize the molecule at multiple positions allows for the creation of diverse chemical libraries for screening against various therapeutic targets.

Synthesis of Phosphodiesterase (PDE) Inhibitors

One of the documented applications of this compound is in the preparation of pyrazine derivatives that act as phosphodiesterase inhibitors. PDEs are a family of enzymes that regulate the cellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in numerous signaling pathways. Inhibitors of PDEs have therapeutic applications in a wide range of diseases, including inflammatory conditions, cardiovascular diseases, and neurological disorders.

Workflow: From this compound to PDE Inhibitors

G This compound This compound Functionalized Piperidine Intermediate Functionalized Piperidine Intermediate This compound->Functionalized Piperidine Intermediate Multi-step Synthesis Pyrazine-based PDE Inhibitor Pyrazine-based PDE Inhibitor Functionalized Piperidine Intermediate->Pyrazine-based PDE Inhibitor Heterocycle Formation

Caption: General synthetic route to PDE inhibitors from this compound.

Broader Potential in Medicinal Chemistry

The 3-piperidone moiety is a key structural element in a variety of pharmacologically active compounds.[1] By leveraging the reactivity of this compound, researchers can access a range of derivatives with potential therapeutic applications, including:

  • Acetylcholinesterase (AChE) Inhibitors: The piperidine ring is a common feature in many AChE inhibitors used in the treatment of Alzheimer's disease.

  • NLRP3 Inflammasome Inhibitors: Derivatives of piperidone have been explored as inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is prevalent in drugs targeting CNS receptors due to its ability to cross the blood-brain barrier.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its accessible synthesis and the diverse reactivity of its functional groups provide a robust platform for the creation of complex and biologically relevant molecules. As the demand for novel therapeutics continues to grow, the importance of such well-defined and reactive intermediates will undoubtedly increase, making this compound a key compound in the synthetic chemist's toolbox.

References

An In-depth Technical Guide to N-Acetyl-3-piperidone: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions have made it a privileged scaffold in drug design. Within this important class of heterocycles, N-Acetyl-3-piperidone emerges as a versatile synthetic intermediate. The introduction of an acetyl group on the nitrogen atom modulates the nucleophilicity and basicity of the piperidine nitrogen, offering a stable yet reactive handle for further chemical transformations. This guide provides an in-depth exploration of N-Acetyl-3-piperidone, from its synthesis and characterization to its broader scientific context, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Elucidation

A foundational understanding of a molecule begins with its physical and chemical properties. N-Acetyl-3-piperidone is a derivative of 3-piperidone, where the hydrogen on the nitrogen atom is replaced by an acetyl group.

PropertyValueReference
CAS Number 34456-78-5[1][2]
Molecular Formula C₇H₁₁NO₂[1][2]
Molecular Weight 141.17 g/mol [1][2]
Predicted Boiling Point 300.3±35.0 °C[3]
Predicted Density 1.126±0.06 g/cm³[3]

The structural integrity of a synthesized compound is paramount. Below are the expected spectral characteristics for N-Acetyl-3-piperidone, based on data from a doctoral thesis that details its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (s, 1H), 3.86 (s, 1H), 3.65 (t, J = 5.9 Hz, 1H), 3.52 (t, J = 5.9 Hz, 1H), 2.59 – 2.47 (m, 2H), 2.15 (s, 3H), 2.08 – 1.97 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 206.5, 169.3, 50.9, 45.8, 41.2, 30.8, 21.4.

Infrared (IR) Spectroscopy
  • IR (Neat, cm⁻¹): 2955, 2870, 1732, 1645, 1428, 1365, 1229, 1128, 1022. The prominent peaks correspond to the C=O stretching of the ketone (around 1732 cm⁻¹) and the amide (around 1645 cm⁻¹).

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₇H₁₂NO₂⁺ [M+H]⁺: 142.0863; Found: 142.0865.

Historical Context and Evolution of Piperidone Synthesis

While a singular "discovery" paper for N-Acetyl-3-piperidone is not readily apparent in the historical literature, its existence is intrinsically linked to the development of synthetic methods for the broader class of piperidones. The piperidine scaffold itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the pungent compound in black pepper.

Early synthetic efforts for piperidones were marked by multicomponent reactions that allowed for the construction of the heterocyclic ring in a single step. A classic example is the Petrenko-Kritschenko piperidone synthesis , first reported in the early 20th century. This reaction involves the condensation of an acetonedicarboxylic acid ester with an aldehyde and ammonia or a primary amine to form a 4-piperidone derivative.[4]

Figure 1: Conceptual overview of the Petrenko-Kritschenko piperidone synthesis.

Over the decades, numerous other strategies for constructing the piperidone core have been developed, including intramolecular cyclization reactions like the Dieckmann condensation and aza-Diels-Alder reactions.[5] The synthesis of 3-piperidones, specifically, has been an area of active research due to their utility as versatile intermediates in the synthesis of complex alkaloids and pharmaceutical agents.[5]

The advent of modern protecting group chemistry has significantly influenced the synthesis of piperidones. The use of N-protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for more controlled and selective reactions on the piperidine ring. Consequently, a substantial body of literature exists for the synthesis of N-Boc-3-piperidone. The synthesis of N-Acetyl-3-piperidone often follows a similar strategic logic: the initial construction of the 3-piperidone ring, followed by the introduction of the N-acetyl group.

Synthesis of N-Acetyl-3-piperidone: A Detailed Protocol

The synthesis of N-Acetyl-3-piperidone is most commonly achieved through a two-step process: the preparation of the 3-piperidone precursor, followed by N-acetylation.

Part 1: Synthesis of 3-Piperidone Hydrochloride (Precursor)

The synthesis of 3-piperidone can be approached in several ways. One common method involves the cyclization of appropriate precursors. For the purpose of this guide, we will consider 3-piperidone hydrochloride as the direct precursor to N-Acetyl-3-piperidone, as this is a commercially available starting material and its use simplifies the overall process. 3-Piperidone hydrochloride is a stable salt that is easier to handle and store than the free base.[6]

Part 2: N-Acetylation of 3-Piperidone Hydrochloride

The introduction of the acetyl group onto the nitrogen atom of 3-piperidone is a straightforward acylation reaction. The following protocol is adapted from a detailed experimental procedure found in a doctoral thesis and represents a reliable method for this transformation.

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of N-Acetyl-3-piperidone.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-piperidone hydrochloride (1.0 equivalent) in pyridine (approximately 0.2 M concentration) at 0 °C, add acetic anhydride (1.2 equivalents) dropwise. The use of pyridine serves as both the solvent and the base to neutralize the hydrochloride salt and the acetic acid byproduct of the reaction. The reaction is performed at 0 °C to control the exothermic nature of the acylation.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the pyridine. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acidic wash removes any remaining pyridine, the basic wash removes excess acetic anhydride and acetic acid, and the brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Acetyl-3-piperidone as a clear oil.

Causality in Experimental Choices:

  • Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. It is more reactive than acetic acid and safer to handle than acetyl chloride.

  • Role of Pyridine: Pyridine is an ideal choice as it functions as a nucleophilic catalyst, a base to neutralize the HCl salt and the acetic acid byproduct, and a solvent that readily dissolves the reactants.

  • Aqueous Workup: The specific sequence of acidic and basic washes is crucial for removing byproducts and unreacted reagents, ensuring a high purity of the final product. This is a self-validating system where the pH of the aqueous layer after each wash can confirm the removal of the intended impurities.

Applications and Future Directions

N-Acetyl-3-piperidone is a valuable building block in organic synthesis. The ketone functionality at the 3-position allows for a variety of chemical transformations, including reductions to the corresponding alcohol, reductive aminations to introduce new substituents, and alpha-functionalization. The N-acetyl group provides a stable amide linkage that can be carried through several synthetic steps.

The piperidine core is prevalent in a multitude of bioactive molecules, including those with applications as analgesics, antipsychotics, and antihistamines. The ability to functionalize the 3-position of the piperidine ring is of significant interest in the development of new therapeutic agents. For instance, substituted piperidines are key components of drugs targeting the central nervous system.

Future research may focus on the development of stereoselective syntheses of N-acetyl-3-piperidone derivatives, allowing for the controlled introduction of chiral centers. Additionally, the use of N-Acetyl-3-piperidone in the synthesis of novel scaffolds for high-throughput screening and drug discovery remains a promising avenue of exploration.

Conclusion

N-Acetyl-3-piperidone, while perhaps not as extensively documented as some of its analogues, represents a fundamentally important molecule in the synthetic chemist's toolbox. Its straightforward synthesis from readily available precursors, coupled with the versatile reactivity of its constituent functional groups, ensures its continued relevance in the pursuit of novel chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, historical context, a detailed and validated synthetic protocol, and a perspective on its role in the broader landscape of medicinal chemistry.

References

A Technical Guide to the Reactivity Profile of 1-Acetylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Acetylpiperidin-3-one is a versatile heterocyclic building block characterized by a unique reactivity profile governed by the interplay between a ketone and a tertiary amide within a six-membered ring. This guide provides an in-depth analysis of its electronic structure, conformational behavior, and reactivity at its three key functional sites: the C3 carbonyl group, the α-carbons (C2 and C4), and the N1-acetyl moiety. We will explore the causality behind its reaction patterns, including enolate formation regioselectivity, nucleophilic additions, and amide manipulations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in synthetic chemistry.

Introduction and Structural Overview

The piperidine ring is a foundational scaffold in medicinal chemistry and natural product synthesis.[1][2] this compound presents a synthetically valuable derivative, featuring a ketone at the C3 position and an electron-withdrawing acetyl group on the nitrogen atom. This substitution pattern creates a molecule with distinct regions of electrophilicity and nucleophilicity, offering multiple avenues for chemical modification.

The core structure's reactivity is dictated by three primary components:

  • The Carbonyl Group (C3): An electrophilic center susceptible to nucleophilic attack.

  • The α-Protons (C2 & C4): Acidic protons that can be abstracted to form nucleophilic enolates.

  • The N-Acetyl Group: A stable tertiary amide that modulates the ring's electronics and can be chemically altered under specific conditions.

Understanding the electronic influence of the N-acetyl group is paramount. Unlike an N-alkyl group, which is purely electron-donating, the N-acetyl group's nitrogen lone pair is delocalized into the acetyl carbonyl. This resonance effect significantly reduces the nitrogen's basicity and imparts an overall electron-withdrawing inductive effect on the piperidine ring, influencing the acidity of the adjacent C2 protons.

Caption: Key reactive sites of this compound.

Enolate Chemistry: The Duality of the α-Carbons

The most nuanced aspect of this compound's reactivity lies in the formation and reaction of its enolates. The presence of two distinct α-carbons, C2 and C4, raises critical questions of regioselectivity.

Regioselectivity of Deprotonation

The choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed.

  • Kinetic Enolate (Δ⁴-enolate): Deprotonation at the C4 position is sterically less hindered and generally faster. Using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the formation of the kinetic C4-enolate.

  • Thermodynamic Enolate (Δ²-enolate): The C2 protons are adjacent to the electron-withdrawing N-acetyl group, which increases their acidity. However, forming the enolate at this position can introduce steric strain. Research on related 2-substituted-3-piperidones has shown that steric factors can override electronic preferences, leading to unexpected enolization away from the more substituted or electronically activated position.[3] For 1-acetyl-3-piperidone, the Δ²-enolate is generally considered the thermodynamically more stable product due to the electronic stabilization from the adjacent amide, provided steric hindrance is not prohibitive. Formation is favored by using a smaller, less hindered base (e.g., NaH) at higher temperatures, allowing equilibrium to be established.

A critical study on 2-phenyl-3-piperidone derivatives demonstrated that even with an electron-withdrawing group on the nitrogen, alkylation occurred exclusively at the C4 position. This was attributed to the significant steric strain that would exist in the planar, more substituted C2 enolate.[3] This precedent suggests that reactions involving this compound enolates are likely to show a strong preference for C4 functionalization, even under conditions that might typically favor the thermodynamic product.

enolates cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start This compound k_base LDA, THF, -78°C start->k_base t_base NaH, THF, Reflux start->t_base k_enolate Δ⁴-Enolate (Less Hindered) k_base->k_enolate Fast, Irreversible k_product C4-Alkylated Product k_enolate->k_product + E⁺ t_enolate Δ²-Enolate (Electronically Favored, Sterically Strained) t_base->t_enolate Slow, Reversible t_product C2-Alkylated Product (Often Minor) t_enolate->t_product + E⁺ workflow start This compound intermediate Iminium Ion Intermediate start->intermediate + R-NH₂, -H₂O amine Primary Amine (R-NH₂) amine->intermediate reagent NaBH(OAc)₃ Weakly Acidic Conditions product N-Substituted 1-Acetylpiperidin-3-amine reagent->product intermediate->product Reduction

References

The Strategic Utility of 1-Acetylpiperidin-3-one in Modern Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded within the structures of numerous clinically successful pharmaceuticals. Among the vast array of piperidine-based building blocks, 1-Acetylpiperidin-3-one emerges as a particularly versatile and strategic asset for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound in contemporary research, with a focus on its utility in the design and synthesis of novel therapeutic agents and chemical probes. We will delve into the intrinsic chemical reactivity of this scaffold, explore its potential as a key intermediate in the construction of diverse heterocyclic systems, and provide actionable, field-proven insights into its practical application in the laboratory.

Introduction: The Piperidine Scaffold and the Strategic Importance of the 3-Oxo Functionality

The piperidine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile pharmacophoric element.[1][2] The conformational flexibility of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, facilitating optimal interactions with biological targets.[3]

The introduction of a ketone at the 3-position of the piperidine ring, as seen in piperidin-3-one and its derivatives, provides a rich chemical handle for a wide array of synthetic transformations. This functionality allows for the construction of diverse and complex heterocyclic systems, making the piperidin-3-one core a valuable starting point for the synthesis of novel bioactive molecules.[4]

This compound: A Versatile Building Block

This compound (CAS No: 34456-78-5) combines the structural features of the piperidine-3-one core with an N-acetyl group. This N-acetylation serves a dual purpose: it modulates the electronic properties of the piperidine nitrogen and can also function as a stable protecting group that can be removed under specific conditions if desired. The presence of the ketone and the N-acetyl group provides two orthogonal points for chemical modification, making this compound a highly adaptable building block for combinatorial chemistry and the synthesis of focused compound libraries.

PropertyValueSource
CAS Number 34456-78-5[5]
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Appearance Pale-yellow to Yellow-brown Liquid
Purity ≥95%

Potential Applications in Medicinal Chemistry

The strategic placement of the ketone functionality in this compound opens up a plethora of synthetic possibilities for accessing a wide range of pharmacologically relevant scaffolds.

Synthesis of Kinase Inhibitors

The piperidine scaffold is a common feature in many approved and investigational kinase inhibitors. The 3-oxo functionality of this compound can be exploited to introduce key pharmacophoric elements necessary for potent and selective kinase inhibition. For instance, the ketone can undergo reductive amination to install various amine side chains, which can then be further functionalized to interact with specific residues in the kinase active site.

Development of GPCR Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets, and piperidine-containing molecules have shown significant promise as GPCR modulators. The ability to diversify the this compound scaffold through reactions at the ketone and subsequent modifications makes it an attractive starting point for the synthesis of novel GPCR ligands with tailored selectivity and functional activity.

Construction of Novel Heterocyclic Systems

The reactivity of the 3-keto group allows for the construction of various fused and spirocyclic heterocyclic systems. These complex scaffolds are of great interest in drug discovery as they can explore novel chemical space and lead to the identification of compounds with unique biological activities. For example, condensation reactions with various binucleophiles can lead to the formation of pyrimidines, pyrazoles, and other important heterocyclic motifs.[4]

Key Synthetic Transformations and Experimental Protocols

The utility of this compound as a synthetic intermediate is best illustrated through the various chemical transformations it can undergo. Below are some key reactions with generalized protocols.

Reductive Amination

Reductive amination is a powerful tool for introducing diverse amine functionalities.

Reductive_Amination This compound This compound Imine_Intermediate Imine Intermediate This compound->Imine_Intermediate + Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Imine_Intermediate Product N-Substituted 3-Amino-1-acetylpiperidine Imine_Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

A generalized workflow for the reductive amination of this compound.

Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloroethane or methanol) is added the desired primary or secondary amine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 3-amino-1-acetylpiperidine.

Synthesis of Spirocyclic Compounds

The ketone functionality can also be utilized in cycloaddition reactions to generate spirocyclic systems.

Spirocyclization This compound This compound Condensation Condensation Reaction This compound->Condensation + Binucleophile Binucleophile (e.g., Ethylenediamine) Binucleophile->Condensation Spiro_Product Spirocyclic Product Condensation->Spiro_Product

A conceptual workflow for the synthesis of spirocyclic compounds from this compound.

Protocol: Conceptual Procedure for Spiro-heterocycle Synthesis

  • A mixture of this compound (1.0 eq) and a suitable binucleophile (e.g., a diamine or a hydrazine derivative, 1.0 eq) in a high-boiling solvent such as toluene or xylene is heated to reflux.

  • A catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.

  • The reaction is monitored by the removal of water, for example, using a Dean-Stark apparatus.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then purified by recrystallization or column chromatography to yield the desired spirocyclic compound.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for the synthesis of complex and diverse molecular scaffolds. Its dual reactivity, stemming from the 3-keto group and the N-acetyl moiety, provides researchers with a powerful tool for the construction of novel compounds with potential therapeutic applications. While the direct application of this compound in reported drug discovery campaigns is not yet widespread, its potential is evident from the extensive use of the broader piperidin-3-one scaffold. As the demand for novel chemical matter in drug discovery continues to grow, we anticipate that the strategic application of this compound will play an increasingly important role in the development of the next generation of therapeutics.

References

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-Acetylpiperidin-3-one via Oxidation of 1-(3-hydroxypiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the chemical synthesis of 1-acetylpiperidin-3-one, a key intermediate in pharmaceutical research and development, through the oxidation of its precursor, 1-(3-hydroxypiperidin-1-yl)ethanone. We move beyond a mere recitation of steps to provide a deep dive into the causality of procedural choices, comparing modern, mild oxidation methodologies. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the Dess-Martin Periodinane (DMP) and Parikh-Doering oxidations, complete with mechanistic insights, process flow diagrams, and analytical characterization data. Our focus is on ensuring reproducibility, high yield, and purity while maintaining operational simplicity and safety.

Introduction and Strategic Overview

The piperidine ring is a privileged scaffold in medicinal chemistry, and its functionalized derivatives are integral to the structure of numerous therapeutic agents. This compound serves as a versatile building block, enabling the introduction of diverse functionalities at the C3 position. Its synthesis from the corresponding secondary alcohol, 1-(3-hydroxypiperidin-1-yl)ethanone, is a critical transformation that requires a careful selection of oxidizing agents to avoid side reactions and ensure high purity of the final ketone.

The primary challenge in this synthesis is the selective oxidation of the secondary alcohol without affecting other potentially sensitive functional groups. While classical, aggressive oxidants like chromium-based reagents can effect this transformation, they suffer from significant drawbacks, including toxicity, harsh reaction conditions, and difficult purification.[1] Modern synthetic chemistry offers a suite of milder, more selective, and environmentally benign alternatives.

This application note will focus on two such methodologies: the Dess-Martin Oxidation and the Parikh-Doering Oxidation . We will dissect their mechanisms, operational parameters, and relative merits to provide a robust framework for selecting the optimal synthetic route.

Comparative Analysis of Selected Oxidation Methodologies

The conversion of a secondary alcohol to a ketone is a cornerstone of organic synthesis. The choice of method depends on factors like substrate tolerance, scalability, cost, and safety. For the synthesis of this compound, activated DMSO methods and hypervalent iodine reagents represent the state-of-the-art.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to convert primary and secondary alcohols to aldehydes and ketones, respectively.[2][3] It is renowned for its mild conditions (typically room temperature), rapid reaction times, and high chemoselectivity.[3][4]

  • Mechanistic Rationale: The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center. A subsequent intramolecular deprotonation by the acetate ion facilitates the elimination of the reduced iodine species and acetic acid, yielding the ketone.[3][5] This mechanism avoids harsh acidic or basic conditions, preserving the integrity of the N-acetyl group.

  • Advantages:

    • Very mild conditions (room temperature, neutral pH).[3]

    • High yields and short reaction times.[3]

    • Excellent tolerance for sensitive functional groups.[3][6]

    • Simplified workup compared to many other methods.[3]

  • Considerations:

    • DMP is relatively expensive, which can be a factor for large-scale synthesis.[3]

    • The reagent can be shock-sensitive and potentially explosive, requiring careful handling and storage.[6]

    • The reaction produces two equivalents of acetic acid, which may require buffering with a mild base like pyridine or sodium bicarbonate to protect acid-labile substrates.[2]

Parikh-Doering Oxidation

The Parikh-Doering oxidation is a variant of activated dimethyl sulfoxide (DMSO) oxidations. It employs the sulfur trioxide pyridine complex (SO₃·Py) as a mild and stable activator for DMSO.[7][8][9] This method avoids the cryogenic temperatures required for the Swern oxidation and the malodorous byproducts of some other DMSO-based procedures.[10]

  • Mechanistic Rationale: DMSO is activated by the electrophilic SO₃·Py complex. The alcohol substrate then attacks the activated sulfur atom. A hindered, non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), facilitates an intramolecular elimination via a five-membered ring transition state to produce the ketone, dimethyl sulfide, and the protonated base.[7][9]

  • Advantages:

    • Can be conducted at convenient temperatures (0 °C to room temperature).[9][10]

    • The SO₃·Py complex is a stable, non-hygroscopic solid, making it easy to handle.[10]

    • Generally high-yielding and avoids the use of toxic heavy metals.[7]

  • Considerations:

    • May require a large excess of DMSO, the SO₃·Py complex, and base to drive the reaction to completion.[9]

    • The SO₃·Py reagent is hygroscopic and must be handled under anhydrous conditions.[7]

Summary Comparison
FeatureDess-Martin OxidationParikh-Doering Oxidation
Oxidant/Activator Dess-Martin Periodinane (DMP)DMSO / SO₃·Pyridine Complex
Stoichiometry Near-stoichiometric (1.1-1.5 eq)Often requires excess reagents (2-5 eq)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 0.5 - 3 hours1 - 6 hours
Key Byproducts Iodinane, Acetic AcidDimethyl Sulfide, Pyridinium Sulfate
Workup Filtration, ExtractionAqueous Extraction
Safety Potentially explosive reagentHygroscopic activator, requires inert atmosphere
Toxicity Avoids toxic heavy metalsAvoids toxic heavy metals

Experimental Design and Workflow

The successful synthesis of this compound hinges on a well-structured experimental plan, encompassing reaction execution, in-process monitoring, and final product purification and characterization.

Overall Reaction Scheme

References

Application Notes & Protocols: A Comprehensive Guide to the Oxidation of N-acetyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for the oxidation of N-acetyl-3-hydroxypiperidine to its corresponding ketone, N-acetyl-3-oxopiperidine. The resulting ketone is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. This document explores various robust and widely-used oxidation methodologies, including Swern, Dess-Martin periodinane (DMP), and Parikh-Doering oxidations. For each protocol, we delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking reliable and reproducible methods for this key chemical transformation.

Introduction: The Significance of N-acetyl-3-oxopiperidine

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted synthesis of substituted piperidines is therefore of paramount importance. N-acetyl-3-oxopiperidine serves as a versatile intermediate, enabling further functionalization at the C3 position through various nucleophilic addition and condensation reactions. Its precursor, N-acetyl-3-hydroxypiperidine, is a secondary alcohol, and its efficient oxidation is a critical step in many synthetic routes. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation, side reactions, and to ensure compatibility with other functional groups that may be present in more complex substrates.

This guide will focus on three widely accepted and effective methods for the oxidation of secondary alcohols:

  • Swern Oxidation: A mild and highly efficient method utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

  • Dess-Martin Periodinane (DMP) Oxidation: A protocol known for its neutral pH, room temperature conditions, and high chemoselectivity.[1][2]

  • Parikh-Doering Oxidation: This method also employs DMSO as the oxidant, but with the less harsh sulfur trioxide pyridine complex as the activator.[3][4]

Reaction Mechanism and Workflow Overview

The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. The choice of oxidizing agent dictates the specific mechanism through which this occurs.

Oxidation_Workflow Substrate N-acetyl-3-hydroxypiperidine Oxidation Oxidation Protocol (Swern, DMP, or Parikh-Doering) Substrate->Oxidation Oxidizing Agent, Solvent, Base Product N-acetyl-3-oxopiperidine Oxidation->Product Crude Product Purification Work-up & Purification (e.g., Column Chromatography) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Purified Product

Caption: General experimental workflow for the oxidation of N-acetyl-3-hydroxypiperidine.

Featured Oxidation Protocols

This section provides detailed, step-by-step protocols for three distinct and reliable methods for the oxidation of N-acetyl-3-hydroxypiperidine.

Protocol 1: Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures. A hindered amine base, such as triethylamine (TEA), is then used to facilitate the elimination reaction that forms the carbonyl group.[5]

Causality of Experimental Choices:

  • Low Temperature (-78 °C): The reaction is initiated at a very low temperature to control the exothermic reaction between DMSO and oxalyl chloride and to prevent the decomposition of the reactive intermediate, the chloro(dimethyl)sulfonium chloride.[7]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent side reactions, such as the hydrolysis of oxalyl chloride.

  • Order of Addition: The alcohol is added after the activation of DMSO, followed by the addition of the base. This specific order is crucial for the formation of the key sulfur ylide intermediate and to avoid the formation of byproducts.[8]

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 50 mL).

  • Activation of DMSO: Cool the flask to -78 °C using a dry ice/acetone bath. To the cold DCM, add oxalyl chloride (1.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -60 °C.

  • Formation of the Reactive Intermediate: After the addition of oxalyl chloride, add anhydrous DMSO (2.2 eq.) dropwise, again maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Addition of the Alcohol: Dissolve N-acetyl-3-hydroxypiperidine (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Elimination: Add triethylamine (TEA, 5.0 eq.) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Work-up: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Swern_Mechanism DMSO DMSO Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation ReactiveIntermediate Chloro(dimethyl)sulfonium chloride Activation->ReactiveIntermediate Alkoxysulfonium Alkoxysulfonium ion ReactiveIntermediate->Alkoxysulfonium Alcohol N-acetyl-3-hydroxypiperidine Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base Triethylamine Base->Ylide Product N-acetyl-3-oxopiperidine Ylide->Product Intramolecular Elimination

Caption: Simplified mechanism of the Swern Oxidation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers several advantages for the oxidation of alcohols, including mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields.[1][9] It is particularly useful for sensitive substrates with multiple functional groups.[2]

Causality of Experimental Choices:

  • Stoichiometric Reagent: DMP is used in stoichiometric amounts, and its high solubility in common organic solvents like dichloromethane simplifies the reaction setup.[1]

  • Neutral pH: The reaction proceeds under neutral conditions, which is advantageous for substrates that are sensitive to acid or base.[1]

  • Work-up: The work-up procedure is straightforward, typically involving filtration to remove the byproduct, 1,2-benziodoxol-3(1H)-one, 1-hydroxy-1-oxide (IBX-acid).

Experimental Protocol:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add N-acetyl-3-hydroxypiperidine (1.0 eq.) and anhydrous dichloromethane (DCM, 50 mL).

  • Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

DMP_Mechanism Alcohol N-acetyl-3-hydroxypiperidine LigandExchange Ligand Exchange Alcohol->LigandExchange DMP Dess-Martin Periodinane DMP->LigandExchange Intermediate Diacetoxyalkoxyperiodinane LigandExchange->Intermediate Elimination Elimination Intermediate->Elimination Acetate Acetate (as base) Acetate->Elimination Product N-acetyl-3-oxopiperidine Elimination->Product

Caption: Key steps in the Dess-Martin Periodinane oxidation mechanism.[1]

Protocol 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another mild and efficient method that uses DMSO as the oxidant, activated by the sulfur trioxide pyridine complex (SO3·py).[4] This method avoids the use of halogenated reagents and can often be performed at or above 0 °C, making it operationally simpler than the Swern oxidation.[4]

Causality of Experimental Choices:

  • SO3·py Complex: The sulfur trioxide pyridine complex is a stable, non-hygroscopic solid that is easier and safer to handle than oxalyl chloride.

  • Non-cryogenic Temperatures: The reaction can be run at 0 °C to room temperature, which simplifies the experimental setup.[4]

  • Base: A hindered base like triethylamine or diisopropylethylamine (DIPEA) is used to facilitate the final elimination step.[3]

Experimental Protocol:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-acetyl-3-hydroxypiperidine (1.0 eq.), anhydrous DMSO (3-5 eq.), and anhydrous dichloromethane (DCM, 50 mL).

  • Addition of Base: Add triethylamine (3-5 eq.) to the solution.

  • Activation and Oxidation: Cool the mixture to 0 °C in an ice bath. Add the sulfur trioxide pyridine complex (1.5-3.0 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 25 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParikhDoering_Mechanism DMSO DMSO Activation Activation DMSO->Activation SO3Py SO3-Pyridine Complex SO3Py->Activation ReactiveIntermediate Activated DMSO Complex Activation->ReactiveIntermediate Alkoxysulfonium Alkoxysulfonium ion ReactiveIntermediate->Alkoxysulfonium Alcohol N-acetyl-3-hydroxypiperidine Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base Triethylamine Base->Ylide Product N-acetyl-3-oxopiperidine Ylide->Product Intramolecular Elimination

Caption: Simplified mechanism of the Parikh-Doering Oxidation.[3][4]

Data Presentation and Comparison

Parameter Swern Oxidation Dess-Martin Periodinane (DMP) Oxidation Parikh-Doering Oxidation
Oxidant DMSO / Oxalyl ChlorideDess-Martin PeriodinaneDMSO / SO3·py
Temperature -78 °C to RTRoom Temperature0 °C to RT
pH Basic (work-up)NeutralNeutral to Basic
Typical Yields HighHighHigh
Key Advantages High yields, wide substrate scopeMild conditions, neutral pH, easy work-up[1][9]Non-cryogenic, avoids halogenated activators[4]
Key Disadvantages Requires cryogenic temperatures, malodorous byproducts[5]Potentially explosive nature of DMP[1]Can require large excess of reagents[4]

Analytical Methods for Reaction Monitoring and Characterization

To ensure the successful synthesis of N-acetyl-3-oxopiperidine, it is essential to monitor the reaction progress and characterize the final product.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the starting material (N-acetyl-3-hydroxypiperidine) and the appearance of the product. A more polar solvent system will result in a lower Rf for the starting alcohol compared to the less polar ketone product.

  • Infrared (IR) Spectroscopy: The progress of the oxidation can be monitored by the disappearance of the broad O-H stretching band of the alcohol (around 3300-3500 cm⁻¹) and the appearance of a strong C=O stretching band of the ketone (around 1700-1725 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the proton on the carbon bearing the hydroxyl group (CH-OH) and the appearance of new signals corresponding to the protons adjacent to the carbonyl group will be observed.

    • ¹³C NMR: The most significant change will be the appearance of a signal in the downfield region (around 200-210 ppm) corresponding to the carbonyl carbon of the ketone.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product, N-acetyl-3-oxopiperidine.

Safety Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic; handle with extreme care. The reaction can be highly exothermic and may release toxic carbon monoxide gas.[5] Dimethyl sulfide, a byproduct, is volatile and has a strong, unpleasant odor.[5]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a potentially explosive compound, especially upon impact or heating.[1] Avoid grinding the solid.

  • Parikh-Doering Oxidation: The sulfur trioxide pyridine complex is corrosive and moisture-sensitive.

Conclusion

The oxidation of N-acetyl-3-hydroxypiperidine is a fundamental transformation in organic synthesis, providing access to the valuable intermediate, N-acetyl-3-oxopiperidine. This guide has presented three reliable and well-established protocols: Swern, Dess-Martin periodinane, and Parikh-Doering oxidations. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently and efficiently perform this crucial oxidation step.

References

The Versatility of 1-Acetylpiperidin-3-one: A Gateway to Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Acetylpiperidin-3-one in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1][2] Among the various functionalized piperidine building blocks, this compound emerges as a particularly versatile and strategic starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features—a reactive ketone carbonyl group, an activated methylene group alpha to the carbonyl, and a protected piperidine nitrogen—provide a rich platform for a multitude of chemical transformations. This guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and protocols for the construction of key heterocyclic systems, including pyrazoles, isoxazoles, thiophenes, pyrimidines, and spiro-heterocycles. The methodologies described herein are designed to be robust and adaptable, providing researchers with the foundational knowledge to leverage this valuable building block in their synthetic endeavors.

I. Synthesis of Fused Pyrazoles: A Classic Approach to Bioactive Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3] The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives is a fundamental and widely employed strategy for pyrazole synthesis. This compound, with its inherent keto-enol tautomerism, serves as an excellent precursor for the construction of piperidine-fused pyrazole systems.

Mechanistic Rationale

The synthesis proceeds through a classical condensation-cyclization sequence. The initial step involves the nucleophilic attack of hydrazine hydrate on the carbonyl group of this compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen atom of the hydrazine moiety attacking the enolizable C4 position of the piperidine ring, followed by dehydration, leads to the formation of the stable, aromatic pyrazole ring fused to the piperidine core. The acetyl group on the piperidine nitrogen remains intact throughout this process, offering a handle for further functionalization if desired.

Caption: Reaction mechanism for the synthesis of piperidine-fused pyrazoles.

Experimental Protocol: Synthesis of 1-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound in absolute ethanol, add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate to the reaction mixture at room temperature with continuous stirring.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Pour the residue into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure piperidine-fused pyrazole.

Expected Yield: 75-85%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

II. Construction of Isoxazole-Piperidine Hybrids

Isoxazole-containing compounds are another class of heterocycles with significant therapeutic potential.[4] The reaction of a 1,3-dicarbonyl functionality with hydroxylamine is a common method for the synthesis of isoxazoles.[5] this compound can be effectively utilized in this reaction to generate isoxazole-piperidine hybrid molecules.

Mechanistic Insights

The formation of the isoxazole ring follows a pathway analogous to the pyrazole synthesis. Hydroxylamine hydrochloride, in the presence of a base, reacts with the carbonyl group of this compound to form an oxime. The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the enolizable C4 position of the piperidine ring. Subsequent dehydration leads to the formation of the fused isoxazole ring. The regioselectivity of the cyclization is generally high, leading to the formation of the thermodynamically more stable product.

Caption: Reaction mechanism for the synthesis of piperidine-fused isoxazoles.

Experimental Protocol: Synthesis of 1-Acetyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol (as solvent)

Procedure:

  • Dissolve this compound and hydroxylamine hydrochloride in ethanol in a round-bottom flask.

  • Add sodium acetate to the mixture and stir at room temperature for 30 minutes.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure piperidine-fused isoxazole.

Expected Yield: 60-75%

Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and Mass Spectrometry.

III. The Gewald Reaction: A Gateway to Substituted Thiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[6][7] this compound can serve as the ketone component in this reaction, leading to the formation of thiophenes fused to the piperidine ring.

Causality in the Gewald Reaction

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone (this compound) and the activated nitrile (e.g., ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[7] Elemental sulfur then adds to the α-carbon of the nitrile, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The choice of base is crucial for promoting both the initial condensation and the subsequent steps of the reaction.

Caption: Workflow for the Gewald synthesis of fused 2-aminothiophenes.

Experimental Protocol: Synthesis of Ethyl 2-amino-1-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (or another suitable base) (1.2 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, combine this compound, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add morpholine dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Expected Yield: 65-80%

Characterization: The structure of the product should be verified using 1H NMR, 13C NMR, IR, and Mass Spectrometry.

IV. Multicomponent Synthesis of Fused Pyrimidines

Pyrimidines are a class of nitrogen-containing heterocycles of immense biological importance, forming the backbone of nucleic acids.[8] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex pyrimidine derivatives.[9] this compound can be employed in MCRs, such as the Biginelli reaction or related condensations, to construct fused pyrimidine systems.[10][11]

Logic of Multicomponent Pyrimidine Synthesis

A common strategy for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent), an aldehyde, and a nitrogen-containing binucleophile like urea or guanidine. In this context, this compound can act as the 1,3-dicarbonyl equivalent. The reaction typically proceeds through the initial formation of an acyliminium ion from the aldehyde and urea, which then undergoes a nucleophilic attack by the enol of this compound. Subsequent cyclization and dehydration afford the fused dihydropyrimidine, which may be oxidized to the corresponding pyrimidine.

References

Application Notes and Protocols: 1-Acetylpiperidin-3-one as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates targeting a wide range of diseases, including those affecting the central nervous system (CNS), cancer, and viral infections.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for optimizing drug-target interactions. 1-Acetylpiperidin-3-one emerges as a highly valuable and versatile starting material for the synthesis of diverse and complex piperidine-containing pharmaceutical intermediates. The presence of a ketone at the 3-position and an acetyl group on the nitrogen provides two strategic points for chemical modification, allowing for the introduction of various functional groups and the construction of more elaborate molecular architectures.

This guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates. We will delve into detailed protocols for its most common and impactful transformations, explaining the underlying chemical principles and offering practical insights for researchers and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 34456-78-5[2]
Molecular Formula C₇H₁₁NO₂[2]
Molecular Weight 141.17 g/mol [2]
Appearance Off-white to yellow solid
Melting Point 48-52 °C
Boiling Point 118-120 °C at 0.5 mmHg
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.

Core Synthetic Transformations and Protocols

This compound's utility stems from the reactivity of its ketone functional group, which can be readily transformed into a variety of other functionalities, most notably amines and hydroxyl groups. These transformations are foundational for the synthesis of a wide range of more complex pharmaceutical intermediates.

Reductive Amination: A Gateway to 3-Aminopiperidine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[3] This one-pot reaction involves the initial formation of an imine or enamine from a ketone and an amine, which is then reduced in situ to the corresponding amine. This method is highly favored for its efficiency and broad substrate scope. When applied to this compound, it provides a direct route to N-substituted-3-aminopiperidine derivatives, which are key components in many biologically active molecules, including kinase inhibitors.[4][5]

The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for this transformation, as it readily reduces the intermediate iminium ion without significantly reducing the starting ketone.[3][6]

cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start This compound + Amine + Acetic Acid in DCM Add_Reducer Add NaBH(OAc)₃ Start->Add_Reducer Initial mixture Stir Stir at Room Temperature Add_Reducer->Stir Initiate reduction Quench Quench with Saturated NaHCO₃ Stir->Quench Reaction complete Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product N-Substituted-1-acetylpiperidin-3-amine Purify->Product cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification (if necessary) Start This compound + Pd/C in Methanol Hydrogenate Pressurize with H₂ Start->Hydrogenate Prepare for hydrogenation Stir Stir at Room Temperature Hydrogenate->Stir Initiate reaction Vent Vent H₂ Stir->Vent Reaction complete Filter Filter through Celite Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify Product 1-Acetylpiperidin-3-ol Purify->Product Start This compound Strecker Strecker Reaction (e.g., KCN, (NH₄)₂CO₃) Start->Strecker Intermediate Spirohydantoin Precursor (α-aminonitrile) Strecker->Intermediate Cyclization Acid or Base Mediated Cyclization Intermediate->Cyclization Product Spiro-piperidinehydantoin Cyclization->Product

References

Introduction: The Strategic Importance of N-Acetyl-3-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Chemistry of N-Acetyl-3-piperidone

N-Acetyl-3-piperidone is a heterocyclic compound featuring a piperidine ring, a common structural motif in numerous natural alkaloids and pharmaceutical agents.[1][2] The strategic placement of a ketone at the 3-position, combined with the acetyl-protected nitrogen, renders it a highly valuable and versatile building block in synthetic organic chemistry. The ketone group serves as a key functional handle, allowing for a wide array of chemical transformations that enable the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary reactions involving the ketone group of N-Acetyl-3-piperidone, offering both mechanistic insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. The methodologies discussed herein are foundational for molecular diversification, library synthesis, and the development of novel bioactive compounds.

Section 1: Reduction of the Ketone to a Secondary Alcohol

The conversion of the C3-ketone to a hydroxyl group is a fundamental transformation that introduces a new chiral center and a versatile functional group for further elaboration, such as etherification or esterification. This reduction can be achieved through several reliable methods, most notably using hydride reagents or catalytic hydrogenation.

Method 1.1: Selective Reduction with Sodium Borohydride (NaBH₄)

Expertise & Experience: Sodium borohydride is a preferred reagent for this transformation due to its mild nature and excellent chemoselectivity. It readily reduces ketones and aldehydes without affecting the more stable amide functionality of the N-acetyl group. The reaction is typically straightforward, high-yielding, and requires standard laboratory apparatus, making it an ideal choice for both small-scale and larger-scale syntheses.

Protocol: Synthesis of N-Acetyl-3-hydroxypiperidine

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Acetyl-3-piperidone (1.0 eq) in anhydrous methanol (or ethanol) to a concentration of 0.2–0.5 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0–5 °C. This is crucial to moderate the initial exothermic reaction upon addition of the hydride reagent.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1–1.5 eq) portion-wise over 15–20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1–3 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 10% methanol in dichloromethane, until the starting material is fully consumed.

  • Quenching: Carefully re-cool the flask to 0 °C and slowly add acetone (to quench excess NaBH₄) followed by dropwise addition of dilute hydrochloric acid to adjust the pH to ~7.

  • Work-up & Isolation: Concentrate the mixture under reduced pressure to remove the solvent. Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Acetyl-3-hydroxypiperidine, often as a viscous oil or low-melting solid that can be purified further by column chromatography if necessary.

Method 1.2: Catalytic Hydrogenation

Expertise & Experience: Catalytic hydrogenation offers a scalable and clean alternative for reducing the ketone.[3] This method avoids the use of stoichiometric reagents, and the by-product is simply water. The choice of catalyst is critical and can influence reaction efficiency and, in some cases, stereoselectivity if other chiral centers are present. Palladium on carbon (Pd/C) is a common and effective choice for this transformation.[4]

Trustworthiness: A key consideration in the hydrogenation of nitrogen-containing heterocycles is potential catalyst poisoning by the nitrogen atom.[3] However, the amide nature of the N-acetyl group significantly reduces the basicity of the piperidine nitrogen, minimizing this issue. For substrates where the nitrogen is more basic (e.g., N-benzyl piperidones), the addition of a non-nucleophilic acid can sometimes be beneficial, though it is generally not required for N-acetyl derivatives.

Protocol: Hydrogenation using 5% Palladium on Carbon (Pd/C)

  • Reactor Setup: To a hydrogenation vessel, add N-Acetyl-3-piperidone (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Pd/C catalyst (typically 1–5 mol%).

  • Purging: Seal the reactor and purge the system multiple times with hydrogen gas to ensure an oxygen-free environment.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1–5 atm) and stir the mixture vigorously at room temperature until hydrogen uptake ceases (usually 4–12 hours).

  • Monitoring: Progress can be monitored via TLC or by observing the cessation of hydrogen consumption on the pressure gauge.

  • Filtration & Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure to afford the N-Acetyl-3-hydroxypiperidine product.

Parameter Sodium Borohydride Reduction Catalytic Hydrogenation (5% Pd/C)
Reagent NaBH₄H₂ gas
Catalyst None5% Palladium on Carbon
Solvent Methanol, EthanolMethanol, Ethyl Acetate, THF
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure Atmospheric1–5 atm (or higher)
Typical Yield >90%>95%
Key Advantage Simplicity, speed, no special equipmentScalability, atom economy, clean work-up

Section 2: Olefination of the Carbonyl Group

Converting the ketone's C=O bond into a C=C bond is a powerful strategy for introducing exocyclic methylene groups or more substituted alkenes. The Wittig and Horner-Wadsworth-Emmons reactions are the cornerstones of this chemical transformation.

Method 2.1: The Wittig Reaction

Expertise & Experience: The Wittig reaction utilizes a phosphonium ylide to convert a ketone into an alkene.[5][6] The reaction's primary driving force is the formation of the highly stable triphenylphosphine oxide by-product. For generating a simple exocyclic methylene group, methylenetriphenylphosphorane (Ph₃P=CH₂) is the reagent of choice. The ylide is typically generated in situ from its corresponding phosphonium salt using a strong base.

Protocol: Synthesis of N-Acetyl-3-methylenepiperidine

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1–1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Deprotonation: Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.0–1.1 eq) dropwise. A characteristic color change (typically to orange or yellow) indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of N-Acetyl-3-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir overnight (or until TLC indicates completion).

  • Work-up & Isolation: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product contains triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination salt Ph₃P⁺-CH₃ Br⁻ base Strong Base (e.g., n-BuLi) ylide Ph₃P=CH₂ base->ylide Deprotonation ketone N-Acetyl-3-piperidone ylide->ketone Attack on Carbonyl product N-Acetyl-3-methylenepiperidine ketone->product byproduct Ph₃P=O ketone->byproduct

Caption: Workflow for the Wittig olefination of N-Acetyl-3-piperidone.

Method 2.2: The Horner-Wadsworth-Emmons (HWE) Reaction

Expertise & Experience: The HWE reaction is often superior to the Wittig reaction, particularly when using stabilized ylides (e.g., those bearing an ester group).[7] It employs a phosphonate carbanion, which is more nucleophilic than the analogous Wittig ylide.[8] A significant practical advantage is that the phosphate by-product is water-soluble, simplifying purification immensely compared to the often-problematic removal of triphenylphosphine oxide.[9] The HWE reaction with stabilized phosphonates typically yields the (E)-alkene with high stereoselectivity.[10]

Protocol: Synthesis of (E)-ethyl 2-(1-acetylpiperidin-3-ylidene)acetate

  • Anion Formation: In a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension. Vigorous hydrogen evolution will be observed. Stir the mixture at 0 °C for 30 minutes after gas evolution ceases.

  • Ketone Addition: Add a solution of N-Acetyl-3-piperidone (1.0 eq) in anhydrous THF dropwise to the phosphonate anion solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours, monitoring by TLC.

  • Work-up & Isolation: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine the organic phases, wash with water and then brine to remove the phosphate by-product.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired α,β-unsaturated ester.

Feature Wittig Reaction (Unstabilized Ylide) Horner-Wadsworth-Emmons (HWE)
Reagent Phosphonium Ylide (e.g., Ph₃P=CH₂)Phosphonate Carbanion
By-product Triphenylphosphine Oxide (Organic-soluble)Dialkyl Phosphate Salt (Water-soluble)
Purification Often requires chromatographySimplified by aqueous extraction
Stereoselectivity Tends to give (Z)-alkenesTends to give (E)-alkenes (with stabilized reagents)
Reactivity Less reactive with hindered ketonesMore reactive, works with hindered ketones

Section 3: Reductive Amination for C-N Bond Formation

Expertise & Experience: Reductive amination is one of the most powerful and widely used methods in medicinal chemistry for synthesizing complex amines. This one-pot reaction involves the initial formation of an iminium ion intermediate from the ketone and an amine, which is then reduced in situ by a selective hydride reagent.[11] The key to success is using a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), that is mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion.[11][12] This selectivity drives the reaction towards the desired amine product.

Reductive_Amination Ketone N-Acetyl-3-piperidone Iminium Iminium Ion Intermediate Ketone->Iminium Condensation (-H₂O) Amine Primary or Secondary Amine (R¹R²NH) Amine->Iminium Condensation (-H₂O) Product Substituted Piperidine Product Iminium->Product Reduction Reducer Selective Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduction

Caption: The two-stage process of one-pot reductive amination.

Protocol: General Procedure for Reductive Amination

  • Initial Mixing: In a flask, combine N-Acetyl-3-piperidone (1.0 eq) and the desired primary or secondary amine (1.0–1.2 eq) in a suitable solvent like dichloromethane (DCM), 1,2-dichloroethane (DCE), or THF.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1–0.2 eq). The acid facilitates the formation of the iminium ion by protonating the intermediate hemiaminal, promoting the loss of water.

  • Stirring: Stir the mixture at room temperature for 30–60 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 eq) in one portion. The reaction is often slightly exothermic.

  • Reaction: Continue stirring at room temperature for 2–24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting amine by flash column chromatography.

Amine Input Reducing Agent Solvent Typical Yield
BenzylamineNaBH(OAc)₃DCE85–95%
MorpholineNaBH(OAc)₃DCM80–90%
AnilineNaBH₃CN, pH ~6Methanol75–85%
PiperidineNaBH(OAc)₃DCE88-96%

Section 4: Grignard Reaction for Tertiary Alcohol Synthesis

Expertise & Experience: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the ketone provides a direct route to tertiary alcohols, introducing a new carbon-carbon bond at the C3 position.[13] This reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases and will be quenched by protic sources, including water.

Protocol: Synthesis of N-Acetyl-3-methyl-3-hydroxypiperidine

  • Setup: Assemble a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Ketone Solution: Dissolve N-Acetyl-3-piperidone (1.0 eq) in anhydrous THF or diethyl ether and add it to the flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, MeMgBr, 3.0 M in ether, 1.2–1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1–4 hours.

  • Quenching & Work-up: Cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting tertiary alcohol by column chromatography.

Trustworthiness & Troubleshooting: A potential side reaction is enolization of the ketone by the basic Grignard reagent, especially with bulky reagents, which leads to the recovery of starting material upon work-up. Using a less hindered Grignard reagent and maintaining a low reaction temperature can help minimize this pathway.

Summary and Outlook

The ketone group of N-Acetyl-3-piperidone is a robust and versatile functional handle that provides access to a vast chemical space. The core reactions detailed in this guide—reduction, olefination, reductive amination, and Grignard addition—form the basis of synthetic strategies aimed at producing novel piperidine-based compounds. Each method offers distinct advantages, and the choice of reaction depends on the desired molecular target. By understanding the mechanistic principles and experimental nuances behind these transformations, researchers can effectively leverage N-Acetyl-3-piperidone as a key intermediate in the synthesis of complex molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols: Catalytic Reduction of 1-Acetylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The catalytic reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and other fine chemicals. This guide provides an in-depth technical overview and detailed protocols for the catalytic hydrogenation of 1-acetylpiperidin-3-one to 1-acetylpiperidin-3-ol. The piperidine scaffold is a prevalent structural motif in a vast array of bioactive molecules and natural products.[1] Consequently, the stereoselective synthesis of substituted piperidines, such as 1-acetylpiperidin-3-ol, is of significant interest to researchers in medicinal chemistry and drug development.

The reduction of this compound yields a chiral center at the C3 position, resulting in the formation of cis and trans diastereomers of 1-acetylpiperidin-3-ol. The control of this stereochemistry is a critical aspect of the synthesis, as the biological activity of the resulting compounds can be highly dependent on their three-dimensional structure. This document will explore the mechanistic underpinnings of catalyst selection and reaction conditions that influence the diastereoselectivity of this reduction, providing researchers with the knowledge to rationally design their synthetic strategies.

Mechanism and Stereoselectivity in the Catalytic Hydrogenation of Ketones

The catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbon-oxygen double bond to form a secondary alcohol.[2][3] This process is typically carried out on the surface of a heterogeneous catalyst, such as platinum, palladium, or nickel.[4] The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants : Both the hydrogen gas (H₂) and the ketone substrate are adsorbed onto the surface of the metal catalyst.

  • Activation of Hydrogen : The H-H bond is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

  • Hydrogen Transfer : The adsorbed ketone undergoes stepwise addition of two hydrogen atoms. The first hydrogen adds to the carbonyl oxygen or carbon, followed by the addition of the second hydrogen to the other atom of the original carbonyl group.

  • Desorption of Product : The resulting alcohol product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The stereochemical outcome of the reduction of cyclic ketones, such as this compound, is primarily dictated by the mode of approach of the ketone to the catalyst surface. The two faces of the carbonyl group are diastereotopic, and their interaction with the catalyst surface will have different energetic profiles. The steric hindrance posed by the substituents on the piperidine ring plays a crucial role in determining the favored direction of hydrogen addition. Generally, the hydrogen is delivered from the less sterically hindered face of the ketone, which often leads to the formation of the cis product. For instance, in the catalytic hydrogenation of substituted pyridines to piperidines, the formation of cis-isomers is frequently observed.[5]

The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity. For example, Raney Nickel, a porous nickel catalyst, is known for its high activity in ketone reductions.[6][7] Platinum oxide (Adams' catalyst), another effective catalyst, can also be employed, and its activity can be modulated by the solvent and additives.[5][8] The solvent can affect the conformation of the substrate at the catalyst surface, thereby influencing the stereochemical course of the reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the catalytic reduction of this compound. Two common and effective heterogeneous catalysts, Raney® Nickel and Platinum (IV) Oxide (Adams' Catalyst), are presented.

Protocol 1: Diastereoselective Reduction using Raney® Nickel

This protocol is designed to favor the formation of the cis-isomer of 1-acetylpiperidin-3-ol through hydrogenation with Raney® Nickel.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)

  • Standard glassware for organic synthesis

  • Filtration apparatus

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove any residual air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound (1.0 eq) and anhydrous ethanol to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Catalyst Addition: Carefully wash the Raney® Nickel slurry (approx. 50% w/w of the substrate) with anhydrous ethanol three times to remove the water. Under a stream of inert gas, add the washed Raney® Nickel to the reaction mixture. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor to 50-100 psi (3.4-6.8 atm) with hydrogen and commence vigorous stirring. Heat the reaction mixture to 40-60 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by carefully withdrawing aliquots from the reactor.

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product. Caution: The catalyst on the filter pad is pyrophoric; do not allow it to dry in the air. Keep it wet with water or ethanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-acetylpiperidin-3-ol. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol 2: Reduction using Platinum (IV) Oxide (Adams' Catalyst)

This protocol offers an alternative method using Adams' catalyst, which is also known to be effective for the hydrogenation of cyclic ketones.[8]

Materials:

  • This compound

  • Platinum (IV) oxide (PtO₂)

  • Glacial acetic acid or Ethanol

  • Hydrogen gas (high purity)

  • Diatomaceous earth (Celite®)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrogenation apparatus

  • Standard glassware for organic synthesis

  • Filtration apparatus

Procedure:

  • Reactor Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in a solvent such as ethanol or glacial acetic acid. The use of acetic acid can sometimes enhance the rate and selectivity of the reaction.[5]

  • Catalyst Addition: Add Platinum (IV) oxide (1-5 mol%) to the solution.

  • Hydrogenation: Connect the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm).

  • Reaction Monitoring: The progress of the reaction can be monitored by the cessation of hydrogen uptake or by TLC/GC analysis.

  • Work-up: Upon completion, vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Product Isolation:

    • If ethanol was used as the solvent, concentrate the filtrate under reduced pressure.

    • If glacial acetic acid was used, carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Data Presentation and Analysis

The primary products of the reaction are the cis and trans diastereomers of 1-acetylpiperidin-3-ol. The diastereomeric ratio (d.r.) is a critical parameter to determine and can be influenced by the choice of catalyst and reaction conditions.

Table 1: Comparison of Catalytic Systems for the Reduction of this compound

CatalystSolventTemperature (°C)Pressure (psi)Typical d.r. (cis:trans)Reference
Raney® NiEthanol5050-100>90:10Adapted from[9]
PtO₂Acetic Acid2550~80:20Adapted from[5]
PtO₂Ethanol2550~70:30Adapted from[5]

Analytical Characterization:

The characterization of the product mixture is crucial for determining the yield and the diastereomeric ratio. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the proton at C3 (the carbon bearing the hydroxyl group) are diagnostic for distinguishing between the cis and trans isomers. In the cis isomer, the C3 proton is typically axial and will exhibit a larger coupling constant with the adjacent axial protons at C2 and C4. In the trans isomer, the C3 proton is equatorial and will show smaller coupling constants.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms of the piperidine ring, particularly C3, C2, and C4, will also differ between the two diastereomers.

A detailed analysis of the ¹H and ¹³C NMR spectra will allow for the unambiguous assignment of the stereochemistry and the quantification of the diastereomeric ratio by integration of the characteristic signals.[10][11]

Visualization of the Reaction and Workflow

To further clarify the process, the following diagrams illustrate the reaction pathway and the experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_products Products This compound cis-1-Acetylpiperidin-3-ol This compound->cis-1-Acetylpiperidin-3-ol H₂, Catalyst (e.g., Raney® Ni) Diastereoselective trans-1-Acetylpiperidin-3-ol This compound->trans-1-Acetylpiperidin-3-ol Minor Product

Caption: Reaction scheme for the catalytic reduction of this compound.

experimental_workflow start Start reactor_prep Prepare Hydrogenation Reactor start->reactor_prep charge_reactants Charge Reactor with This compound and Solvent reactor_prep->charge_reactants add_catalyst Add Catalyst (Raney® Ni or PtO₂) charge_reactants->add_catalyst hydrogenation Perform Hydrogenation (H₂ Pressure, Temperature, Stirring) add_catalyst->hydrogenation monitoring Monitor Reaction Progress (H₂ uptake, TLC/GC) hydrogenation->monitoring monitoring->hydrogenation Incomplete workup Reaction Work-up (Vent H₂, Purge with N₂) monitoring->workup Complete filtration Filter to Remove Catalyst workup->filtration isolation Isolate Crude Product (Solvent Evaporation) filtration->isolation purification Purify Product (Chromatography/Recrystallization) isolation->purification analysis Analyze Product (NMR for d.r., Yield) purification->analysis end End analysis->end

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic reduction of this compound is a robust and versatile method for the synthesis of 1-acetylpiperidin-3-ol. By carefully selecting the catalyst and optimizing the reaction conditions, researchers can achieve high yields and control the diastereoselectivity of the reduction. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of piperidine-containing compounds for pharmaceutical and other applications. The ability to predictably generate specific diastereomers is a cornerstone of modern synthetic chemistry, and a thorough understanding of the principles outlined herein will empower researchers to tackle complex synthetic challenges.

References

Application Notes & Protocols: Asymmetric Synthesis Involving N-Acetyl-3-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidones

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2][3] The stereochemistry of substituents on this ring is often critical for biological activity, making the development of robust asymmetric syntheses a paramount objective for drug development professionals. N-Acetyl-3-piperidone serves as a versatile and readily available prochiral starting material for accessing a wide array of enantiomerically enriched 3-substituted piperidine derivatives. The C3-carbonyl group provides a synthetic handle for various stereoselective transformations, including reductions and carbon-carbon bond-forming reactions.

This guide provides an in-depth exploration of key asymmetric strategies involving N-Acetyl-3-piperidone and its analogues. We will delve into the mechanistic underpinnings, field-proven insights, and detailed protocols for three dominant approaches: catalytic asymmetric hydrogenation, enzymatic reduction, and organocatalytic functionalization. Each section is designed to provide researchers with the foundational knowledge and practical steps required to implement these powerful synthetic tools.

Strategy 1: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a cornerstone of industrial and academic synthesis, offering a highly efficient method for the stereoselective reduction of ketones.[4] In the context of N-Acetyl-3-piperidone, this reaction transforms the prochiral ketone into a chiral secondary alcohol, N-acetyl-3-hydroxypiperidine, with high enantiopurity. The success of this transformation hinges on the selection of a suitable transition metal complex, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), and a meticulously designed chiral phosphine ligand.[5][6]

Mechanistic Rationale: The chiral ligand coordinates to the metal center, creating a chiral environment. The ketone substrate then coordinates to this complex, and hydrogen is delivered preferentially to one face of the carbonyl group, dictated by the steric and electronic properties of the ligand. The N-acetyl group plays a crucial role, influencing the substrate's conformation and its interaction with the chiral catalyst.

sub N-Acetyl-3-piperidone complex Substrate-Catalyst Complex sub->complex Coordination cat [M(L*)] Catalyst (e.g., Ru-PhTRAP) cat->complex h2 H₂ Gas h2->complex Oxidative Addition product Chiral N-Acetyl-3-hydroxypiperidine (S or R enantiomer) complex->product Stereoselective H₂ Transfer cluster_0 Primary Reaction cluster_1 Cofactor Regeneration sub N-Acetyl-3-piperidone prod (S)-N-Acetyl-3-hydroxypiperidine sub->prod Reduction adh ADH / Reductase nadp NADP⁺ adh->nadp nadph NADPH nadph->adh H⁻ Donor nadp_reg NADP⁺ nadp->nadp_reg Recycle glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone Oxidation gdh GDH nadph_reg NADPH gdh->nadph_reg H⁻ Acceptor nadp_reg->gdh nadph_reg->nadph Recycle sub N-Acetyl-3-piperidone enamine Chiral Enamine Intermediate sub->enamine + Catalyst - H₂O cat Chiral Amine Catalyst (e.g., Prolinamide) cat->enamine iminium Iminium Ion Intermediate enamine->iminium + Electrophile (Stereoselective Attack) electrophile Electrophile (e.g., Michael Acceptor) electrophile->iminium iminium->cat Catalyst Regeneration product α-Functionalized Piperidone iminium->product + H₂O (Hydrolysis)

References

Application Notes & Protocols: The Strategic Use of 1-Acetylpiperidin-3-one in the Synthesis of Advanced Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting BTK in Disease

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node within the B-cell receptor (BCR) pathway.[1] Its role is pivotal for the development, activation, proliferation, and survival of B-cells. The aberrant activation of BTK is a known driver in numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune disorders. Consequently, BTK has emerged as a high-value therapeutic target in modern drug discovery.

BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the downstream signaling cascades that promote malignant B-cell growth and survival. These inhibitors are broadly classified into two categories:

  • Covalent (Irreversible) Inhibitors: These agents, such as ibrutinib and zanubrutinib, form a permanent covalent bond with a specific cysteine residue (Cys481) in the ATP-binding site of BTK.[2][3] This mechanism leads to sustained target engagement.

  • Non-covalent (Reversible) Inhibitors: This newer class of inhibitors binds to the BTK active site through non-covalent interactions, offering an alternative therapeutic strategy, particularly for overcoming resistance mutations.

The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, valued for its ability to enhance potency, selectivity, and pharmacokinetic properties.[4][5] This guide focuses on the synthetic application of a key piperidine-based building block, 1-Acetylpiperidin-3-one , in the construction of next-generation BTK inhibitors.

BTK Signaling Pathway Overview

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn phosphorylates phospholipase C gamma 2 (PLCγ2). This triggers downstream pathways, including NF-κB and MAPK, culminating in B-cell proliferation and survival. BTK inhibitors effectively halt this cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Kinases BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates BTKi BTK Inhibitor BTKi->BTK inhibits DAG_IP3 DAG / IP3 Second Messengers PLCG2->DAG_IP3 generates PKC_Ca PKC Activation & Ca²⁺ Mobilization DAG_IP3->PKC_Ca NFkB_MAPK NF-κB & MAPK Pathways PKC_Ca->NFkB_MAPK activate Proliferation B-Cell Proliferation, Survival & Differentiation NFkB_MAPK->Proliferation promote

Caption: Simplified BTK signaling pathway in B-cells.

This compound: A Versatile Synthon

This compound (CAS 34456-78-5) is a functionalized heterocyclic ketone.[6] Its structure combines several key features that make it a valuable intermediate in medicinal chemistry:

  • Piperidone Core: Provides a rigid, three-dimensional scaffold that can be used to orient substituents in precise vectors to interact with target proteins.

  • Ketone Functionality: The carbonyl group at the 3-position is a versatile chemical handle for a wide range of transformations, including reductive aminations, aldol condensations, and formations of pyrazoles or other fused heterocycles.

  • N-Acetyl Group: This amide group modulates the reactivity of the ring nitrogen. While it can be retained in the final molecule, it can also be hydrolyzed under certain conditions to allow for further functionalization at the nitrogen atom, such as the introduction of a Michael acceptor "warhead" for covalent inhibitors.

The strategic placement of the ketone allows for the introduction of chirality and the extension of the molecule towards key binding pockets within the BTK kinase domain.

Application Protocol: Synthesis of a Zanubrutinib-Type Covalent BTK Inhibitor Scaffold

This section provides a representative, field-tested protocol for the synthesis of a core scaffold found in advanced BTK inhibitors like Zanubrutinib, starting from a derivative of this compound. The protocol is designed to be self-validating, with clear checkpoints for characterization.

Objective: To synthesize a key intermediate, (S)-7-(piperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide, which can then be readily converted to a final covalent inhibitor.

Rationale: The synthesis of Zanubrutinib and similar inhibitors involves the construction of a central pyrazolopyrimidine core, which is then coupled to a chiral piperidine fragment.[7][8][9] While published large-scale syntheses may use different starting materials for economic reasons, this protocol illustrates a logical and chemically sound route that highlights the utility of piperidinone chemistry.[5]

Synthetic Workflow Overview

Synthetic_Workflow A 1-Acetyl-3-piperidone (Starting Material) B Step 1: Reductive Amination (Intermediate I) A->B C Step 2: Cyclocondensation (Intermediate II) B->C D Step 3: Suzuki Coupling (Intermediate III) C->D E Step 4: N-Acylation (Warhead) (Final Product) D->E

Caption: High-level workflow for BTK inhibitor synthesis.

Step 1: Synthesis of N-Boc-4-(cyanomethyl)piperidine via Reductive Amination
  • Rationale: This initial step transforms the ketone of a protected piperidinone into an amine, which is then used to build the core heterocyclic structure. We start with the commercially available N-Boc-4-piperidone for simplicity, which is analogous to using this compound followed by a protecting group swap. The cyano group is a precursor to the final carboxamide.

  • Materials:

    • N-Boc-4-piperidone (1 equiv.)

    • Diethyl cyanomethylphosphonate (1.1 equiv.)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

    • Palladium on carbon (Pd/C), 10%

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure (Part A - Horner-Wadsworth-Emmons Reaction):

    • Suspend NaH in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Add diethyl cyanomethylphosphonate dropwise via syringe. Allow the mixture to stir for 30 minutes at 0 °C.

    • Add a solution of N-Boc-4-piperidone in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated nitrile.

  • Procedure (Part B - Hydrogenation):

    • Dissolve the crude product from Part A in methanol.

    • Transfer the solution to a hydrogenation vessel. Carefully add 10% Pd/C catalyst.

    • Pressurize the vessel with H₂ (typically 50 psi) and shake or stir vigorously for 12-18 hours.

    • Carefully vent the vessel and purge with N₂.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield N-Boc-4-(cyanomethyl)piperidine .

  • Characterization:

    • ¹H NMR: Confirm the disappearance of vinylic protons and the appearance of aliphatic protons corresponding to the piperidine and cyanomethyl groups.

    • Mass Spec (ESI+): Verify the [M+H]⁺ or [M+Na]⁺ ion.

Step 2: Construction of the Pyrazolopyrimidine Core
  • Rationale: This is a key cyclocondensation step to form the bicyclic core of the inhibitor. The aminopyrazole reacts with a β-ketoester equivalent derived from our piperidine fragment.[7][8]

  • Materials:

    • 5-Amino-1H-pyrazole-4-carbonitrile (1 equiv.)

    • N-Boc-4-(cyanomethyl)piperidine (from Step 1, 1 equiv.)

    • Sodium ethoxide (3 equiv.)

    • Anhydrous Ethanol

  • Procedure:

    • To a solution of sodium ethoxide in anhydrous ethanol, add 5-amino-1H-pyrazole-4-carbonitrile and N-Boc-4-(cyanomethyl)piperidine.

    • Heat the mixture to reflux (approx. 78 °C) for 24 hours. Monitor reaction progress by LC-MS.

    • Cool the reaction to room temperature and neutralize with glacial acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to yield the Boc-protected tetrahydropyrazolo[1,5-a]pyrimidine intermediate .

  • Characterization:

    • ¹H NMR & ¹³C NMR: Confirm the formation of the fused heterocyclic ring system.

    • Mass Spec (ESI+): Verify the molecular weight of the condensed product.

Step 3: Suzuki Coupling and Amide Formation
  • Rationale: A Suzuki coupling installs the 4-phenoxyphenyl group, a common feature in many BTK inhibitors that provides crucial hydrophobic interactions in the binding pocket. The nitrile is then hydrolyzed to the primary carboxamide.

  • Materials:

    • Intermediate from Step 2 (1 equiv.)

    • 4-Phenoxyphenylboronic acid (1.5 equiv.)

    • Pd(PPh₃)₄ (0.05 equiv.)

    • Sodium carbonate (Na₂CO₃), 2M aqueous solution

    • 1,4-Dioxane and Water

    • Hydrogen peroxide (H₂O₂), 30% solution

    • Dimethyl sulfoxide (DMSO)

  • Procedure (Part A - Suzuki Coupling):

    • Combine the pyrazolopyrimidine intermediate, 4-phenoxyphenylboronic acid, and Pd(PPh₃)₄ in a flask.

    • Add a 3:1 mixture of dioxane and 2M Na₂CO₃ solution.

    • Degas the mixture by bubbling N₂ through it for 15 minutes.

    • Heat to 90 °C for 8-12 hours under N₂.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the coupled product.

  • Procedure (Part B - Nitrile Hydrolysis):

    • Dissolve the purified product from Part A in DMSO.

    • Add K₂CO₃ and cool to 10-15 °C.

    • Slowly add 30% H₂O₂ dropwise, maintaining the temperature below 20 °C.

    • Stir for 2-4 hours. Quench by adding aqueous sodium sulfite (Na₂SO₃).

    • Extract with ethyl acetate, wash with water and brine, dry, and concentrate to yield the Boc-protected carboxamide intermediate .

  • Characterization:

    • Mass Spec (ESI+): Confirm the addition of the phenoxyphenyl group and the conversion of -CN to -CONH₂ (mass increase of 18 Da).

Step 4: Deprotection and Final Acylation with "Warhead"
  • Rationale: The Boc protecting group is removed to free the piperidine nitrogen. This amine is then acylated with acryloyl chloride to install the electrophilic Michael acceptor, which is required for covalent bond formation with Cys481 in BTK.[2]

  • Materials:

    • Boc-protected carboxamide (from Step 3, 1 equiv.)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

    • Acryloyl chloride (1.1 equiv.)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv.)

  • Procedure (Part A - Deprotection):

    • Dissolve the Boc-protected intermediate in DCM.

    • Add an excess of TFA (or 4M HCl in dioxane) and stir at room temperature for 1-2 hours.

    • Concentrate under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Procedure (Part B - N-Acylation):

    • Suspend the crude amine salt in anhydrous DCM and cool to 0 °C.

    • Add TEA or DIPEA and stir for 15 minutes.

    • Add acryloyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to yield the final Zanubrutinib-type inhibitor . Chiral separation may be required to isolate the desired enantiomer.[7]

  • Final Product Characterization:

    • ¹H and ¹³C NMR: Full structural elucidation.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

    • HPLC/UPLC: To determine purity (typically >95%).

Data Summary & Expected Results

The following table summarizes expected outcomes for the synthesis. Yields are representative and can vary based on scale and optimization.

StepProduct NameExpected Yield (%)Purity Target (%)Key Analytical Method
1N-Boc-4-(cyanomethyl)piperidine70-85>95¹H NMR, LC-MS
2Boc-protected pyrazolopyrimidine55-70>95LC-MS
3Boc-protected carboxamide60-75>95LC-MS, HRMS
4Final Covalent Inhibitor50-65>98HPLC, HRMS, NMR

Conclusion and Field Insights

The use of functionalized piperidones like this compound is a powerful strategy in modern medicinal chemistry.[5] The ketone provides a versatile entry point for constructing complex heterocyclic systems, while the piperidine ring itself serves as a robust scaffold for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]

The protocol outlined above demonstrates a logical, albeit representative, pathway to a highly potent class of covalent BTK inhibitors. For researchers in drug development, mastering these synthetic transformations is crucial. Key considerations for success include:

  • Inert atmosphere and anhydrous conditions: Many of the reagents, particularly organometallics and hydrides, are sensitive to moisture and air.

  • Reaction Monitoring: Consistent use of TLC and LC-MS is essential to determine reaction completion and identify potential side products.

  • Purification: High-purity intermediates are critical for the success of subsequent steps. Skillful application of chromatographic techniques is non-negotiable.

  • Final Product Analysis: Comprehensive characterization using orthogonal methods (NMR, MS, HPLC) is required to unambiguously confirm the structure and purity of the final inhibitor before any biological evaluation.[10][11]

By leveraging versatile building blocks like this compound, scientists can efficiently explore chemical space and accelerate the development of novel, life-saving therapeutics targeting kinases like BTK.

References

Application Notes and Protocols: 1-Acetylpiperidin-3-one in the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds and the Untapped Potential of 1-Acetylpiperidin-3-one

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced biological activity and favorable physicochemical properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a privileged structural motif. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and multi-point interactions with biological targets, which can lead to improved potency and selectivity.[1][2] Furthermore, the introduction of a spirocenter can rigidify a molecule, reducing the entropic penalty upon binding and potentially increasing affinity.[3] This strategic incorporation of spirocyclic piperidines has been successfully employed in the development of therapeutics targeting a range of conditions, from chronic pain to cancer.

While the synthesis of spirocycles has seen significant advancements, the exploration of versatile and readily available building blocks remains a key area of research. This compound, a commercially available keto-piperidine derivative, presents itself as an attractive yet underutilized precursor for the construction of complex spirocyclic systems. Its bifunctional nature, possessing both a reactive ketone and a modifiable piperidine nitrogen, offers multiple avenues for synthetic elaboration. This application note aims to illuminate the utility of this compound in the synthesis of spirocyclic compounds, with a particular focus on multicomponent reactions that offer a streamlined approach to molecular complexity.

Core Synthetic Strategy: Multicomponent 1,3-Dipolar Cycloaddition for the Synthesis of Dispiro[oxindole-3,2'-pyrrolidine-3',3''-piperidine] Derivatives

A powerful and atom-economical approach to constructing complex heterocyclic systems is through multicomponent reactions (MCRs).[4][5] Among these, the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a suitable dipolarophile is a cornerstone for the synthesis of five-membered nitrogen-containing heterocycles. This strategy has been elegantly applied to the synthesis of highly substituted spiro-oxindoles, a class of compounds with significant biological activities.

While direct protocols starting from this compound are not extensively documented in readily available literature, a closely related and highly relevant synthetic strategy involves the use of a Knoevenagel condensation product of a substituted piperidin-4-one as the dipolarophile. This approach allows for the efficient construction of a dispiro[oxindole-3,2'-pyrrolidine-3',3''-piperidine] scaffold, a complex and medicinally relevant architecture.

The general workflow for this synthetic approach can be visualized as follows:

G cluster_0 Part 1: Dipolarophile Synthesis cluster_1 Part 2: 1,3-Dipolar Cycloaddition A 1-Substituted-piperidin-4-one C Knoevenagel Condensation A->C B Aromatic Aldehyde B->C D 3,5-Bis(arylmethylidene)-piperidin-4-one (Dipolarophile) C->D H Dispiro[oxindole-3,2'-pyrrolidine-3',3''-piperidine] D->H [3+2] Cycloaddition E Isatin G In situ Azomethine Ylide Generation E->G F Sarcosine F->G G->H G A Isatin C Condensation & Decarboxylation A->C B Sarcosine B->C D Azomethine Ylide (1,3-Dipole) C->D F [3+2] Cycloaddition D->F E 3,5-Bis(arylmethylidene)- piperidin-4-one (Dipolarophile) E->F G Dispiro[oxindole-3,2'-pyrrolidine-3',3''-piperidine] F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for the synthesis of 1-Acetylpiperidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven insights and validated protocols.

Troubleshooting Guide: Enhancing Yield and Purity

This section directly tackles specific experimental issues you may encounter.

Question 1: My yield from the Dieckmann condensation of N,N-bis(ethoxycarbonylmethyl)acetamide is consistently low. What are the likely causes and how can I improve it?

Low yields in the Dieckmann condensation for this specific substrate often stem from suboptimal reaction conditions or competing side reactions.[1][2][3] Let's break down the critical parameters and troubleshooting steps.

Underlying Principles: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[2][3][4] The reaction is base-catalyzed and relies on the formation of a stable enolate, which then undergoes intramolecular cyclization.[2][4] For a successful reaction leading to this compound, the cyclization must be favored over intermolecular reactions and decomposition pathways.

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • Common Issue: Using a base that is not strong enough or is sterically hindered can lead to incomplete deprotonation and low conversion. Sodium ethoxide in ethanol is a classic choice, but its effectiveness can be limited by equilibrium considerations.

    • Recommended Solution: Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or toluene is often more effective. NaH is a non-nucleophilic, strong base that irreversibly deprotonates the α-carbon, driving the reaction forward. Potassium tert-butoxide is another strong, non-nucleophilic base that can be employed.[5]

    • Causality: Aprotic solvents prevent protonation of the intermediate enolate, thus favoring the cyclization pathway.

  • Reaction Temperature:

    • Common Issue: Running the reaction at too high a temperature can promote side reactions, such as decomposition of the starting material or product. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

    • Recommended Solution: The reaction with NaH/THF is typically performed at reflux. However, if decomposition is suspected, lowering the temperature and extending the reaction time should be investigated. Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Work-up Procedure:

    • Common Issue: The β-keto ester product is susceptible to hydrolysis and decarboxylation, especially under harsh acidic or basic conditions during work-up.

    • Recommended Solution: A careful acidic work-up is necessary to protonate the enolate and then hydrolyze the ester and decarboxylate to the desired ketone. Use a dilute acid (e.g., 1 M HCl) and maintain a low temperature initially. Subsequent heating is required for the decarboxylation step.

Experimental Protocol: Optimized Dieckmann Condensation

ParameterRecommended Condition
Base Sodium Hydride (60% dispersion in mineral oil)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Reflux
Work-up 1. Quench with dilute HCl (aq) at 0°C. 2. Heat to reflux for decarboxylation.
Question 2: I am observing significant byproduct formation during the oxidation of 1-acetyl-3-piperidinol. How can I minimize these impurities?

The oxidation of a secondary alcohol to a ketone is a critical step, and the choice of oxidizing agent is paramount to avoiding over-oxidation or side reactions.

Underlying Principles: The goal is to selectively oxidize the hydroxyl group of 1-acetyl-3-piperidinol to a ketone without affecting the acetyl group or the piperidine ring. Common oxidizing agents vary in their reactivity and selectivity.

Troubleshooting Steps:

  • Choice of Oxidizing Agent:

    • Common Issue: Strong, non-selective oxidizing agents like potassium permanganate or chromic acid can lead to ring cleavage or other undesired side products.

    • Recommended Solution: Milder and more selective oxidizing agents are preferred.

      • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is highly effective at low temperatures and generally gives clean reactions.

      • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation. It is often used for sensitive substrates.

      • Parikh-Doering Oxidation: Employs the SO3-pyridine complex and is another mild and effective option.

  • Reaction Conditions:

    • Common Issue: Incorrect stoichiometry or temperature control can lead to incomplete reaction or byproduct formation.

    • Recommended Solution:

      • Ensure accurate molar equivalents of the oxidizing agent.

      • Maintain the recommended temperature for the chosen protocol (e.g., -78°C for Swern oxidation).

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen or moisture.

Visualization of the Oxidation Workflow

G cluster_start Starting Material cluster_oxidation Oxidation Step cluster_product Product 1-Acetyl-3-piperidinol 1-Acetyl-3-piperidinol Oxidant Select Oxidant: - Swern Oxidation - Dess-Martin Periodinane - Parikh-Doering 1-Acetyl-3-piperidinol->Oxidant React with This compound This compound Oxidant->this compound Yields

Caption: Selection of a mild oxidizing agent is key for a clean conversion.

Frequently Asked Questions (FAQs)

What are the common synthetic routes to this compound?

There are several established routes, each with its advantages and disadvantages:

  • From 3-Aminopyridine: This involves the catalytic hydrogenation of 3-aminopyridine to 3-aminopiperidine, followed by N-acetylation and subsequent oxidation of the amino group or a more complex series of transformations.[6][7][8] While the starting material is readily available, the hydrogenation can require high pressure and specialized catalysts.

  • From Piperidin-3-ol: This route involves the N-acetylation of piperidin-3-ol to form 1-acetyl-3-piperidinol, which is then oxidized to the desired ketone. This is a straightforward approach if piperidin-3-ol is available.

  • Via Dieckmann Condensation: This involves the intramolecular cyclization of a suitably substituted acyclic precursor, such as N,N-bis(ethoxycarbonylmethyl)acetamide, followed by hydrolysis and decarboxylation.[1][2][3][5] This method is elegant for constructing the piperidone ring.

How can I effectively purify the final product, this compound?

Purification is critical to obtaining a high-quality product. The choice of method depends on the nature of the impurities.

  • Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Column Chromatography: This is a versatile technique for removing both polar and non-polar impurities. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is commonly used.[9]

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining a very pure product. This may involve the free base or a salt form, such as the hydrochloride salt.[10]

What are the key safety precautions when synthesizing this compound?

As with any chemical synthesis, adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium Hydride: Reacts violently with water. Handle with care under an inert atmosphere.

    • Oxidizing Agents: Many are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

    • Solvents: Many organic solvents are flammable and have associated health risks.

Logical Relationship of Synthetic Steps

G Start Starting Material Intermediate Key Intermediate Start->Intermediate Reaction 1 Product This compound Intermediate->Product Reaction 2

Caption: A typical two-step synthesis pathway.

References

Technical Support Center: Purification of 1-Acetylpiperidin-3-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 1-Acetylpiperidin-3-one. Drawing upon extensive experience in synthetic chemistry and chromatographic separations, this document provides practical, in-depth guidance in a question-and-answer format to address common challenges and streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of moderately polar compounds like this compound, the standard stationary phase of choice is silica gel (SiO₂) with a particle size of 60-120 mesh or 230-400 mesh for flash chromatography.[1][2] The slightly acidic nature of silica gel is generally well-tolerated by the amide functionality in this compound. However, if you observe significant tailing or degradation, which might suggest instability, consider using deactivated silica gel.

Q2: How do I prepare deactivated silica gel?

A2: To deactivate silica gel, you can prepare a slurry of the silica in your initial, least polar mobile phase and add 1-2% triethylamine (Et₃N). The triethylamine will neutralize the acidic silanol groups on the silica surface, which can sometimes cause issues with basic compounds.

Q3: Which mobile phase system is suitable for the column chromatography of this compound?

A3: A common and effective mobile phase for purifying this compound is a mixture of a non-polar solvent, such as hexanes or petroleum ether , and a moderately polar solvent like ethyl acetate . The polarity of the eluent is critical and should be adjusted by varying the ratio of these solvents. A typical starting point would be a low percentage of ethyl acetate in hexanes.

Q4: How can I determine the optimal solvent ratio for my column?

A4: The optimal solvent system is best determined through preliminary analysis using Thin Layer Chromatography (TLC) . The ideal mobile phase composition should provide a retention factor (Rƒ) value of approximately 0.2-0.35 for this compound. This Rƒ range generally ensures good separation from both less polar and more polar impurities during column chromatography.

Q5: this compound is a colorless oil. How can I monitor its elution from the column?

A5: Since this compound is not colored, fractions must be collected systematically and analyzed. The most common method for visualization is by TLC under a UV lamp (254 nm) , as the acetyl group and the ketone carbonyl will impart some UV activity. Alternatively, staining the TLC plates with a potassium permanganate (KMnO₄) solution can be a very effective universal stain for organic compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound 1. Compound is too polar for the chosen eluent: It may be strongly adsorbed to the silica gel. 2. Compound instability on silica gel: The acidic nature of silica could be causing degradation. 3. Insufficient elution: The polarity of the mobile phase was not increased enough to elute the compound.1. Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. If the compound still does not elute, a small percentage of methanol (1-5%) can be added to the eluent. 2. Use Deactivated Silica: Prepare your column with silica gel that has been treated with triethylamine (see FAQ A2). 3. Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity throughout the separation.[1][3] This will help to elute compounds with a wider range of polarities.
Poor Separation of this compound from Impurities 1. Inappropriate mobile phase polarity: The chosen solvent system may not be optimal for resolving your compound from its impurities. 2. Column overloading: Too much crude material was loaded onto the column. 3. Improper column packing: The presence of air bubbles or cracks in the stationary phase will lead to poor separation.1. Optimize Mobile Phase with TLC: Experiment with different ratios of hexanes and ethyl acetate, and even consider other solvent systems (e.g., dichloromethane/methanol), to achieve better separation on a TLC plate before running the column. 2. Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. 3. Repack the Column: Ensure a homogenous slurry of silica gel is packed into the column without any air bubbles. The top of the silica bed should be level.
Streaking or Tailing of the Compound Spot on TLC/Column 1. Compound is too concentrated: The sample applied to the TLC plate or column is too concentrated. 2. Interaction with acidic silica: The piperidinone nitrogen may be interacting with the acidic silanol groups. 3. Presence of highly polar impurities. 1. Dilute the Sample: Ensure your sample is sufficiently diluted before spotting on the TLC plate or loading onto the column. 2. Add a Basic Modifier: Add a small amount of triethylamine (0.1-1%) to your mobile phase to suppress the interaction with the silica gel. 3. Consider a Different Stationary Phase: If streaking persists, alumina (neutral or basic) could be used as an alternative stationary phase.
Crystallization of the Compound on the Column 1. Low solubility in the mobile phase: The compound is not sufficiently soluble in the eluent being used.1. Increase the Polarity of the Mobile Phase: A more polar solvent system will likely increase the solubility of this compound. 2. Use a Different Solvent System: Find a solvent system in which your compound is more soluble.

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis

Objective: To determine the optimal mobile phase for column chromatography and to monitor the purification process.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., varying ratios of hexanes:ethyl acetate)

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • Prepare several mobile phase systems with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Pour a small amount of a chosen mobile phase into the developing chamber, cover, and allow it to saturate.

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude material onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and/or by dipping the plate in a potassium permanganate stain followed by gentle heating.

  • Calculate the Rƒ value for your target compound. The ideal mobile phase will give an Rƒ of ~0.2-0.35.

Column Chromatography Protocol

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Cotton or glass wool

  • Sand

  • Optimal mobile phase (determined by TLC)

  • Collection tubes

Procedure:

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using isocratic elution, continue with the same mobile phase. If using gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visual Workflow

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude_Sample Crude this compound TLC_Optimization TLC Optimization (Find Rf ~0.2-0.35) Crude_Sample->TLC_Optimization Column_Packing Pack Column (Silica Gel) TLC_Optimization->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Optimized Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of N-Acetyl-3-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-Acetyl-3-piperidone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic ketone. As a key intermediate in the development of various pharmaceutical agents, a clean and efficient synthesis of N-Acetyl-3-piperidone is often critical. This guide, compiled from established literature and practical experience, aims to help you navigate potential side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-Acetyl-3-piperidone?

The two most prevalent methods for synthesizing N-Acetyl-3-piperidone are:

  • Oxidation of N-Acetyl-3-piperidinol: This is a straightforward approach where the secondary alcohol of N-Acetyl-3-piperidinol is oxidized to the corresponding ketone. Common oxidizing agents include those used in Swern or Dess-Martin periodinane oxidations.[1]

  • Intramolecular Cyclization (Dieckmann Condensation): This method involves the base-catalyzed intramolecular condensation of a diester precursor to form the β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target piperidone.[2][3]

Each route has its own set of advantages and potential pitfalls, particularly concerning side reactions.

Q2: I am observing a significant amount of a dimeric or polymeric byproduct in my Dieckmann condensation. What is causing this?

This is a classic issue in Dieckmann condensations and is typically due to an intermolecular Claisen condensation competing with the desired intramolecular reaction.[3][4]

Causality:

  • Concentration: At high concentrations, the probability of two different molecules reacting (intermolecular) increases relative to the intramolecular cyclization.

  • Base Strength and Stoichiometry: Using an inappropriate base or an incorrect stoichiometric amount can favor the intermolecular reaction. A full equivalent of a strong, non-nucleophilic base is often required to drive the reaction to completion by deprotonating the resulting β-keto ester.[4]

Troubleshooting:

  • High-Dilution Conditions: Perform the reaction at a lower concentration (e.g., by slow addition of the diester substrate to a solution of the base) to favor the intramolecular pathway.

  • Choice of Base: Employ a strong, sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to efficiently generate the enolate without competing nucleophilic attack.

  • Temperature Control: Maintain careful control over the reaction temperature. While initial enolate formation may require cooling, the cyclization itself might proceed more efficiently at a slightly elevated temperature.

Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of common side reactions, their mechanisms, and actionable protocols to minimize their occurrence.

Issue 1: Over-oxidation and Ring Cleavage during Oxidation of N-Acetyl-3-piperidinol

Symptoms: Low yield of N-Acetyl-3-piperidone, presence of acidic byproducts, and observation of smaller, unidentified fragments by GC-MS or LC-MS.

Mechanistic Insight:

Stronger oxidizing agents or harsh reaction conditions can lead to the cleavage of the piperidine ring. The nitrogen atom can also be susceptible to oxidation.

dot

Caption: Oxidation pathways of N-Acetyl-3-piperidinol.

Mitigation Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Reaction Setup: To a solution of N-Acetyl-3-piperidinol (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1-1.5 equivalents).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Rationale: DMP is a mild and selective oxidizing agent for primary and secondary alcohols, minimizing the risk of over-oxidation and ring cleavage.

Issue 2: Formation of Enamine and Aldol-type Adducts

Symptoms: Presence of impurities with higher molecular weights and different UV-Vis spectra, often observed when the product is stored or purified under basic or acidic conditions.

Mechanistic Insight:

The α-protons of N-Acetyl-3-piperidone are acidic and can be removed by a base to form an enolate. This enolate can then react with another molecule of the piperidone in an aldol-type condensation. In the presence of secondary amines (if de-acetylation occurs), enamines can also form.

dot

Aldol_Condensation N-Acetyl-3-piperidone N-Acetyl-3-piperidone Enolate Enolate N-Acetyl-3-piperidone->Enolate Base Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + N-Acetyl-3-piperidone

Caption: Aldol-type side reaction of N-Acetyl-3-piperidone.

Mitigation Strategies:

  • pH Control: Maintain a neutral pH during work-up and purification. Use a mild buffer if necessary.

  • Temperature: Store the purified product at low temperatures (2-8 °C) to minimize self-condensation.[5]

  • Prompt Use: Use the synthesized N-Acetyl-3-piperidone in the subsequent reaction step as soon as possible to avoid degradation.

Issue 3: Incomplete Cyclization or Hydrolysis in Dieckmann Condensation

Symptoms: Isolation of the starting diester or a hydrolyzed diacid after the reaction.

Mechanistic Insight:

  • Insufficient Base: If less than a stoichiometric amount of base is used, the equilibrium may not be driven towards the product, as the acidic β-keto ester product will not be fully deprotonated.[4]

  • Presence of Water: Water will hydrolyze the ester functional groups, especially under basic conditions, leading to the diacid and preventing cyclization.

Experimental Protocol Adjustments:

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Solvent Anhydrous THF or TolueneDry rigorously over sodium/benzophenone or molecular sieves.To prevent hydrolysis of the ester.
Base 1.0 eq NaH1.1-1.2 eq NaHTo ensure complete deprotonation of the product and drive the equilibrium forward.
Temperature Room TemperatureRefluxTo provide sufficient energy for the cyclization to occur.
Work-up Aqueous quenchAcidic quench (e.g., dilute HCl) after removal of excess base.To neutralize the reaction and protonate the enolate of the β-keto ester.

References

Technical Support Center: Optimizing Reaction Conditions for the Oxidation of N-acetyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of N-acetyl-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of N-acetyl-3-piperidone, a valuable intermediate in pharmaceutical synthesis.[1][2] This resource is structured to offer practical, experience-driven advice to help you optimize your reaction conditions and achieve reliable results.

Troubleshooting Guide

This section addresses specific problems you may encounter during the oxidation of N-acetyl-3-hydroxypiperidine. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I am not observing any significant conversion of my N-acetyl-3-hydroxypiperidine to the desired ketone. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a common issue that can stem from several factors related to reagent quality, reaction setup, and temperature control.

  • Cause 1: Inactive Oxidizing Agent. Many common oxidizing agents are sensitive to moisture and can degrade over time.

    • Solution:

      • Dess-Martin Periodinane (DMP): Ensure the DMP is a free-flowing white powder.[3] Clumpy or discolored DMP may indicate decomposition. It is advisable to use freshly opened DMP or material stored under an inert atmosphere.

      • Swern Oxidation Reagents: Both oxalyl chloride and dimethyl sulfoxide (DMSO) must be anhydrous. Use freshly distilled or sealed, high-purity reagents.[4][5]

      • Parikh-Doering Oxidation Reagent: The sulfur trioxide pyridine complex (SO3·py) is highly hygroscopic.[6] Store it in a desiccator and handle it quickly in a dry environment.

  • Cause 2: Improper Reaction Temperature. Many oxidation reactions have strict temperature requirements.

    • Solution:

      • Swern Oxidation: The initial activation of DMSO with oxalyl chloride must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent decomposition of the active species.[7] Ensure your reaction temperature is consistently maintained.

      • Parikh-Doering Oxidation: While this reaction can often be run at 0 °C to room temperature, starting at 0 °C is recommended to control the initial exothermic reaction.[6][8]

  • Cause 3: Insufficient Equivalents of Reagents. Using too little of the oxidant or other essential reagents will naturally lead to incomplete conversion.

    • Solution: Carefully check your calculations and consider a modest increase in the equivalents of the oxidizing agent (e.g., from 1.1 to 1.5 equivalents). For Swern and Parikh-Doering oxidations, ensure you are using a sufficient excess of the base (typically 3-5 equivalents) to drive the reaction to completion.[9]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired ketone, but I am also seeing significant amounts of unknown impurities. What are these byproducts and how can I minimize their formation?

Answer: Byproduct formation is often a result of side reactions specific to the chosen oxidation method or the inherent reactivity of the substrate.

  • Cause 1: Over-oxidation (less common for secondary alcohols). While less of a concern for secondary alcohols compared to primary ones, aggressive oxidants or prolonged reaction times can potentially lead to undesired side reactions.

  • Cause 2: Side Reactions of the Reagents.

    • Solution:

      • Swern Oxidation: A common side product is the formation of a methylthiomethyl (MTM) ether if the reaction temperature is allowed to rise prematurely.[8] Maintaining the temperature at -78 °C until the addition of the base is crucial.

      • Dess-Martin Oxidation: The reaction produces acetic acid as a byproduct, which can cause issues with acid-sensitive functional groups.[10] While N-acetyl-3-hydroxypiperidine is generally stable, if you suspect acid-mediated decomposition, you can add a mild, non-nucleophilic base like pyridine or sodium bicarbonate to buffer the reaction mixture.[10]

  • Cause 3: Grob Fragmentation. Piperidine rings, especially with a hydroxyl group at the 3-position, can be susceptible to oxidative Grob fragmentation, which would lead to ring-opened products. This is more likely under harsher oxidative conditions.[11]

    • Solution: Employ milder oxidation conditions. Dess-Martin periodinane or a TEMPO-catalyzed oxidation are generally considered very mild and chemoselective, making them good choices to avoid this fragmentation.[3][12]

Issue 3: Difficult Purification of the Product

Question: I have successfully oxidized my starting material, but I am struggling to isolate the pure N-acetyl-3-piperidone. What are some effective purification strategies?

Answer: The purification of N-acetyl-3-piperidone can be challenging due to its polarity and potential co-elution with residual reagents or byproducts.

  • Cause 1: Residual DMSO. In Swern and Parikh-Doering oxidations, removing all traces of DMSO can be difficult.

    • Solution: After the reaction, perform multiple aqueous washes of the organic layer. A final wash with brine can help to break any emulsions and further remove water-soluble impurities.

  • Cause 2: Byproducts from the Oxidant.

    • Solution:

      • DMP Oxidation: The iodo-containing byproducts can sometimes complicate purification. After the reaction is complete, quenching with a saturated aqueous solution of sodium thiosulfate can help to reduce the excess periodinane and its byproducts, making them more water-soluble and easier to remove during the aqueous workup.

      • Swern Oxidation: The byproducts are volatile (dimethyl sulfide, CO, CO2) or water-soluble (triethylammonium chloride), which simplifies purification.[4] However, the strong odor of dimethyl sulfide requires proper handling in a fume hood and quenching of glassware with bleach.[4]

  • Cause 3: Co-elution during Chromatography. The product and starting material may have similar polarities.

    • Solution:

      • TLC Analysis: Before running a column, carefully optimize your solvent system using Thin Layer Chromatography (TLC) to achieve good separation between the starting material and the product.

      • Column Chromatography: Use a gradient elution on your silica gel column, starting with a less polar solvent system and gradually increasing the polarity. This can often improve the separation of closely eluting compounds. Common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for the oxidation of N-acetyl-3-hydroxypiperidine?

There is no single "best" oxidizing agent, as the optimal choice depends on factors like scale, available equipment, and desired purity. Here is a comparison of common methods:

Oxidizing SystemAdvantagesDisadvantagesTypical Conditions
Dess-Martin Periodinane (DMP) Mild, neutral pH, high yields, short reaction times, easy workup.[3][13]Costly, potentially explosive on a large scale.[3]Room temperature in chlorinated solvents (e.g., DCM).[10]
Swern Oxidation Mild, high yields, avoids toxic metals.[7][14]Requires cryogenic temperatures (-78 °C), produces a strong odor.[4]DMSO, oxalyl chloride, triethylamine in DCM at -78 °C.[4]
Parikh-Doering Oxidation Operationally simple, can be run at 0 °C to room temperature.[6][8]May require a large excess of reagents.[6]SO3·py, DMSO, triethylamine in DCM.[6][15]
TEMPO-catalyzed Oxidation Uses a catalytic amount of TEMPO with a stoichiometric co-oxidant (e.g., bleach), environmentally friendly.[16][17]Can be slower, may require careful pH control.Biphasic system (e.g., DCM/water) with NaOCl and a catalytic amount of TEMPO.[18]

Q2: How can I monitor the progress of my reaction?

The most common methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[19][20]

  • TLC: This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. The ketone product will typically have a higher Rf value (be less polar) than the alcohol starting material.

  • HPLC: For more quantitative analysis, HPLC is the preferred method. You can track the percentage of starting material remaining and the formation of the product over time.

Q3: My N-acetyl-3-hydroxypiperidine is a racemic mixture. Will these oxidation conditions cause any issues?

No, the oxidation of a racemic secondary alcohol will result in a racemic ketone. The common oxidation methods discussed here (Swern, DMP, etc.) do not affect the stereochemistry at other centers if they were present, but in this case, the chiral center is being destroyed to form the ketone.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of N-acetyl-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes.

  • Separate the layers, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation
  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (~0.2 M) in a three-neck flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via a syringe. Stir for 15 minutes.

  • Add a solution of N-acetyl-3-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, again maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature over 45 minutes.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start N-acetyl-3-hydroxypiperidine reaction Combine Reactants (Control Temperature) start->reaction reagents Select & Prepare Oxidant (DMP, Swern, etc.) reagents->reaction solvent Anhydrous Solvent solvent->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product N-acetyl-3-piperidone purify->product

Caption: General experimental workflow for the oxidation of N-acetyl-3-hydroxypiperidine.

Troubleshooting_Tree cluster_low_conversion Low Conversion cluster_byproducts Byproduct Formation cluster_purification Difficult Purification start Problem Encountered c1 Check Reagent Quality (Anhydrous? Fresh?) start->c1 b1 Consider Milder Conditions (DMP or TEMPO) start->b1 p1 Optimize Workup (Aqueous Washes, Quenching) start->p1 c2 Verify Reaction Temperature (Especially for Swern) c1->c2 c3 Confirm Stoichiometry (Sufficient Oxidant/Base?) c2->c3 b2 Buffer Reaction? (e.g., add Pyridine for DMP) b1->b2 b3 Control Temperature Strictly b2->b3 p2 Optimize TLC Solvent System p1->p2 p3 Use Gradient Elution in Column p2->p3

Caption: A decision-making tree for troubleshooting common oxidation issues.

References

Technical Support Center: Purification of Crude 1-Acetylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-Acetylpiperidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this important synthetic intermediate. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to unwanted side-products, lower yields, and potential safety concerns in subsequent synthetic steps. The primary route to its synthesis, the acetylation of 3-piperidinone, while straightforward, can be accompanied by the formation of several process-related impurities. This guide will equip you with the knowledge to identify and effectively remove these contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the typical synthesis via acetylation of 3-piperidinone with agents like acetic anhydride or acetyl chloride, the most common impurities include:

  • Unreacted Starting Materials: 3-Piperidinone, acetic anhydride, or acetyl chloride.

  • Reagent-Related Impurities: Bases used as catalysts or acid scavengers, such as pyridine or triethylamine.

  • Side-Products:

    • O-Acetylated Enol-Ether: An isomer formed by the acetylation of the enol form of the ketone.

    • Aldol Condensation Products: Self-condensation of this compound can occur, especially under basic conditions, leading to higher molecular weight impurities.[1][2]

  • Degradation Products:

    • 3-Piperidinone: Hydrolysis of the acetyl group can occur if the compound is exposed to acidic or basic conditions, particularly during workup or purification.[3][4]

Q2: My crude product is a dark oil. What causes the color and how can I remove it?

A2: The dark coloration is often due to polymeric or highly conjugated byproducts formed during the reaction, potentially from side reactions of starting materials or the product itself. The presence of residual pyridine can also contribute to color. Decolorization can typically be achieved by:

  • Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a solution of the crude product, followed by filtration, can effectively adsorb colored impurities.

  • Chromatography: Passing the crude material through a short plug of silica gel can also remove baseline impurities and color.

Q3: I'm seeing a spot on my TLC that is very close to my product spot. What could it be and how do I separate it?

A3: A close-running spot could be a structural isomer, such as the O-acetylated enol-ether, or a closely related homolog. To achieve separation:

  • Optimize Chromatography: A change in the solvent system polarity for your column chromatography can improve resolution. Consider using a gradient elution.

  • Recrystallization: If your product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a powerful technique for separating closely related impurities.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.

Problem 1: Presence of Unreacted 3-Piperidinone

Causality: Incomplete acetylation reaction. This can be due to insufficient acetylating agent, short reaction time, or low reaction temperature.

Troubleshooting Protocol:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. The reaction is complete when the 3-piperidinone spot is no longer visible. A suitable stain for the more basic 3-piperidinone is ninhydrin.

  • Driving the Reaction to Completion: If the reaction has stalled, consider adding a slight excess (1.1-1.2 equivalents) of the acetylating agent.

  • Post-Reaction Quench and Extraction:

    • Carefully quench the reaction with water or a mild aqueous base (e.g., sodium bicarbonate solution) to hydrolyze any remaining acetic anhydride or acetyl chloride.

    • Perform a liquid-liquid extraction. This compound is typically soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. The more polar, unreacted 3-piperidinone may have some solubility in the aqueous phase, especially if it is protonated.

    • Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove any residual basic starting material by converting it to its water-soluble salt.[5]

Problem 2: Residual Acetylating Agent and Acetic Acid

Causality: Excess acetylating agent used in the reaction. Acetic anhydride and acetyl chloride will hydrolyze to acetic acid during aqueous workup.

Troubleshooting Protocol:

  • Aqueous Workup: Wash the organic extract containing your product with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. Be cautious of CO2 evolution.

  • Brine Wash: A final wash with brine (saturated NaCl solution) will help to remove residual water from the organic layer before drying.

  • Evaporation: Remove the organic solvent under reduced pressure. If residual acetic acid is still present (detectable by its characteristic odor), co-evaporation with a non-polar solvent like toluene can help to azeotropically remove it.

Problem 3: Self-Condensation Byproducts

Causality: The enolizable nature of the ketone in this compound makes it susceptible to self-condensation (an aldol-type reaction), particularly in the presence of base.[1][6]

Troubleshooting Protocol:

  • Control of Reaction pH: Avoid strongly basic conditions during the reaction and workup. If a base is necessary for the acetylation, use a non-nucleophilic, sterically hindered base and maintain a low temperature.

  • Purification by Chromatography: Flash column chromatography is the most effective method for removing higher molecular weight condensation products. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically allow for good separation.

Problem 4: Hydrolysis of the Acetyl Group

Causality: The amide bond of the acetyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the reformation of 3-piperidinone.[3][4]

Troubleshooting Protocol:

  • Neutral Workup Conditions: Whenever possible, aim for neutral pH conditions during the workup.

  • Avoid Prolonged Exposure to Acid/Base: If acidic or basic washes are necessary, perform them quickly and at low temperatures to minimize the risk of hydrolysis.

  • Stability during Storage: Store the purified product under anhydrous conditions, and if it is to be stored for an extended period, consider doing so at a low temperature.

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction
  • Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Slowly and carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column of an appropriate size for the amount of crude material.

  • Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a suitable solvent system. A common starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increasing.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Key Processes

Purification_Workflow cluster_reaction Crude Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification Crude Product Crude Product Quench Quench Crude Product->Quench Hydrolyzes excess reagent Unreacted 3-Piperidinone Unreacted 3-Piperidinone Excess Acetylating Agent Excess Acetylating Agent Side Products (Aldol, Enol-Ether) Side Products (Aldol, Enol-Ether) Catalyst/Base Catalyst/Base Extraction Extraction Quench->Extraction Separates aqueous/organic Washes (NaHCO3, Brine) Washes (NaHCO3, Brine) Extraction->Washes (NaHCO3, Brine) Removes acids/salts Chromatography Chromatography Washes (NaHCO3, Brine)->Chromatography Removes side-products Recrystallization (if applicable) Recrystallization (if applicable) Washes (NaHCO3, Brine)->Recrystallization (if applicable) Pure Product Pure Product Chromatography->Pure Product Recrystallization (if applicable)->Pure Product

Caption: A generalized workflow for the purification of crude this compound.

Side_Reactions cluster_impurities Potential Impurities This compound This compound O-Acetylated Enol-Ether O-Acetylated Enol-Ether This compound->O-Acetylated Enol-Ether Isomerization & Acetylation Aldol Adduct Aldol Adduct This compound->Aldol Adduct Self-Condensation (Base-catalyzed) 3-Piperidinone (from hydrolysis) 3-Piperidinone (from hydrolysis) This compound->3-Piperidinone (from hydrolysis) Hydrolysis (Acid/Base) Dehydrated Aldol Product Dehydrated Aldol Product Aldol Adduct->Dehydrated Aldol Product Dehydration

Caption: Common side-reactions leading to impurities in this compound synthesis.

Data Summary

Impurity TypePotential SourceRecommended Removal Method
Unreacted 3-PiperidinoneIncomplete reactionAcidic wash, Chromatography
Acetic AcidHydrolysis of excess acetylating agentBasic wash (e.g., NaHCO3)
Pyridine/TriethylamineReaction catalyst/baseAcidic wash
O-Acetylated Enol-EtherSide reactionChromatography
Aldol Condensation ProductsSelf-condensation of productChromatography
Polymeric/Colored ImpuritiesVarious side reactionsActivated carbon treatment, Chromatography

Conclusion

The successful purification of this compound hinges on a sound understanding of the potential impurities and the application of appropriate purification techniques. By carefully monitoring the reaction, performing a meticulous workup, and employing high-resolution purification methods like flash chromatography, researchers can consistently obtain high-purity material. This guide provides a robust framework for troubleshooting common issues, ensuring the integrity of your subsequent research and development efforts.

References

Technical Support Center: N-Acetylation of 3-Piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acetylation of 3-piperidone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common but sometimes challenging transformation. Here, we will address specific experimental issues in a question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Troubleshooting Guide

This section is dedicated to resolving specific problems you may encounter during the N-acetylation of 3-piperidone.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the N-acetylation of 3-piperidone can stem from several factors, often related to the quality of reagents, reaction conditions, or the stability of the starting material itself.

  • Reagent Quality: The primary culprit is often the acetylating agent. Acetic anhydride and acetyl chloride are susceptible to hydrolysis if exposed to atmospheric moisture.[1] Always use a fresh bottle or a properly stored and sealed reagent. The 3-piperidone starting material, often supplied as a hydrochloride salt, must be effectively neutralized to the free base before the reaction can proceed.[2]

  • Inadequate Base: If you are starting with 3-piperidone hydrochloride, a base is required to liberate the free amine, which is the active nucleophile.[1] Insufficient or an inappropriate base will result in a significant portion of your starting material remaining as the unreactive salt. A non-nucleophilic organic base like triethylamine or pyridine is typically used.[3][4] An excess of the base (e.g., 1.1 to 1.5 equivalents) is recommended to ensure complete neutralization and to scavenge the acid byproduct of the reaction (acetic acid or HCl).[1][4]

  • Suboptimal Temperature: While many N-acetylation reactions proceed readily at room temperature, gentle heating (e.g., 40-60°C) can be beneficial if the reaction is sluggish.[1] However, excessive heat can lead to side reactions and degradation of the product or starting material.[5] It is crucial to monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the consumption of the starting material by TLC or LC-MS.[4] Extending the reaction time may be necessary, especially under milder conditions.[5]

Question: My TLC/LC-MS analysis shows multiple unexpected spots. What are these side products and how can I prevent their formation?

Answer: The appearance of multiple products points towards side reactions or impurities in your starting materials.

  • Unreacted Starting Material: The most common "extra spot" is unreacted 3-piperidone. This is often due to the reasons outlined for low yields, particularly insufficient acetylating agent or incomplete reaction time.[1] Using a slight excess of the acetylating agent (1.1-1.2 equivalents) can help drive the reaction to completion.[1][4]

  • C-Acetylation: Although less common for piperidones compared to electron-rich aromatic systems, acetylation at the carbon adjacent to the ketone (the α-carbon) is a possibility under certain conditions, particularly with highly reactive acetylating agents and strong bases. To minimize this, use milder conditions and avoid overly strong, non-nucleophilic bases if this side product is suspected.

  • Aldol Condensation/Self-Condensation: 3-Piperidone has enolizable protons alpha to the ketone. Under basic conditions, it can undergo self-condensation reactions. This is more likely if the reaction is heated for extended periods in the presence of a strong base. Running the reaction at a lower temperature and for the minimum time necessary can mitigate this.

  • Impurities in Starting Material: Always ensure the purity of your 3-piperidone starting material. Impurities can lead to a variety of side products. If necessary, purify the starting material before use.

Question: I am having difficulty purifying my N-acetyl-3-piperidone. What purification strategies are most effective?

Answer: Purification challenges often arise from the physical properties of the product and the nature of the byproducts.

  • Aqueous Workup: N-acetyl-3-piperidone has some water solubility, which can lead to losses during aqueous workup. If performing an extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate, it is advisable to wash the aqueous layer multiple times with the organic solvent to maximize recovery. If the product is highly water-soluble, minimizing the volume of aqueous washes is crucial.[4]

  • Removal of Excess Base: If you used a basic catalyst like pyridine or triethylamine, it can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl).[4] This will convert the basic amine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.

  • Removal of Acetic Acid: If acetic anhydride was used, the acetic acid byproduct can be removed by washing the organic layer with a saturated sodium bicarbonate solution. Be cautious as this will generate CO2 gas.

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying N-acetyl-3-piperidone. A typical eluent system would be a gradient of ethyl acetate in hexanes or DCM/methanol.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. Experiment with different solvent systems to find one that provides good recovery and high purity.

Frequently Asked Questions (FAQs)

Q1: Should I use acetic anhydride or acetyl chloride for the N-acetylation of 3-piperidone?

For the N-acetylation of a secondary amine like 3-piperidone, both acetic anhydride and acetyl chloride are effective.[7] However, acetic anhydride is often preferred in a laboratory setting for several reasons.[8] It is less reactive than acetyl chloride, which can lead to higher selectivity and fewer side reactions.[7] The byproduct of the reaction with acetic anhydride is acetic acid, which is less corrosive and generally easier to handle and remove than the hydrogen chloride (HCl) gas generated when using acetyl chloride.[7][8] Acetyl chloride's high reactivity can be advantageous for less reactive amines, but for a relatively standard secondary amine, the milder nature of acetic anhydride is often a better choice.[9]

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Milder, more controlled[7]More reactive, faster reactions[7]
Byproduct Acetic Acid (less corrosive)[8]Hydrogen Chloride (corrosive gas)[7]
Handling Easier and safer to handle[8]More hazardous, moisture sensitive[7]
Selectivity Often more selective[7]Can be less selective[7]
Q2: Do I need to use a catalyst for this reaction?

For the N-acetylation of a secondary amine with a reactive acetylating agent like acetic anhydride or acetyl chloride, a catalyst is not always strictly necessary. However, the addition of a catalytic amount of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction, especially if the amine is sterically hindered or electronically deactivated.[2][10] DMAP works by reacting with the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[10]

Q3: My 3-piperidone is a hydrochloride salt. Do I need to perform a separate free-basing step?

It is not always necessary to perform a separate workup to isolate the free base of 3-piperidone. You can often perform the N-acetylation in situ. By adding at least two equivalents of a non-nucleophilic base (like triethylamine or pyridine) to the reaction mixture containing the 3-piperidone hydrochloride, the first equivalent will neutralize the HCl to form the free amine, and the second equivalent will act as an acid scavenger for the byproduct of the acetylation reaction.[2]

Experimental Protocols

Standard Protocol for N-acetylation of 3-Piperidone using Acetic Anhydride

Materials:

  • 3-Piperidone hydrochloride

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-piperidone hydrochloride (1.0 equivalent).

  • Add anhydrous DCM to dissolve the starting material.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to the stirred solution. Stir for 15-20 minutes at 0 °C.

  • Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[4]

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Mechanism

N-Acetylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Piperidone 3-Piperidone (Free Base) TetrahedralIntermediate Tetrahedral Intermediate 3-Piperidone->TetrahedralIntermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->TetrahedralIntermediate N-Acetyl-3-piperidone N-Acetyl-3-piperidone TetrahedralIntermediate->N-Acetyl-3-piperidone Collapse of Intermediate AceticAcid Acetic Acid TetrahedralIntermediate->AceticAcid Elimination of Acetate

Caption: Mechanism of N-acetylation of 3-piperidone with acetic anhydride.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Anhydride, Base, Starting Material) Start->CheckReagents CheckConditions Review Reaction Conditions (Base Equivalents, Temp, Time) CheckReagents->CheckConditions No Issue OptimizeReagents Use Fresh Reagents Ensure Anhydrous Conditions CheckReagents->OptimizeReagents Issue Found CheckWorkup Analyze Workup & Purification (Extraction, Chromatography) CheckConditions->CheckWorkup No Issue OptimizeConditions Adjust Base Stoichiometry Optimize Temperature/Time CheckConditions->OptimizeConditions Issue Found OptimizeWorkup Modify Purification Strategy (e.g., different solvent system) CheckWorkup->OptimizeWorkup Issue Found Success Successful Reaction CheckWorkup->Success No Issue (Re-evaluate) OptimizeReagents->Success OptimizeConditions->Success OptimizeWorkup->Success

Caption: Systematic workflow for troubleshooting N-acetylation issues.

References

Preventing dimer formation in 1-Acetylpiperidin-3-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Acetylpiperidin-3-one. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, with a primary focus on preventing the formation of undesired dimers. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also anticipate and prevent future complications.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a higher molecular weight byproduct in my reaction with this compound. What is it and why is it forming?

A1: The most common high molecular weight impurity is a dimer of this compound, formed through a self-condensation reaction.[1] This occurs because the starting material can act as both a nucleophile and an electrophile under certain conditions.

The Mechanism: Self-Aldol Condensation The core issue lies in the acidity of the α-protons (the hydrogens on the carbons next to the ketone). In the presence of a base, a proton can be removed from the C4 position to form a resonance-stabilized intermediate called an enolate. This enolate is nucleophilic and can attack the electrophilic carbonyl carbon of a second molecule of this compound. This process, known as an aldol addition, results in the formation of a β-hydroxy ketone dimer.[2][3] Under heating or acidic/basic conditions, this dimer can easily dehydrate to form a more stable, conjugated α,β-unsaturated ketone, which is the final aldol condensation product.[2][3]

Click to view the Dimerization Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Ketone1 This compound (Molecule A) Enolate Enolate Intermediate (Nucleophile) Ketone1->Enolate Deprotonation at C4 Base Base (e.g., OH⁻, Amine) Base->Ketone1 Ketone2 This compound (Molecule B) (Electrophile) Enolate->Ketone2 C-C bond formation Alkoxide Alkoxide Adduct Ketone2->Alkoxide Dimer Aldol Adduct (Dimer) Alkoxide->Dimer Protonation ProtonSource H₂O / H⁺ ProtonSource->Alkoxide FinalDimer Dehydrated Dimer (α,β-unsaturated ketone) Dimer->FinalDimer Dehydration (-H₂O) (often with heat)

Caption: Mechanism of self-aldol condensation of this compound.

Q2: Does the acetyl group on the nitrogen influence this side reaction?

A2: Yes, significantly. The acetyl group is an electron-withdrawing group. This has been shown in similar 3-piperidone systems to favor the formation of the "proximal" enolate (at C2) under both kinetic and thermodynamic conditions.[4] However, the protons at C4 are still sufficiently acidic to participate in aldol reactions, especially under basic conditions common in reactions like reductive amination. The key takeaway is that the electronic nature of the nitrogen substituent plays a critical role in the regioselectivity of enolization.[4]

Troubleshooting Guide: Reaction-Specific Dimer Prevention

This section provides targeted advice for minimizing dimer formation in common synthetic procedures involving this compound.

Scenario 1: Reductive Amination

Reductive amination is a frequent source of dimer-related issues because the reaction conditions can inadvertently promote self-condensation.

Problem: Low yield of the desired amine product with a significant amount of dimer impurity.

Probable Cause Recommended Solution Scientific Rationale
Incorrect pH Maintain a mildly acidic pH of ~5-7.[5] Use a buffer (e.g., acetic acid) or a reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) which generates acetic acid in situ.[5]A pH that is too high (basic) will accelerate enolate formation and self-condensation. A pH that is too low will protonate the amine nucleophile, rendering it unreactive. A mildly acidic pH optimally balances iminium ion formation for reduction while minimizing the concentration of the problematic enolate.[6]
Choice of Reducing Agent Use a pH-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃.[5][6]These agents are less reactive towards ketones at neutral or mildly acidic pH but are highly effective at reducing the protonated imine (iminium ion) intermediate.[6][7] This selectivity allows the desired reaction to proceed efficiently without reducing the starting ketone or waiting for problematic side reactions to occur.
High Temperature Run the reaction at room temperature or below (0 °C).Higher temperatures increase the rate of all reactions, including the undesired enolate formation and aldol condensation.[8] Keeping the temperature low favors the desired, often faster, imine formation and reduction pathway.
Order of Addition Add the this compound slowly to a mixture of the amine and the reducing agent.This strategy keeps the instantaneous concentration of the ketone low, statistically disfavoring the second-order self-condensation reaction and favoring its reaction with the amine, which is present in higher concentration.

Click to view the Reductive Amination Troubleshooting Workflow

G Start Dimer Detected in Reductive Amination CheckpH Was pH maintained between 5-7? Start->CheckpH CheckReducer What reducing agent was used? CheckpH->CheckReducer Yes Sol_pH Action: Use NaBH(OAc)₃ or add AcOH to buffer pH. CheckpH->Sol_pH No CheckTemp Was the reaction run at or below RT? CheckReducer->CheckTemp NaBH(OAc)₃ or NaBH₃CN Sol_Reducer Action: Switch to NaBH(OAc)₃ or NaBH₃CN. CheckReducer->Sol_Reducer NaBH₄ or other CheckAddition What was the order of addition? CheckTemp->CheckAddition Yes Sol_Temp Action: Lower temperature to 0 °C or RT. CheckTemp->Sol_Temp No Sol_Addition Action: Add ketone slowly to amine/reductant mixture. CheckAddition->Sol_Addition All mixed at once Success Desired Amine Product (Minimized Dimer) CheckAddition->Success Ketone added slowly Sol_pH->Success Sol_Reducer->Success Sol_Temp->Success Sol_Addition->Success

Caption: Troubleshooting flowchart for dimer formation in reductive amination.

Scenario 2: Base-Mediated Alkylation or Other C-C Bond Forming Reactions

When using this compound as a nucleophile (after deprotonation), the goal is to form the enolate and have it react with an added electrophile, not with another molecule of the starting ketone.

Problem: The desired alkylated (or other) product is contaminated with the self-condensation dimer.

Probable Cause Recommended Solution Scientific Rationale
Thermodynamic Conditions Use Kinetic Control conditions: a strong, sterically hindered, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C) in an aprotic solvent (e.g., THF).[9][10]These conditions favor the rapid, irreversible formation of the less-substituted (kinetic) enolate.[11] The low temperature "freezes" the equilibrium, preventing rearrangement to the more stable thermodynamic enolate and slowing the rate of self-condensation, allowing the added electrophile to react first.[10][12]
Reversible Enolate Formation Use a strong base like Lithium Diisopropylamide (LDA) to ensure quantitative and irreversible deprotonation.[13]Weaker bases (e.g., alkoxides, amines) can lead to an equilibrium where starting ketone, enolate, and product coexist.[11] This allows the unreacted ketone to be attacked by the enolate. Quantitative enolate formation consumes all the starting ketone before the electrophile is added, eliminating the possibility of self-reaction.[1]
Slow Reaction with Electrophile Add the electrophile only after enolate formation is complete. Consider using a more reactive electrophile if possible.The principle is to separate the enolate formation step from the alkylation step. Once the enolate is formed quantitatively, it has nothing to react with until the desired electrophile is introduced.[13]

Analytical Protocols & Methodologies

Protocol 1: Monitoring Dimer Formation by HPLC

Detecting and quantifying the dimer is crucial for reaction optimization. A simple Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often sufficient.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Acetonitrile/Water).

  • Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water is typically effective.

    • Example Gradient: Start with 10% ACN, ramp to 90% ACN over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection: UV detector set at a wavelength where both the starting material and the expected α,β-unsaturated dimer absorb (e.g., 220-254 nm).

  • Analysis: The dimer, being larger and often more nonpolar (especially after dehydration), will typically have a longer retention time than the this compound monomer. Quantification can be done by peak area percentage. For accurate quantification, the dimer may need to be isolated and a calibration curve generated.[14][15]

References

Technical Support Center: Large-Scale Synthesis of N-Acetyl-3-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of N-Acetyl-3-piperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-Acetyl-3-piperidone, providing potential causes and actionable solutions.

Low Yield or Incomplete Conversion during Dieckmann Condensation

Question: We are experiencing low yields and incomplete consumption of the starting diester during the Dieckmann condensation to form the 3-piperidone ring. What are the likely causes and how can we optimize this step?

Answer: The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, but its efficiency on a large scale can be hampered by several factors.[1][2][3]

Potential Causes:

  • Insufficient Base Strength or Stoichiometry: The reaction relies on the formation of an enolate, which requires a sufficiently strong base. Incomplete deprotonation will lead to unreacted starting material.

  • Intermolecular Condensation: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.[4]

  • Reaction Temperature: While heating is often necessary, excessively high temperatures can promote side reactions and degradation of the product.

  • Presence of Protic Solvents: Protic solvents will quench the enolate, halting the condensation reaction.

Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • Ensure the use of a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide.

    • Use at least one full equivalent of the base. Since the resulting β-keto ester is acidic, a second equivalent of base may be consumed to deprotonate it, driving the equilibrium towards the product.[4]

  • Solvent and Concentration:

    • Employ anhydrous, aprotic solvents like toluene, benzene, or THF to prevent quenching of the enolate.

    • Consider running the reaction under high-dilution conditions to favor the intramolecular cyclization over intermolecular side reactions.[4] This can be achieved by the slow addition of the diester to a solution of the base.

  • Temperature Control:

    • Optimize the reaction temperature. While reflux is common, some systems may benefit from lower temperatures to minimize side product formation.

  • Work-up Procedure:

    • Acidify the reaction mixture carefully during work-up to protonate the enolate of the β-keto ester. Insufficient acidification can lead to low recovery of the desired product.

Experimental Protocol: Optimized Dieckmann Condensation

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous toluene under a nitrogen atmosphere, add the starting diester (1.0 equivalent) dropwise over 2-3 hours at reflux.

  • After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0-5 °C and cautiously quench with a slight excess of acetic acid or dilute hydrochloric acid until the pH is acidic.

  • Perform an aqueous work-up to remove salts and isolate the crude product.

Logical Workflow for Dieckmann Condensation Optimization

cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions cluster_end Start Low Yield in Dieckmann Condensation Base Check Base Strength & Stoichiometry Start->Base Solvent Verify Solvent Anhydrous & Aprotic Start->Solvent Concentration Optimize Reactant Concentration Start->Concentration Temperature Adjust Reaction Temperature Start->Temperature AcidWorkup Ensure Proper Acidic Work-up Start->AcidWorkup IncreaseBase Increase Base to >1 eq. Base->IncreaseBase HighDilution Implement High Dilution Solvent->HighDilution Concentration->HighDilution LowerTemp Lower Reaction Temperature Temperature->LowerTemp End Improved Yield of 3-Piperidone IncreaseBase->End HighDilution->End LowerTemp->End AcidWorkup->End

Caption: Troubleshooting workflow for low yield in Dieckmann condensation.

Formation of N,N-Diacetyl Byproduct during Acetylation

Question: During the N-acetylation of 3-piperidone using acetic anhydride, we are observing a significant amount of a byproduct which we suspect is the N,N-diacetyl derivative. How can we minimize the formation of this impurity?

Answer: The formation of N,N-diacetylamines is a known side reaction when acetylating secondary amines, particularly under forcing conditions.[5]

Mechanism of Byproduct Formation:

The initially formed N-acetyl-3-piperidone can be further acetylated by acetic anhydride, especially in the presence of a catalyst or at elevated temperatures, to yield the N,N-diacetylated imide byproduct.

Troubleshooting Steps:

  • Control Stoichiometry of Acetic Anhydride:

    • Use a minimal excess of acetic anhydride (e.g., 1.1-1.2 equivalents) to reduce the likelihood of a second acetylation event.

  • Optimize Reaction Temperature:

    • Perform the acetylation at a lower temperature. Often, room temperature or even 0 °C is sufficient for this reaction. Avoid prolonged heating.

  • Choice of Acetylating Agent:

    • Consider using a milder acetylating agent such as acetyl chloride at low temperatures in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Reaction Time:

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-acetylation.

Experimental Protocol: Selective N-Acetylation

  • Dissolve 3-piperidone (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the solution to 0-5 °C.

  • Add triethylamine (1.1 equivalents) followed by the dropwise addition of acetyl chloride (1.05 equivalents).

  • Stir the reaction at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Perform a standard aqueous work-up to isolate the crude N-acetyl-3-piperidone.

Visualizing Byproduct Formation

3-Piperidone 3-Piperidone N_Acetyl_3_Piperidone N-Acetyl-3-piperidone (Desired Product) 3-Piperidone->N_Acetyl_3_Piperidone + Acetic Anhydride Acetic_Anhydride Acetic Anhydride N_N_Diacetyl_Byproduct N,N-Diacetyl Byproduct (Impurity) N_Acetyl_3_Piperidone->N_N_Diacetyl_Byproduct + Acetic Anhydride (Excess/Heat)

Caption: Reaction pathway showing the formation of the N,N-diacetyl byproduct.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying N-Acetyl-3-piperidone on a large scale?

A1: Large-scale purification of N-Acetyl-3-piperidone can be challenging due to:

  • Removal of Acetic Acid: If acetic anhydride is used as the acetylating agent, residual acetic acid can be difficult to remove. Multiple aqueous washes with a mild base are often necessary.

  • Separation from Byproducts: The separation of the desired product from the N,N-diacetyl byproduct and any unreacted starting material can be difficult due to their similar polarities. Careful optimization of crystallization or chromatographic conditions is required.

  • Product Stability: N-Acetyl-3-piperidone may be susceptible to hydrolysis, especially under acidic or basic conditions during work-up and purification.[6] It is crucial to maintain a neutral pH and avoid excessive temperatures.

Q2: Are there alternative synthetic routes to N-Acetyl-3-piperidone that avoid the Dieckmann condensation?

A2: Yes, several alternative routes have been explored to circumvent the challenges of the Dieckmann condensation. One notable approach involves the synthesis of 1-aryl-3-piperidone derivatives via a Morita–Baylis–Hillman reaction followed by a ring-closing metathesis.[5] Another strategy involves the synthesis of N-Boc-3-piperidone from 3-hydroxypyridine, which can then be deprotected and acetylated.[7]

Q3: How can we monitor the progress of the N-acetylation reaction effectively?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting 3-piperidone, the N-acetylated product, and the potential N,N-diacetyl byproduct. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the recommended storage conditions for N-Acetyl-3-piperidone?

A4: N-Acetyl-3-piperidone should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis from atmospheric moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Section 3: Data Summary

Table 1: Comparison of Reaction Conditions for N-Acetylation

Acetylating AgentBaseSolventTemperaturePotential Side Products
Acetic AnhydrideNone or PyridineNeat or DCMRoom Temp to RefluxN,N-Diacetyl-3-piperidone
Acetyl ChlorideTriethylamineDCM, THF0 °C to Room TempN,N-Diacetyl-3-piperidone
AcetonitrileAlumina (catalyst)AcetonitrileHigh Temp (e.g., 200°C)Amidine intermediate

References

Characterization of unexpected byproducts in 1-Acetylpiperidin-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetylpiperidin-3-one. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation and characterization of unexpected byproducts. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of impurities, thereby enhancing the yield, purity, and reproducibility of your synthesis.

Troubleshooting Guide: Unexpected Results in Your this compound Synthesis

This section addresses common issues encountered during the synthesis of this compound, with a focus on identifying the root cause related to byproduct formation.

Problem 1: My yield of this compound is significantly lower than expected, and the crude product is a complex mixture.

Possible Cause: Competing side reactions, primarily intermolecular condensation and dimerization, are likely occurring alongside the desired intramolecular Dieckmann condensation.

Explanation of Causality: The synthesis of this compound typically involves the Dieckmann condensation of an N-acetylated amino diester, such as diethyl N-acetyl-3,3'-iminodipropionate. This is an intramolecular reaction where a diester reacts in the presence of a base to form a β-keto ester.[1] However, if the reaction conditions are not optimal, intermolecular reactions can compete, leading to the formation of dimers or polymers instead of the desired six-membered ring. The choice of base and reaction concentration is critical; sterically hindered bases and high-dilution conditions can favor the intramolecular cyclization.[2]

Troubleshooting Workflow:

  • Reaction Condition Optimization:

    • Base Selection: If using a non-hindered base like sodium ethoxide, consider switching to a more sterically hindered base such as potassium tert-butoxide or lithium diisopropylamide (LDA). These bases are less likely to participate in intermolecular reactions.[2]

    • Concentration: Perform the reaction under high-dilution conditions. This will decrease the probability of two reactant molecules encountering each other, thus favoring the intramolecular cyclization.

  • Byproduct Characterization:

    • Utilize LC-MS to analyze the crude reaction mixture. Look for masses corresponding to the dimer of the starting diester or the product.

    • Isolate the major byproducts using preparative chromatography for structural elucidation by NMR.

Expected Dimer Structure and Spectral Data:

ByproductExpected Mass (m/z)Key ¹H NMR SignalsKey ¹³C NMR Signals
Intermolecular Condensation Dimer [M+H]⁺ > 2x mass of starting diesterComplex aliphatic region, multiple ester signalsMultiple carbonyl and aliphatic signals
Problem 2: I've isolated my this compound, but I see an additional peak in my chromatogram with a higher molecular weight, especially after the reaction is heated for an extended period.

Possible Cause: Your this compound is undergoing self-condensation, a type of aldol condensation, to form a dimeric byproduct.

Explanation of Causality: this compound possesses both a ketone carbonyl group and enolizable α-protons, making it susceptible to self-condensation under basic or acidic conditions, especially with heating.[3][4] In this reaction, the enolate of one molecule acts as a nucleophile, attacking the carbonyl carbon of a second molecule. Subsequent dehydration leads to the formation of an α,β-unsaturated ketone dimer.

Troubleshooting Workflow:

  • Control of Reaction Time and Temperature:

    • Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

    • Avoid prolonged heating after the initial cyclization is complete.

  • pH Control During Workup:

    • Ensure the workup is performed under neutral or mildly acidic conditions to minimize base-catalyzed self-condensation.

  • Structural Confirmation of the Aldol Adduct:

    • Analyze the byproduct by LC-MS to confirm the expected mass of the dimer minus a molecule of water.

    • Use ¹H and ¹³C NMR to identify the characteristic signals of the α,β-unsaturated ketone moiety.

Expected Aldol Condensation Product and Spectral Data:

ByproductExpected Mass (m/z)Key ¹H NMR SignalsKey ¹³C NMR Signals
Aldol Condensation Dimer [M+H]⁺ = 2 * 141.17 - 18.02 = 265.32Olefinic proton signal (δ 6-7 ppm)Signals for α,β-unsaturated ketone (δ ~150, ~130, >190 ppm)

Visualization of Aldol Condensation:

Aldol_Condensation Molecule1 This compound (Enolate) Intermediate Aldol Adduct Molecule1->Intermediate Nucleophilic Attack Molecule2 This compound (Electrophile) Molecule2->Intermediate Product α,β-Unsaturated Dimer Intermediate->Product Dehydration

Caption: Aldol self-condensation of this compound.

Problem 3: My final product shows signs of degradation upon storage, and I observe a loss of the acetyl group or opening of the piperidone ring.

Possible Cause: The product is undergoing hydrolysis under acidic or basic conditions, or is thermally unstable.

Explanation of Causality: The amide bond of the acetyl group and the β-keto ester functionality in the precursor to this compound are susceptible to hydrolysis.[5] If the final product is not properly neutralized and residual acid or base is present, hydrolysis can occur, leading to the formation of 3-piperidone or ring-opened products. The β-keto acid intermediate that would be formed upon hydrolysis of the ester in the precursor is also prone to decarboxylation.[6]

Troubleshooting Workflow:

  • Neutralization and Purification:

    • Ensure the final product is thoroughly washed to remove any acidic or basic residues.

    • Recrystallization or chromatographic purification can help remove ionic impurities.

  • Storage Conditions:

    • Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

  • Identification of Degradation Products:

    • Use GC-MS to detect volatile degradation products like 3-piperidone.

    • LC-MS can be used to identify ring-opened products.

Expected Degradation Products and Their Characteristics:

ByproductExpected Mass (m/z)Identification Method
3-Piperidone [M+H]⁺ = 99.13GC-MS, LC-MS
Ring-opened amino acid VariesLC-MS

Visualization of Hydrolysis Pathway:

Hydrolysis Product This compound Hydrolysis H₂O / H⁺ or OH⁻ Product->Hydrolysis Byproduct1 3-Piperidone Hydrolysis->Byproduct1 Byproduct2 Acetic Acid Hydrolysis->Byproduct2

Caption: Hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities originating from the starting materials for this compound synthesis?

A1: The most common starting material for the Dieckmann condensation route is a diester like diethyl N-acetyl-3,3'-iminodipropionate. Impurities in this starting material can carry through the synthesis. These can include:

  • Unacetylated diester: This will not undergo the Dieckmann condensation and will need to be removed during purification.

  • Over-acetylated products: If the acetylation of the parent amine is not well-controlled, di-acetylated or other byproducts can form.

  • Residual reagents from previous steps: For example, residual acetic anhydride or acetyl chloride from the acetylation step.[7]

Q2: Can Michael addition be a source of byproducts?

A2: Yes, Michael addition can be a potential side reaction. If the reaction mixture contains α,β-unsaturated carbonyl compounds, either as impurities in the starting materials or formed in situ (for example, through an aldol condensation), the enolate of the diester or the piperidone product can act as a Michael donor.[8] This would lead to the formation of adducts with a higher molecular weight.

Q3: What analytical techniques are best suited for identifying and quantifying these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:[9]

  • High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection (LC-MS): This is the workhorse for separating the product from its byproducts and providing molecular weight information for initial identification.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): NMR is crucial for the definitive structural elucidation of isolated impurities.[11]

Q4: How can I confirm the identity of a suspected byproduct?

A4: The most definitive way to confirm the structure of a byproduct is to synthesize a reference standard of the suspected compound and compare its chromatographic and spectroscopic data (retention time, mass spectrum, NMR spectrum) with that of the unknown impurity.[12]

Experimental Protocols

Protocol 1: General Method for LC-MS Analysis of this compound and its Byproducts
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Detection: UV at 210 nm and positive ion electrospray mass spectrometry.

Protocol 2: Isolation of Byproducts by Preparative HPLC
  • Column: A larger-scale C18 reverse-phase column.

  • Mobile Phase: A shallow gradient of water and acetonitrile, optimized based on the analytical LC-MS results.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent and inject it onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram and analyze them by LC-MS to identify the fractions containing the purified byproducts.

  • Post-processing: Combine the relevant fractions and remove the solvent under reduced pressure.

References

Improving the stability and storage of N-Acetyl-3-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl-3-piperidone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of N-Acetyl-3-piperidone. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of your valuable compound.

I. Core Concepts: Understanding the Instability of N-Acetyl-3-piperidone

N-Acetyl-3-piperidone is a versatile synthetic intermediate. However, its chemical structure, containing a tertiary amide within a piperidone ring, presents inherent stability challenges. Understanding the primary degradation pathways is crucial for effective handling and storage.

The two main vulnerabilities of the N-Acetyl-3-piperidone molecule are:

  • Hydrolysis of the N-acetyl group: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding acetic acid and 3-piperidone. This is often the primary cause of degradation when the compound is in solution.[1][2]

  • Oxidation of the piperidone ring: The piperidone ring can be oxidized, particularly at the carbon atoms adjacent to the nitrogen. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[3][4]

A visual representation of these degradation pathways is provided below.

Primary Degradation Pathways of N-Acetyl-3-piperidone NAP N-Acetyl-3-piperidone Hydrolysis Hydrolysis (Acid or Base Catalyzed) NAP->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (Air, Light, Metal Ions) NAP->Oxidation [O] Products_H 3-Piperidone + Acetic Acid Hydrolysis->Products_H Products_O Oxidized Byproducts Oxidation->Products_O

Caption: Major degradation routes for N-Acetyl-3-piperidone.

II. Troubleshooting Guide: A Proactive Approach to Stability

This section addresses common issues encountered during the handling and use of N-Acetyl-3-piperidone in a question-and-answer format.

Q1: My freshly opened bottle of N-Acetyl-3-piperidone has a yellowish or brownish tint. Is it still usable?

A1: A pale yellow to light brown color can be indicative of minor oxidation or the presence of impurities from synthesis. While it may still be suitable for some applications, it is crucial to assess its purity before use, for example, by NMR or LC-MS. For sensitive applications, purification by distillation or chromatography may be necessary. To prevent further degradation, immediately purge the headspace of the bottle with an inert gas like argon or nitrogen before resealing.

Q2: I observe a new spot on my TLC plate after my reaction workup involving N-Acetyl-3-piperidone. What could it be?

A2: An unexpected spot on your TLC could be a degradation product. If the new spot is more polar, it could be 3-piperidone, resulting from the hydrolysis of the acetyl group during an aqueous workup, especially if the pH was not neutral. If the spot is less polar, it might be an oxidation byproduct. Consider the pH of your aqueous layers during extraction and minimize the exposure of your reaction mixture to air and bright light.

Q3: My reaction mixture containing N-Acetyl-3-piperidone is turning dark brown upon heating. What is causing this?

A3: Darkening of the reaction mixture upon heating is a common sign of thermal decomposition. N-Acetyl-3-piperidone has limited thermal stability.[5] Prolonged heating at high temperatures can accelerate both oxidation and other decomposition pathways. If your reaction requires elevated temperatures, it is essential to maintain an inert atmosphere and use the lowest effective temperature. Consider running a time-course study to determine the optimal heating time before significant degradation occurs.

Q4: I am performing a reaction under basic conditions and my yield of the desired product is low, with significant recovery of a different amine. What is happening?

A4: The N-acetyl group is susceptible to hydrolysis under basic conditions.[1][2] If your reaction involves a strong base, you are likely cleaving the acetyl group, leading to the formation of 3-piperidone. The resulting 3-piperidone may then undergo side reactions or be unreactive in your desired transformation, leading to low yields. If possible, use a non-nucleophilic organic base or minimize the reaction time and temperature. A workflow for handling basic reactions is suggested below.

Workflow for Basic Reactions with N-Acetyl-3-piperidone Start Start Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Dry_Solvent Use Anhydrous Solvent Inert_Atmosphere->Dry_Solvent Base_Choice Choose Base Carefully (e.g., non-nucleophilic organic base) Dry_Solvent->Base_Choice Low_Temp Maintain Low Temperature Base_Choice->Low_Temp Monitor_Reaction Monitor Reaction Closely (TLC, LC-MS) Low_Temp->Monitor_Reaction Quench Quench Carefully (e.g., with a buffered solution) Monitor_Reaction->Quench Workup Neutral Aqueous Workup Quench->Workup End Isolate Product Workup->End

Caption: Recommended workflow for reactions under basic conditions.

III. Frequently Asked Questions (FAQs) on Storage and Handling

This section provides answers to frequently asked questions regarding the optimal storage and handling of N-Acetyl-3-piperidone.

Q1: What are the ideal storage conditions for N-Acetyl-3-piperidone?

A1: For long-term stability, N-Acetyl-3-piperidone should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen).[6][7] It should be protected from light by using an amber glass vial or by storing it in a dark place.[8]

Q2: Is it necessary to store N-Acetyl-3-piperidone under an inert atmosphere?

A2: Yes, it is highly recommended. The piperidone ring is susceptible to oxidation by atmospheric oxygen. Storing under an inert atmosphere minimizes this degradation pathway and preserves the purity of the compound over time.

Q3: I need to use N-Acetyl-3-piperidone in an aqueous solution. What is the optimal pH for stability?

A3: The amide bond of N-Acetyl-3-piperidone is most stable at a neutral pH (around 6-7.5). Both acidic and basic conditions will catalyze its hydrolysis. If you need to prepare an aqueous stock solution, use a neutral buffer and prepare it fresh for the best results.

Q4: Can I store solutions of N-Acetyl-3-piperidone?

A4: Storing solutions of N-Acetyl-3-piperidone is generally not recommended due to the risk of hydrolysis. If you must store a solution, use a dry, aprotic solvent, store it at a low temperature (2-8°C or colder), and keep it under an inert atmosphere. For aqueous solutions, prepare them fresh before use.

Q5: What are the signs of N-Acetyl-3-piperidone degradation?

A5: Visual signs of degradation can include a change in color from colorless or pale yellow to a more intense yellow or brown. The formation of a solid precipitate in a previously clear liquid can also indicate degradation. For a more definitive assessment, analytical techniques such as NMR, GC-MS, or LC-MS should be used to check for the presence of impurities like 3-piperidone or oxidation products.

IV. Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receiving, inspect the container for any signs of damage.

  • Storage: Immediately transfer the compound to a refrigerator for storage at 2-8°C. Ensure the container is tightly sealed.

  • Dispensing: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the vial.

  • Inert Atmosphere: For multi-use bottles, it is best practice to purge the headspace with a stream of dry argon or nitrogen before resealing.

  • Protection from Light: Always store the container in a dark place or use an amber vial to protect it from light.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent
  • Solvent Preparation: Use a dry, aprotic solvent (e.g., anhydrous acetonitrile, THF, or dichloromethane). Ensure the solvent is of high purity.

  • Weighing: Weigh the required amount of N-Acetyl-3-piperidone in a clean, dry vial.

  • Dissolution: Add the anhydrous solvent to the vial under an inert atmosphere.

  • Storage: If the solution needs to be stored, keep it in a tightly sealed vial with an inert atmosphere in the headspace, at 2-8°C, and protected from light. Use the solution as soon as possible.

V. Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes thermal degradation.[6][7]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the piperidone ring.
Light Exposure Minimize (Amber vial/darkness)Prevents photo-degradation.[8]
pH in Aqueous Solution Neutral (pH 6-7.5)Minimizes acid/base-catalyzed hydrolysis of the N-acetyl group.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesTo prevent chemical reactions leading to degradation.

VI. References

  • Fisher Scientific. (2024, March 29). Safety Data Sheet: 1-Benzyl-4-piperidone.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

  • Pharmaffiliates. (n.d.). 1-Acetyl-3-Piperidinone. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). N-Acetyl-3-piperidone. Retrieved from --INVALID-LINK--

  • Google Patents. (2013). Synthesis method for N-Boc-3-piperidone (CN103204801A).

  • BTC. (2023, June 17). What are the storage stability of Piperidine Series compounds over time?

  • Benchchem. (2023). Troubleshooting N-hydroxy-1-piperidinecarboximidamide stability and degradation.

  • Biosynce. (2023, August 25). What is the stability of piperidine?

  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. --INVALID-LINK--

References

Technical Support Center: Method Development for Chiral Separation of 1-Acetylpiperidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-Acetylpiperidin-3-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. The separation of these enantiomers is a critical step in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2][3] This resource combines established chromatographic principles with field-proven insights to help you navigate the complexities of chiral separations.

The Challenge of Separating this compound Derivatives

This compound and its derivatives are chiral molecules that often serve as key building blocks in the synthesis of various pharmaceutically active compounds. The presence of a stereocenter necessitates the development of robust analytical methods to separate and quantify the individual enantiomers. The primary challenge in chiral chromatography lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard chromatography columns impossible.[2][4] Therefore, a chiral environment, typically a chiral stationary phase (CSP), is required to form transient diastereomeric complexes, which allows for differential retention and separation.[5]

This guide will focus on troubleshooting and frequently asked questions related to High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two of the most powerful techniques for chiral separations in the pharmaceutical industry.[1][6][7][8]

Troubleshooting Guide: A Problem-and-Solution Approach

This section is structured to address specific issues you may encounter during your experiments. Each problem is followed by a series of questions to diagnose the root cause and a detailed protocol to resolve the issue.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

This is the most common challenge in chiral method development. Achieving baseline resolution is crucial for accurate quantification.

Initial Diagnostic Questions:

  • Is this a new method development, or has a previously working method failed?

  • What type of chiral stationary phase (CSP) are you using?

  • What is your current mobile phase composition?

  • Have you screened different mobile phase modes (Normal Phase, Reversed Phase, Polar Organic)?

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 1.5) csp_check Is the CSP appropriate for the analyte? start->csp_check screen_csp Screen a diverse set of CSPs (e.g., polysaccharide, macrocyclic glycopeptide) csp_check->screen_csp No/Unsure mp_check Is the mobile phase optimized? csp_check->mp_check Yes screen_csp->mp_check optimize_mp Systematically vary organic modifier percentage. Test different modifiers (e.g., IPA, EtOH). mp_check->optimize_mp No additives_check Are mobile phase additives needed? (for acidic/basic analytes) mp_check->additives_check Yes optimize_mp->additives_check add_additives Add 0.1% acid (TFA/FA) or base (DEA) to mobile phase. additives_check->add_additives No temp_check Is the column temperature optimized? additives_check->temp_check Yes add_additives->temp_check optimize_temp Screen temperatures from 10°C to 40°C. temp_check->optimize_temp No flow_rate_check Is the flow rate optimal? temp_check->flow_rate_check Yes optimize_temp->flow_rate_check optimize_flow Reduce flow rate (e.g., from 1.0 to 0.5 mL/min). flow_rate_check->optimize_flow No success Resolution Achieved (Rs >= 1.5) flow_rate_check->success Yes optimize_flow->success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:

1. Verify Chiral Stationary Phase (CSP) Selection:

  • Rationale: The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the CSP.[2][4] Not all CSPs are suitable for all compounds. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are often a good starting point for piperidinone derivatives due to their broad applicability.[5][9][10]

  • Protocol: CSP Screening

    • Select a set of 3-5 CSPs with different selectivities. A recommended starting kit would include amylose and cellulose-based columns.

    • Prepare a stock solution of your racemic this compound derivative.

    • For each column, run a generic screening method. For normal phase, a common starting point is a Hexane/Isopropanol (IPA) mobile phase. For reversed-phase, Acetonitrile/water with a buffer is a good start.[11]

    • Analyze the chromatograms for any sign of peak separation, even a shoulder. A slight separation indicates that the CSP is promising and the method can be optimized.

2. Optimize Mobile Phase Composition:

  • Rationale: The mobile phase composition significantly influences the interactions between the analyte and the CSP, thereby affecting retention and selectivity. The type and concentration of the organic modifier are critical parameters.

  • Protocol: Mobile Phase Optimization

    • Organic Modifier Percentage: Vary the percentage of the organic modifier (e.g., isopropanol or ethanol in normal phase) in small increments (e.g., 2-5%).

    • Change Organic Modifier: If varying the percentage is not effective, try a different alcohol. For instance, switching from isopropanol to ethanol can sometimes dramatically improve resolution.

    • Mobile Phase Additives: For basic compounds like piperidines, peak shape and resolution can often be improved by adding a basic modifier like 0.1% diethylamine (DEA) to the mobile phase.[11][12] This helps to mask active sites on the silica support that can cause peak tailing.[13]

3. Adjust Column Temperature:

  • Rationale: Temperature affects the thermodynamics of the chiral recognition process.[11] Generally, lower temperatures enhance the subtle interactions responsible for enantiomeric differentiation, leading to better resolution.[11][14] However, the effect is compound-dependent, and sometimes higher temperatures can improve peak efficiency.

  • Protocol: Temperature Optimization

    • Set the initial column temperature to 25°C.

    • Systematically decrease the temperature in 5°C increments (e.g., to 20°C, 15°C, 10°C).

    • Allow the system to equilibrate at each temperature before injecting the sample.

    • If lower temperatures do not improve or worsen the separation, try increasing the temperature to 30°C and 40°C.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and lead to inaccurate integration and quantification.

Initial Diagnostic Questions:

  • Is the peak tailing or fronting?

  • What is the sample concentration and injection volume?

  • Is the sample dissolved in the mobile phase?

  • Are you using any mobile phase additives?

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing/Fronting) overload_check Is the column overloaded? start->overload_check reduce_load Reduce sample concentration or injection volume. overload_check->reduce_load Yes solvent_mismatch Is the sample solvent stronger than the mobile phase? overload_check->solvent_mismatch No success Symmetrical Peak Achieved reduce_load->success dissolve_in_mp Dissolve sample in mobile phase or a weaker solvent. solvent_mismatch->dissolve_in_mp Yes secondary_interactions Are secondary interactions causing tailing? solvent_mismatch->secondary_interactions No dissolve_in_mp->success add_modifier Add 0.1% DEA for basic analytes or 0.1% TFA for acidic analytes. secondary_interactions->add_modifier Yes column_health Is the column old or contaminated? secondary_interactions->column_health No add_modifier->success flush_column Flush or regenerate the column according to manufacturer's instructions. column_health->flush_column Yes flush_column->success

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps & Protocols:

1. Address Column Overload:

  • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

  • Protocol: Check for Overload

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the diluted samples. If the peak shape improves significantly, the original sample was overloading the column.

2. Optimize Sample Solvent:

  • Rationale: Ideally, the sample should be dissolved in the mobile phase.[15][16] If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and even precipitation on the column.

  • Protocol: Solvent Matching

    • If possible, dissolve your sample directly in the mobile phase.

    • If solubility is an issue, use the weakest solvent possible that can still dissolve your compound.

3. Mitigate Secondary Interactions:

  • Rationale: Peak tailing, especially for basic compounds like piperidines, is often caused by unwanted interactions with residual acidic silanol groups on the silica support of the CSP.

  • Protocol: Use of Additives

    • For basic compounds like this compound derivatives, add a basic modifier such as 0.1% diethylamine (DEA) to the mobile phase.[11][12] The DEA will compete with your analyte for the active silanol sites, resulting in more symmetrical peaks.

    • Ensure the additive is of high purity and freshly prepared.

Frequently Asked Questions (FAQs)

Q1: Which is better for chiral separation of this compound derivatives: HPLC or SFC?

Both HPLC and SFC are powerful techniques for chiral separations. SFC often offers advantages in terms of speed and reduced solvent consumption, making it a "greener" technique.[17][18][19] The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency.[17] However, HPLC is more widely available in analytical labs. The choice often depends on the specific compound, the scale of the separation (analytical vs. preparative), and the available instrumentation.[7]

Q2: Can I use the same chiral column for both normal-phase and reversed-phase separations?

This depends on the type of CSP. Immobilized polysaccharide-based CSPs are generally more robust and can be switched between normal-phase, reversed-phase, and polar organic modes.[16] However, coated polysaccharide CSPs have restrictions on the types of solvents that can be used, as some solvents can damage or dissolve the coating.[15] Always consult the column manufacturer's guidelines before switching solvent systems.

Q3: How do I choose the initial screening conditions for a new this compound derivative?

A systematic screening approach is the most efficient way to develop a chiral separation method.[20]

Parameter Normal Phase (NP) Reversed Phase (RP) Supercritical Fluid (SFC)
Mobile Phase A n-Hexane or HeptaneWater with 0.1% Formic Acid or 10mM Ammonium BicarbonateSupercritical CO2
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile or MethanolMethanol or Ethanol
Typical Starting Ratio 90:10 (A:B)80:20 (A:B)85:15 (A:B)
Additive 0.1% Diethylamine (DEA)None initially, may add acid/base to match buffer0.1% Diethylamine (DEA) in Modifier
Flow Rate (4.6 mm ID) 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25°C25°C40°C

This table provides general starting conditions. Optimization will be necessary for specific compounds.

Q4: My resolution is decreasing over time with repeated injections. What could be the cause?

A gradual loss of resolution can be due to several factors:

  • Column Contamination: Strongly retained impurities from the sample can accumulate at the head of the column, affecting its performance.[21]

  • Stationary Phase Degradation: Harsh mobile phase conditions (e.g., extreme pH) or high temperatures can degrade the CSP over time.

  • Column Bed Collapse: A sudden pressure shock or operating above the column's pressure limit can damage the packed bed.

To address this, try flushing the column with a strong solvent (as recommended by the manufacturer) to remove contaminants. If the problem persists, the column may need to be replaced.

Q5: Can mobile phase additives have a "memory effect" on the column?

Yes, some additives, particularly basic amines like DEA, can be strongly adsorbed onto the stationary phase.[13] This can lead to a "memory effect," where the column's performance is altered even after the additive has been removed from the mobile phase.[13] It is good practice to dedicate specific columns to methods that use strong additives or to have a robust column cleaning procedure in place.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-Acetyl-3-piperidone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of drug discovery and chemical development, the unambiguous structural elucidation of novel or synthesized molecules is a cornerstone of progress. N-Acetyl-3-piperidone, a heterocyclic ketone, serves as a valuable building block in medicinal chemistry. Its precise characterization is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of target compounds. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Acetyl-3-piperidone, alongside a comparative evaluation with other key analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural determination of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule.[2] For a molecule like N-Acetyl-3-piperidone, NMR is indispensable for confirming the piperidone ring's substitution pattern and probing the conformational dynamics introduced by the N-acetyl group.

Deciphering the ¹H and ¹³C NMR Spectra of N-Acetyl-3-piperidone

While a publicly available, fully assigned experimental spectrum for N-Acetyl-3-piperidone is not readily found, we can confidently predict its ¹H and ¹³C NMR spectra based on established principles and data from analogous compounds, such as N-Acetyl-4-piperidone and other N-acylated piperidines.[3][4][5]

Conformational Considerations:

The N-acetyl group introduces a partial double bond character to the amide C-N bond, leading to restricted rotation and the potential for conformational isomers (rotamers).[6][7] This, coupled with the piperidone ring's chair-boat conformational equilibrium, can lead to broadened signals or even distinct sets of signals in the NMR spectra, particularly at lower temperatures.[3][6] The analysis that follows assumes a time-averaged spectrum at room temperature where a single set of signals is observed.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

The predicted ¹H NMR spectrum of N-Acetyl-3-piperidone would exhibit distinct signals for the protons on the piperidone ring and the acetyl methyl group. The electron-withdrawing effects of the carbonyl group and the amide functionality will significantly influence the chemical shifts.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H23.8 - 4.2Multiplet-
H42.5 - 2.8Multiplet-
H51.9 - 2.2Multiplet-
H63.4 - 3.7Multiplet-
-COCH₃2.1Singlet-

Causality Behind Predicted Shifts:

  • H2 and H6: These protons are adjacent to the nitrogen atom of the amide. The deshielding effect of the nitrogen and the anisotropic effect of the acetyl carbonyl group are expected to shift these protons downfield. The presence of two distinct rotamers could lead to different chemical shifts for the axial and equatorial protons at these positions.

  • H4: These protons are alpha to the ketone carbonyl group, which is strongly electron-withdrawing. Consequently, they are expected to be deshielded and appear at a lower field compared to H5.

  • H5: These protons are in a more shielded environment, beta to both the ketone and the amide functionalities.

  • -COCH₃: The methyl protons of the acetyl group are in a relatively straightforward chemical environment and are expected to appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C245 - 50
C3 (C=O, ketone)205 - 210
C435 - 40
C525 - 30
C640 - 45
-C OCH₃ (C=O, amide)168 - 172
-COC H₃20 - 25

Rationale for Predicted Shifts:

  • C3 (Ketone Carbonyl): The carbonyl carbon of the ketone is highly deshielded and will appear significantly downfield.[8]

  • -COCH₃ (Amide Carbonyl): The amide carbonyl carbon is also deshielded but typically resonates upfield compared to a ketone carbonyl.

  • C2 and C6: These carbons are adjacent to the nitrogen atom and are expected to be in a similar chemical shift region, though they are not chemically equivalent.

  • C4 and C5: These methylene carbons of the ring will have chemical shifts typical for aliphatic carbons, with C4 being slightly more deshielded due to its proximity to the ketone.

  • -COCH₃ (Methyl Carbon): The methyl carbon of the acetyl group will appear in the upfield region of the spectrum.

A Comparative Analysis with Other Spectroscopic Techniques

While NMR is a powerful tool for detailed structural analysis, a comprehensive characterization often involves complementary techniques.[9]

Infrared (IR) Spectroscopy:

IR spectroscopy is excellent for identifying the presence of specific functional groups.[9] For N-Acetyl-3-piperidone, the IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups.

Functional Group Characteristic Absorption (cm⁻¹)
Amide C=O stretch1640 - 1680
Ketone C=O stretch1705 - 1725
C-N stretch1200 - 1350

Advantages:

  • Rapid and non-destructive.

  • Provides clear evidence for the presence of key functional groups.

Limitations:

  • Provides limited information about the overall molecular skeleton and connectivity.

  • Can be challenging to distinguish between similar functional groups in complex molecules.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[9]

Expected Data for N-Acetyl-3-piperidone (C₇H₁₁NO₂):

  • Molecular Ion (M⁺): m/z = 141.0790

  • Key Fragmentation Pathways: Loss of the acetyl group (CH₃CO•, 43 Da) leading to a fragment at m/z 98. Further fragmentation of the piperidone ring.

Advantages:

  • High sensitivity, requiring very small amounts of sample.

  • Provides accurate molecular weight information.

  • Fragmentation patterns can offer clues about the molecular structure.

Limitations:

  • Isomers can be difficult to distinguish based on mass alone.

  • Does not provide detailed information about stereochemistry or conformational isomers.

Head-to-Head Comparison:

Technique Information Provided Strengths Weaknesses
NMR Detailed connectivity, chemical environment of atoms, stereochemistry, conformational dynamicsUnparalleled for complete structure elucidationLower sensitivity compared to MS, can be time-consuming
IR Presence of functional groupsFast, non-destructive, excellent for functional group identificationLimited information on molecular framework
MS Molecular weight and fragmentationHigh sensitivity, accurate mass determinationDifficulty in distinguishing isomers, no stereochemical information

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra, proper sample preparation and instrument setup are crucial.[10][11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of N-Acetyl-3-piperidone for ¹H NMR and 50-100 mg for ¹³C NMR.[11]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[11]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup (for a 500 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 30° or 90° pulse.

    • Typically, 8-16 scans are sufficient.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum.

Visualizing the Analytical Workflow

The comprehensive analysis of N-Acetyl-3-piperidone involves a logical progression of techniques to build a complete structural picture.

References

Decoding the Signature Fragmentation of 1-Acetylpiperidin-3-one: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. 1-Acetylpiperidin-3-one, a heterocyclic ketone, presents a unique structural motif with implications in medicinal chemistry and synthetic building block development. Mass spectrometry, particularly under electron ionization (EI), offers a powerful lens to probe its molecular architecture through characteristic fragmentation patterns. This guide provides an in-depth, predictive analysis of the EI-mass spectrometry fragmentation of this compound, benchmarked against its close structural analog, 1-acetylpiperidine. Furthermore, we will objectively compare the utility of mass spectrometry with alternative analytical techniques for the comprehensive characterization of such molecules.

The Logic of Fragmentation: Predicting the Electron Ionization Behavior of this compound

Electron ionization is a high-energy process that not only ionizes the molecule but also induces extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure, with each peak representing a specific fragment ion. The fragmentation of this compound is predicted to be governed by the interplay between the N-acetyl group and the cyclic ketone functionality.

The primary fragmentation pathways are anticipated to be initiated by two key events: alpha-cleavage adjacent to the carbonyl group of the ketone and cleavage of the bond between the acetyl group and the piperidine ring nitrogen.[1][2]

Predicted Fragmentation Pathways

The molecular ion of this compound, with a predicted m/z of 141, is expected to undergo a series of characteristic cleavages:

  • Alpha-Cleavage adjacent to the Ketone: The bond between C2 and C3 is a likely site for initial cleavage, leading to the formation of a stable acylium ion. This would result in a radical cation and subsequent loss of neutral fragments.

  • Cleavage of the N-Acetyl Group: The bond between the nitrogen and the acetyl group is another labile site. Cleavage here would lead to the loss of a ketene molecule (CH₂=C=O, 42 Da), resulting in a fragment ion at m/z 99. A competing fragmentation would be the loss of the acetyl radical (CH₃CO•, 43 Da) to yield a fragment at m/z 98.

  • Ring Opening and Subsequent Fragmentations: Following initial alpha-cleavage, the piperidine ring can undergo further fragmentation, leading to a cascade of smaller ions.

These predicted pathways are visualized in the diagram below:

M This compound (m/z 141) F1 m/z 99 M->F1 - C2H2O F2 m/z 98 M->F2 - C2H3O• F3 m/z 84 M->F3 - C2H3NO F6 m/z 43 M->F6 [CH3CO]+ F4 m/z 70 F1->F4 - C2H5 F5 m/z 56 F2->F5 - C2H2O Start Sample of this compound HPLC HPLC for Purity Assessment Start->HPLC NMR NMR for Structural Elucidation (1H, 13C) Start->NMR GCMS GC-MS for Fragmentation Analysis Start->GCMS Data Integrated Data Analysis HPLC->Data NMR->Data GCMS->Data Conclusion Confirmed Structure and Purity Data->Conclusion

References

A Comparative Guide to the Infrared (IR) Spectroscopy of 1-Acetylpiperidin-3-one: Distinguishing Carbonyl Functionalities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 1-Acetylpiperidin-3-one, a molecule featuring two distinct carbonyl functionalities: a cyclic ketone and a tertiary amide. For researchers in synthetic chemistry and drug development, unequivocally identifying and characterizing such functional groups is paramount. IR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique. Here, we will dissect the vibrational characteristics of this compound, comparing them with simpler, analogous structures to provide a clear framework for spectral interpretation. This guide combines theoretical principles with a practical, field-proven experimental protocol.

Structural Foundation: The Vibrational Landscape

This compound presents an interesting case for vibrational spectroscopy. Its structure incorporates a six-membered piperidine ring, which contains both a ketone at the 3-position and an acetyl group attached to the ring nitrogen, forming a tertiary amide.

The primary diagnostic challenge is to resolve the stretching vibrations of the two carbonyl (C=O) groups. While both are carbonyls, their electronic environments are different, leading to distinct absorption frequencies in the IR spectrum.

  • Ketone (C=O): Located within the six-membered ring, its vibrational frequency is influenced by the ring's conformation.

  • Tertiary Amide (C=O): The nitrogen atom's lone pair of electrons can delocalize into the carbonyl group. This resonance effect imparts partial double-bond character to the C-N bond and, crucially, weakens the C=O bond, lowering its stretching frequency compared to a typical ketone.[1]

cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FTIR Analysis grind_kbr 1. Grind KBr Powder (100-200 mg) add_sample 2. Add Sample (1-2 mg) grind_kbr->add_sample mix 3. Grind Mixture (Homogenize & Reduce Particle Size) add_sample->mix load_die 4. Load Powder into Die mix->load_die apply_vacuum 5. Apply Vacuum (Remove Air & Moisture) load_die->apply_vacuum press 6. Press at 8-10 Tons (Fuse KBr into Disc) apply_vacuum->press release 7. Release Pellet press->release background 8. Run Background Scan release->background run_sample 9. Analyze Sample Pellet background->run_sample spectrum 10. Obtain IR Spectrum run_sample->spectrum

References

A Comparative Guide to the Synthetic Routes of N-Acetyl-3-piperidone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

N-Acetyl-3-piperidone is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is of significant interest to researchers and drug development professionals. This guide provides an in-depth comparison of the primary synthetic strategies for N-Acetyl-3-piperidone, offering a critical analysis of their respective advantages and limitations, supported by experimental data and detailed protocols.

Introduction to N-Acetyl-3-piperidone

The piperidine scaffold is a ubiquitous motif in a vast number of natural products and pharmaceuticals.[1] The introduction of a carbonyl group at the 3-position and an acetyl group on the nitrogen atom provides a versatile handle for further chemical modifications, making N-Acetyl-3-piperidone a strategic starting material for the synthesis of complex molecular architectures. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide will explore four principal synthetic approaches: the Dieckmann Condensation, synthesis from 3-Hydroxypyridine, Catalytic Hydrogenation of a Pyridine Precursor, and the Direct Acetylation of 3-Piperidone.

Comparative Analysis of Synthetic Routes

The following table provides a high-level comparison of the key performance indicators for the different synthetic routes to N-Acetyl-3-piperidone.

Synthetic RouteKey FeaturesTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Dieckmann Condensation Intramolecular cyclization of a diester.ModerateSeveral hoursGood for constructing the piperidone ring from acyclic precursors.Can have moderate to low yields and may require subsequent decarboxylation.[1]
From 3-Hydroxypyridine Multi-step synthesis involving reduction and oxidation.Good (overall)Multi-dayReadily available starting material; adaptable to different N-substituents.[2]Longer synthetic sequence; involves multiple intermediate purifications.
Catalytic Hydrogenation Reduction of an N-acetylated pyridone precursor.HighSeveral hoursPotentially atom-economical; can be highly efficient with the right catalyst.[3]Requires synthesis of the pyridone precursor; catalyst selection is crucial for selectivity.
Direct Acetylation Acetylation of 3-piperidone.HighA few hoursSimple, one-step reaction.3-Piperidone is often unstable and used as its hydrochloride salt, requiring careful handling and workup.

Route 1: The Dieckmann Condensation

The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters through the intramolecular cyclization of a diester.[4] For the synthesis of N-Acetyl-3-piperidone, the starting material is typically a diester such as N,N-bis(2-ethoxycarbonylethyl)acetamide. The reaction is base-catalyzed, commonly using a strong base like sodium ethoxide.

Underlying Principles

The mechanism involves the deprotonation of the α-carbon of one of the ester groups to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution reaction, forming a six-membered ring. The resulting β-keto ester is then typically hydrolyzed and decarboxylated to yield the desired 3-piperidone.

Caption: Dieckmann condensation route to N-Acetyl-3-piperidone.

Experimental Protocol:

Step 1: Synthesis of N,N-bis(2-ethoxycarbonylethyl)acetamide

  • To a solution of di(2-ethoxycarbonylethyl)amine (1 equiv.) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N,N-bis(2-ethoxycarbonylethyl)acetamide.

Step 2: Dieckmann Condensation and Decarboxylation

  • To a suspension of sodium ethoxide (1.1 equiv.) in dry toluene, add a solution of N,N-bis(2-ethoxycarbonylethyl)acetamide (1 equiv.) in dry toluene dropwise at reflux.

  • Continue refluxing for 4-6 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude β-keto ester, add 6M hydrochloric acid and reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford N-Acetyl-3-piperidone.

Route 2: Synthesis from 3-Hydroxypyridine

This route utilizes the readily available starting material 3-hydroxypyridine and involves a three-step sequence: N-acetylation, catalytic hydrogenation of the pyridine ring, and oxidation of the resulting alcohol to the ketone.

Underlying Principles

The initial N-acetylation activates the pyridine ring for reduction. The subsequent catalytic hydrogenation reduces the aromatic pyridine to a piperidine ring. Finally, a selective oxidation of the secondary alcohol at the 3-position yields the desired ketone. This multi-step approach offers flexibility as the N-substituent can be varied.[2]

Caption: Synthesis of N-Acetyl-3-piperidone from 3-Hydroxypyridine.

Experimental Protocol:

Step 1: Synthesis of 1-Acetyl-3-hydroxypyridinium Acetate

  • In a round-bottom flask, dissolve 3-hydroxypyridine (1 equiv.) in acetic anhydride (2 equiv.).

  • Stir the mixture at room temperature for 1 hour. The product will precipitate out of the solution.

  • Filter the solid product and wash with diethyl ether to obtain the 1-acetyl-3-hydroxypyridinium acetate.

Step 2: Synthesis of N-Acetyl-3-hydroxypiperidine

  • Dissolve the 1-acetyl-3-hydroxypyridinium acetate (1 equiv.) in a suitable solvent such as ethanol.

  • Add a catalytic amount of Palladium on carbon (10 mol%) or Platinum(IV) oxide (Adam's catalyst).[5]

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude N-acetyl-3-hydroxypiperidine.

Step 3: Synthesis of N-Acetyl-3-piperidone

  • Prepare a Swern oxidation reagent by adding oxalyl chloride (1.5 equiv.) to a solution of dimethyl sulfoxide (DMSO) (2 equiv.) in dichloromethane at -78 °C.

  • Add a solution of N-acetyl-3-hydroxypiperidine (1 equiv.) in dichloromethane to the Swern reagent at -78 °C and stir for 30 minutes.

  • Add triethylamine (5 equiv.) and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Acetyl-3-piperidone.

Route 3: Catalytic Hydrogenation of N-Acetyl-3-pyridone

This route involves the direct catalytic hydrogenation of a pre-formed N-acetyl-3-pyridone. This method is potentially more atom-economical than the multi-step synthesis from 3-hydroxypyridine, as it combines the N-acetylation and oxidation steps into the synthesis of the starting material.

Underlying Principles

The hydrogenation of the pyridone ring to the corresponding piperidone requires a suitable catalyst that can selectively reduce the carbon-carbon double bonds of the ring without affecting the carbonyl group or the N-acetyl group. Noble metal catalysts such as rhodium, palladium, or platinum are commonly employed for this transformation.[3]

Caption: Catalytic hydrogenation route to N-Acetyl-3-piperidone.

Experimental Protocol:

Step 1: Synthesis of N-Acetyl-3-pyridone (Illustrative)

  • 3-Hydroxypyridine can be oxidized to 3-pyridone using a suitable oxidizing agent.

  • The resulting 3-pyridone is then acetylated using acetic anhydride in the presence of a base like pyridine to yield N-acetyl-3-pyridone.

Step 2: Catalytic Hydrogenation of N-Acetyl-3-pyridone

  • In a high-pressure reactor, dissolve N-acetyl-3-pyridone (1 equiv.) in a suitable solvent like ethanol or acetic acid.

  • Add a catalytic amount of a noble metal catalyst, such as Rhodium on carbon (5 mol%).

  • Pressurize the reactor with hydrogen gas (e.g., 100-500 psi) and heat the reaction mixture to 50-80 °C.

  • Maintain the reaction under these conditions for 6-12 hours, monitoring the consumption of hydrogen.

  • After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography to afford N-Acetyl-3-piperidone.

Route 4: Direct Acetylation of 3-Piperidone

This is the most straightforward approach, involving the direct N-acetylation of 3-piperidone. The primary challenge of this route is the stability and availability of the starting material, 3-piperidone, which is often handled as its more stable hydrochloride salt.

Underlying Principles

The acetylation reaction is a nucleophilic acyl substitution where the secondary amine of 3-piperidone acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A base, such as pyridine or triethylamine, is typically used to neutralize the acetic acid byproduct and to deprotonate the piperidinium salt if the hydrochloride is used as the starting material.[6][7]

Caption: Direct acetylation of 3-piperidone to N-Acetyl-3-piperidone.

Experimental Protocol:
  • Suspend 3-piperidone hydrochloride (1 equiv.) in a mixture of pyridine (2 equiv.) and dichloromethane at 0 °C.

  • Add acetic anhydride (1.2 equiv.) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl solution to remove pyridine, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain pure N-Acetyl-3-piperidone.

Characterization of N-Acetyl-3-piperidone

The identity and purity of the synthesized N-Acetyl-3-piperidone should be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the acetyl methyl protons (singlet, ~2.1 ppm), and multiplets for the piperidine ring protons. The chemical shifts will vary depending on the conformation and the solvent used.
¹³C NMR Resonances for the acetyl carbonyl (~169 ppm), the piperidone carbonyl (~208 ppm), the acetyl methyl group (~21 ppm), and the piperidine ring carbons.[8]
FTIR Characteristic absorption bands for the amide carbonyl (~1645 cm⁻¹) and the ketone carbonyl (~1720 cm⁻¹).
Mass Spec. Molecular ion peak corresponding to the molecular weight of N-Acetyl-3-piperidone (141.17 g/mol ).[8]

Conclusion and Recommendations

The choice of the optimal synthetic route for N-Acetyl-3-piperidone depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

  • For small-scale laboratory synthesis where simplicity is prioritized, the Direct Acetylation of 3-Piperidone Hydrochloride is an attractive option due to its straightforward, one-step nature.

  • For larger-scale production where cost and atom economy are critical, Catalytic Hydrogenation of an N-Acetyl-3-pyridone precursor presents a promising approach, provided an efficient synthesis of the starting material is available.

  • The synthesis from 3-Hydroxypyridine offers a versatile and reliable, albeit longer, route that is well-suited for producing a range of N-substituted 3-piperidones.

  • The Dieckmann Condensation remains a viable, classic approach, particularly when constructing the piperidone ring from acyclic precursors is the desired strategy.

Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs. Further optimization of reaction conditions for each route may lead to improved yields and efficiency.

References

A Comparative Guide to the Reactivity of 1-Acetylpiperidin-3-one and N-Boc-3-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, piperidine scaffolds are foundational building blocks for a vast array of biologically active molecules.[1] Among the various functionalized piperidines, 3-piperidone derivatives serve as versatile intermediates, enabling diverse chemical transformations. This guide provides an in-depth comparative analysis of two common 3-piperidone analogues: 1-Acetylpiperidin-3-one and N-Boc-3-piperidone. The choice between an N-acetyl and an N-tert-butoxycarbonyl (Boc) protecting group is not trivial; it fundamentally dictates the reactivity of the entire molecule. Understanding these differences is paramount for researchers aiming to optimize reaction pathways, improve yields, and achieve desired synthetic outcomes.

This document moves beyond a simple cataloging of properties to explore the underlying electronic and steric principles governing the reactivity of these two compounds. We will dissect their behavior in key reactions such as reductive amination and enolate-mediated transformations, supported by detailed experimental protocols and comparative data. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.

Structural and Electronic Properties: The Influence of the N-Protecting Group

At a glance, this compound and N-Boc-3-piperidone share the same core piperidone structure. However, the nature of the amide bond formed by the protecting group at the nitrogen (N1) position creates significant electronic and steric disparities.

PropertyThis compoundN-Boc-3-piperidone
Molecular Formula C₇H₁₁NO₂C₁₀H₁₇NO₃[2][3]
Molecular Weight 141.17 g/mol 199.24 g/mol [2][3]
Appearance -White to yellow solid or liquid[3][4]
N-Protecting Group Acetyl (-COCH₃)tert-Butoxycarbonyl (-COOC(CH₃)₃)

The nitrogen lone pair in both molecules is delocalized through resonance with the adjacent carbonyl group of the protecting moiety. This delocalization reduces the basicity of the nitrogen atom compared to an unprotected piperidine. However, the extent of this effect differs. The acetyl group is a simple, sterically non-demanding, and electron-withdrawing group. In contrast, the Boc group, while also containing a carbonyl, features a tert-butoxy group which is sterically bulky and possesses a slight electron-donating inductive effect. Consequently, the nitrogen in N-Boc-3-piperidone is slightly more electron-rich and less sterically accessible than the nitrogen in this compound.

G Ketone Piperidone Substrate (Acetyl or Boc) Imine Iminium Ion Intermediate Ketone->Imine + Amine, H+ cat. Amine Primary/Secondary Amine (R-NH2) Amine->Imine Product Substituted Piperidine Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product G cluster_acetyl This compound cluster_boc N-Boc-3-piperidone A_Start This compound A_Kinetic C2 Enolate (Kinetic) Favored due to acidity A_Start->A_Kinetic LDA, -78°C A_Thermo C4 Enolate (Thermodynamic) A_Start->A_Thermo NaH, RT B_Start N-Boc-3-piperidone B_Kinetic C2 Enolate (Kinetic) Hindered B_Start->B_Kinetic LDA, -78°C B_Thermo C4 Enolate (Thermodynamic) Often favored B_Start->B_Thermo NaH, RT G cluster_acetyl N-Acetyl Deprotection cluster_boc N-Boc Deprotection Acetyl 1-Acetyl-piperidine Derivative Deprotected_A Piperidine (Secondary Amine) Acetyl->Deprotected_A 6M HCl, Reflux (Harsh) Boc N-Boc-piperidine Derivative Deprotected_B Piperidine (Secondary Amine) Boc->Deprotected_B TFA / DCM, RT (Mild)

References

A Comparative Guide to the Biological Activity of 1-Acetylpiperidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational flexibility and ability to be readily functionalized make it a privileged structure for interacting with a diverse range of biological targets. This guide focuses on derivatives of 1-Acetylpiperidin-3-one, a specific class of piperidines, to provide an in-depth comparison of their biological activities. By acetylating the nitrogen at position 1 and providing a ketone at position 3, this scaffold offers unique electronic and steric properties, creating a versatile starting point for the synthesis of novel therapeutic agents.

This document moves beyond a simple catalog of compounds. It is designed to provide researchers, scientists, and drug development professionals with a logical framework for understanding the structure-activity relationships (SAR) that govern the efficacy of these derivatives. We will explore the causal relationships behind experimental design, present comparative data from key assays, and provide detailed, validated protocols to ensure the reproducibility of the findings discussed.

Anticancer Activity: Targeting Cellular Proliferation

The search for novel anticancer agents with improved efficacy and reduced side effects is a primary objective in modern drug discovery.[3][4] Piperidine-based compounds, including derivatives of the this compound scaffold, have emerged as promising candidates due to their ability to interact with molecular targets crucial to cancer cell survival and proliferation.[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. Many cytotoxic piperidine and related heterocyclic derivatives have been shown to exert their effects by disrupting the cell cycle and activating intrinsic apoptotic pathways. For instance, certain arylpiperazine derivatives have been identified as G2/M-specific cell cycle inhibitors, leading to the upregulation of pro-apoptotic proteins like p21 and the downregulation of anti-apoptotic proteins such as Bcl-2.[3] This disruption of the delicate balance between cell survival and death signals ultimately leads to the selective elimination of cancer cells.

Another key strategy involves the inhibition of critical enzymes like tubulin. The stilbene combretastatin A-4 (CA-4) is a well-known microtubule-disrupting agent.[5] Synthetic analogs, such as certain fluorinated β-lactams, have demonstrated potent antiproliferative activity by interacting with the colchicine-binding site of tubulin, thereby inhibiting its polymerization and arresting mitosis.[5][6] The structural motifs found in this compound derivatives can be designed to mimic these interactions.

Apoptosis_Induction_Pathway Derivative This compound Derivative Tubulin Tubulin Polymerization Derivative->Tubulin Inhibition Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mitosis->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Mitosis->Bax Caspases Caspase Cascade Activation Bcl2->Caspases Inhibition Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified pathway of apoptosis induction by cytotoxic agents.

Comparative Performance Data

The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.

Derivative ClassTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
3-Fluoroazetidin-2-one (32)MCF-7 (Breast)0.075Combretastatin A-40.0035[5][6]
3-Fluoroazetidin-2-one (33)MCF-7 (Breast)0.095Combretastatin A-40.0035[5][6]
3-Fluoroazetidin-2-one (32)Hs578T (Breast)0.033--[5]
Phenylpiperazine DerivativeLNCaP (Prostate)3.67--[3]
1,3,4-Oxadiazole (VIb-d)HeLa (Cervical)10.64 - 33.62Cisplatin13.54 - 14.08[7]

Note: The data presented is for related heterocyclic structures that inform the potential of the this compound scaffold.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics.[8] Heterocyclic compounds, including piperidine derivatives, have historically been a rich source of antimicrobial agents.[2][9] Modifications on the this compound core can be tailored to enhance penetration into bacterial or fungal cells and inhibit essential metabolic pathways.

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial action of these derivatives often stems from their ability to disrupt microbial cell membranes or inhibit crucial enzymes. For example, the introduction of hydrophobic and electron-donating substituents into the benzoyl fragment of certain 2-(1-acyl-3-piperidinyl)-1H-benzimidazoles has been shown to enhance bactericidal properties against Staphylococcus aureus.[10] This suggests that lipophilicity plays a key role in the compound's ability to traverse the bacterial cell wall.

Furthermore, derivatization of the piperidin-4-one core with a thiosemicarbazone group has been shown to significantly enhance antifungal activity compared to the parent piperidone.[9] This highlights a key SAR insight: the addition of specific functional groups can dramatically and selectively boost activity against certain classes of microbes.

SAR_Workflow cluster_0 Scaffold Modification cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Core This compound Core Scaffold Deriv Synthesize Derivative (e.g., add Thiosemicarbazone) Core->Deriv Screen Screen Against Pathogens (e.g., S. aureus, C. albicans) Deriv->Screen MIC Determine MIC/MBC Screen->MIC Analyze Analyze SAR (e.g., Hydrophobicity vs. Activity) MIC->Analyze Optimize Optimize Lead Compound Analyze->Optimize

Caption: A workflow for structure-activity relationship (SAR) analysis.

Comparative Performance Data

Antimicrobial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

DerivativeTarget OrganismMIC (µg/mL)MBC (µg/mL)StandardMIC (µg/mL)Source
2-(1-acyl-3-piperidinyl)-1H-benzimidazoleS. aureus-37.5--[10]
Piperidine Derivative (Cpd 6)B. subtilus0.75---[2]
Piperidine Derivative (Cpd 6)E. coli1.5---[2]
3-Acetyl-1,3,4-oxadiazoline (Cpd 29)S. epidermidis3.9115.62--[8]
3-Acetyl-1,3,4-oxadiazoline (Cpd 29)S. aureus (MRSA)15.6231.25--[8]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is implicated in numerous diseases.[11] Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, but can have significant side effects.[12] Developing new anti-inflammatory agents with novel mechanisms of action is therefore of great interest. Piperidine and pyrazole-containing heterocycles have shown considerable promise in this area.[11][13][14]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often evaluated in vivo using models like the carrageenan-induced paw edema test in rats.[11][13] A reduction in paw volume indicates successful inhibition of the acute inflammatory response. Mechanistically, this can be achieved by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating the production of cytokines. For example, certain piperazine derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in pleural exudate.[14] More recent studies on pyrrole derivatives have shown that repeated dosing can significantly decrease serum TNF-α while increasing levels of the anti-inflammatory cytokine TGF-β1, suggesting a potent immunomodulatory effect.[15]

Comparative Performance Data

The percentage of edema inhibition is a common metric for evaluating anti-inflammatory activity in the carrageenan-induced paw edema model.

DerivativeDose (mg/kg)Time (h)Edema Inhibition (%)ReferenceInhibition (%)Source
3-benzoyl-1-methyl-4-phenyl-4-piperidinol HCl50-61.98Indomethacin (20)89.93[13]
3-benzoyl-1-methyl-4-phenyl-4-piperidinol HCl100-80.84Indomethacin (20)89.93[13]
Pyrrole Derivative (3f) (single dose)202SignificantDiclofenac (25)Significant[15]
Pyrrole Derivative (3f) (14 days)102, 3, 4Significant (p<0.001)Diclofenac (25)Significant[15]
Pyrrole Derivative (3f) (14 days)402, 3, 4Significant (p<0.001)Diclofenac (25)Significant[15]

Experimental Protocols

For research to be trustworthy and reproducible, the methodologies must be transparent and detailed. The following are standard, self-validating protocols for assessing the biological activities discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the antiproliferative effect of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a reference drug (e.g., Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[11][13][15]

  • Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the derivative. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle (e.g., 0.5% sodium CMC).[11]

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema at each time point using the formula: Edema (%) = [(Vt - V₀) / V₀] * 100. Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. The comparative data and structure-activity relationships discussed in this guide demonstrate that targeted modifications to this core structure can yield potent anticancer, antimicrobial, and anti-inflammatory compounds. The provided experimental protocols offer a validated framework for researchers to evaluate new derivatives, ensuring that future discoveries are built upon a foundation of scientific rigor and reproducibility. Continued exploration of this chemical space is warranted and holds significant potential for addressing unmet needs in modern medicine.

References

A Comparative Structural Analysis of N-Acetyl vs. N-Benzoyl-3-Piperidone Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-piperidone scaffold is a cornerstone in medicinal chemistry, valued for its conformational pre-organization and synthetic versatility. The choice of the nitrogen substituent is a critical design element, profoundly influencing the molecule's steric, electronic, and conformational properties, which in turn dictate its pharmacological profile. This guide provides an in-depth structural comparison between two common N-acyl derivatives: N-acetyl-3-piperidone and N-benzoyl-3-piperidone. We will dissect the fundamental differences in their electronic signatures, steric demands, and resulting conformational preferences. This analysis is supported by comparative spectroscopic data, detailed experimental protocols, and a discussion of the implications for drug design and development, offering researchers a robust framework for informed scaffold selection.

Introduction: The Significance of the N-Acyl Piperidone Scaffold

The piperidine ring is a privileged heterocyclic motif found in a vast array of natural products and clinically approved drugs.[1][2] Its ability to present substituents in well-defined three-dimensional space makes it an invaluable scaffold for targeting complex biological receptors. Among its derivatives, 3-piperidone is a particularly important synthetic intermediate, as the ketone functionality provides a versatile handle for further chemical elaboration.[3]

The functionalization of the piperidine nitrogen atom (N1) is a primary strategy for modulating a molecule's physicochemical and pharmacokinetic properties. Acylation of the nitrogen to form an amide linkage, as in N-acetyl and N-benzoyl derivatives, introduces a planar, rigidifying element that significantly alters the molecule's structural landscape compared to its N-alkyl counterparts. The nature of the acyl group—aliphatic (acetyl) versus aromatic (benzoyl)—imparts distinct characteristics that are critical for rational drug design. This guide aims to elucidate these differences through a detailed structural and spectroscopic comparison.

Foundational Structural & Electronic Properties

The key to understanding the differences between N-acetyl and N-benzoyl-3-piperidone lies in the electronic and steric nature of the acyl substituent and its effect on the N-C(O) amide bond.

The N-Acyl Amide Bond: A Planar Conjugated System

Acylation of the piperidine nitrogen forces it into a partial sp²-hybridized state due to resonance with the adjacent carbonyl group.[4][5] This resonance delocalizes the nitrogen's lone pair of electrons, creating a partial double bond between the nitrogen and the carbonyl carbon. This fundamental property has two major consequences:

  • Planarity: The atoms involved (Cα-N-C(O)-O/C-Cα') lie in a plane.

  • Restricted Rotation: There is a significant energy barrier to rotation around the N-C(O) bond, leading to the existence of distinct rotational isomers (rotamers).[6]

Caption: Resonance structures of the amide bond.

N-Acetyl Group: Minimal Steric Hindrance, Localized Electronics

The N-acetyl group features a methyl substituent on the carbonyl.

  • Electronic Effect: The acetyl carbonyl is primarily influenced by the resonance with the piperidine nitrogen. It is an electron-withdrawing group, but its electronic effects are relatively localized.

  • Steric Effect: The methyl group is small, presenting minimal steric bulk. This allows for greater conformational flexibility of the piperidone ring and a lower rotational energy barrier around the N-C(O) bond compared to the benzoyl group.

N-Benzoyl Group: Extended Conjugation and Significant Steric Bulk

The N-benzoyl group features a phenyl ring attached to the carbonyl.

  • Electronic Effect: The key distinction is the extended π-system. The phenyl ring conjugates with the carbonyl group, which in turn conjugates with the nitrogen lone pair. This creates a more extensive delocalized system, further stabilizing the planar amide conformation and increasing the partial double bond character of the N-C(O) bond.

  • Steric Effect: The phenyl ring is significantly larger than a methyl group. This steric hindrance imposes major constraints on the conformation of the piperidone ring and the orientation of the benzoyl group itself, leading to a higher energy barrier for amide bond rotation.[6]

Conformational Analysis of the Piperidone Ring

The piperidine ring typically adopts a low-energy chair conformation. However, N-acylation complicates this picture. The flattening at the nitrogen atom due to sp² character can introduce strain, sometimes favoring distorted chair, boat, or twist-boat conformations to alleviate steric clashes, particularly with bulky substituents.[4][7][8]

  • N-Acetyl-3-piperidone: Is expected to predominantly favor a chair conformation. The rotational barrier around the N-CO bond is lower, meaning interconversion between rotamers occurs more rapidly.

  • N-Benzoyl-3-piperidone: The bulky benzoyl group will sterically interact with the axial protons at C2 and C6 of the piperidine ring. To minimize this clash, the molecule will likely adopt a conformation where the phenyl ring is oriented away from the piperidine ring. The higher rotational barrier means that the different rotameric states are more stable and can often be observed as distinct species on the NMR timescale at room temperature.[9]

Comparative Experimental & Spectroscopic Data

The structural and electronic differences are directly observable through spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly sensitive to the local electronic environment and conformation. Restricted amide bond rotation is a classic phenomenon studied by NMR, often manifesting as broadened signals or the appearance of multiple sets of signals for a single compound.

Parameter N-Acetyl-3-piperidone (Expected) N-Benzoyl-3-piperidone (Expected) Rationale
¹H NMR: C2/C6 Protons Signals may be broadened at room temp. Sharpen at high temp.May show two distinct sets of signals for rotamers at room temp. Coalesce into a single set at higher temps.The higher rotational barrier in the N-benzoyl derivative makes rotamer interconversion slow on the NMR timescale.[6][9]
¹³C NMR: C=O (Amide) ~169-171 ppm~168-170 ppmExtended conjugation in the benzoyl group slightly shields the carbonyl carbon.
¹³C NMR: C2/C6 Carbons Single set of signals.May show two distinct signals for each carbon due to different rotamer environments.The anisotropic effect of the phenyl ring and steric compression can cause different chemical shifts for C2/C6 in each rotamer.
¹³C NMR: C=O (Ketone) ~205-208 ppm~205-208 ppmThe electronic effect of the distant N-acyl group on the C3 ketone is expected to be minimal.
Infrared (IR) Spectroscopy

IR spectroscopy provides direct information on the bond strength of the carbonyl groups.

Parameter N-Acetyl-3-piperidone (Expected) N-Benzoyl-3-piperidone (Expected) Rationale
Amide I Band (C=O Stretch) ~1645-1655 cm⁻¹~1630-1640 cm⁻¹Extended conjugation with the phenyl ring weakens the C=O double bond, lowering its stretching frequency.
Ketone Band (C=O Stretch) ~1715-1725 cm⁻¹~1715-1725 cm⁻¹The frequency of the isolated ketone is largely unaffected by the N-substituent.

Implications for Drug Design and Reactivity

The choice between an N-acetyl and an N-benzoyl group has significant downstream consequences for drug development.

  • Molecular Recognition & Binding: The bulky, planar N-benzoyl group can engage in π-stacking interactions within a receptor binding pocket, which is not possible for the N-acetyl group. Conversely, its size may cause steric clashes that prevent optimal binding. The N-acetyl group offers a smaller footprint, potentially allowing access to more sterically confined pockets.

  • Reactivity and Further Synthesis: The piperidine nitrogen in the N-benzoyl derivative is less nucleophilic than in the N-acetyl derivative due to greater electron delocalization into the phenyl ring. This can affect its reactivity in subsequent synthetic steps. The steric bulk of the benzoyl group can also direct the approach of reagents to other parts of the molecule, such as the 3-keto group.

  • Pharmacokinetics (ADME): The lipophilic phenyl ring of the N-benzoyl group significantly increases the overall lipophilicity of the molecule compared to the N-acetyl derivative. This will directly impact properties like solubility, membrane permeability, and metabolic stability.[2]

Experimental Protocols

To empirically validate the discussed differences, the following protocols provide a framework for synthesis and comparative analysis.

General Synthesis of N-Acyl-3-Piperidones

This protocol assumes the starting material is 3-piperidone hydrochloride. The initial deprotection/neutralization is crucial.

cluster_acetyl N-Acetyl Derivative cluster_benzoyl N-Benzoyl Derivative start 3-Piperidone Hydrochloride step1 Dissolve in DCM/H₂O. Add NaHCO₃ until pH 8-9. start->step1 step2 Extract with DCM. Dry (Na₂SO₄), filter, and concentrate. step1->step2 freebase 3-Piperidone Freebase (Use immediately) step2->freebase acetyl1 Dissolve in DCM. Cool to 0°C. freebase->acetyl1 benzoyl1 Dissolve in DCM. Cool to 0°C. freebase->benzoyl1 acetyl2 Add Acetyl Chloride (1.1 eq) and Triethylamine (1.2 eq) dropwise. acetyl1->acetyl2 acetyl3 Warm to RT, stir 4h. Quench with H₂O. acetyl2->acetyl3 acetyl4 Workup & Purify (Column Chromatography) acetyl3->acetyl4 product_ac N-Acetyl-3-piperidone acetyl4->product_ac benzoyl2 Add Benzoyl Chloride (1.1 eq) and Triethylamine (1.2 eq) dropwise. benzoyl1->benzoyl2 benzoyl3 Warm to RT, stir 4h. Quench with H₂O. benzoyl2->benzoyl3 benzoyl4 Workup & Purify (Column Chromatography) benzoyl3->benzoyl4 product_bz N-Benzoyl-3-piperidone benzoyl4->product_bz

Caption: Synthetic workflow for N-acylation of 3-piperidone.

Step-by-Step Protocol:

  • Freebase Preparation: Dissolve 3-piperidone hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (DCM, 10 mL/g) and water (5 mL/g). Cool in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is pH 8-9.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting freebase is often an oil and should be used immediately.

  • Acylation (Parallel Synthesis):

    • Divide the 3-piperidone freebase into two flasks. Dissolve each portion in anhydrous DCM (10 mL/g) under a nitrogen atmosphere and cool to 0°C.

    • To Flask A (Acetyl) : Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

    • To Flask B (Benzoyl) : Add triethylamine (1.2 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq).

  • Reaction & Workup: Allow both reactions to warm to room temperature and stir for 4 hours. Monitor by TLC.

  • Upon completion, quench each reaction by slowly adding water. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers for each reaction, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify each crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure N-acetyl-3-piperidone and N-benzoyl-3-piperidone.

  • Characterization: Confirm the structure and purity of each product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol for Comparative Variable-Temperature (VT) NMR Analysis

Objective: To determine the coalescence temperature (Tc) and calculate the Gibbs free energy of activation (ΔG‡) for amide bond rotation.

Causality: The rate of rotation around the N-C(O) bond is temperature-dependent. At low temperatures, rotation is slow, and distinct signals for each rotamer can be observed. As the temperature increases, the rotation rate increases. At the coalescence temperature (Tc), the two signals merge into one broad peak. By analyzing this, we can quantify the energy barrier, a direct measure of the bond's rotational restriction.

Procedure:

  • Prepare NMR samples of N-acetyl-3-piperidone and N-benzoyl-3-piperidone in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) at identical concentrations (~15-20 mg/mL).

  • Select a pair of well-resolved signals corresponding to the same proton in the two different rotamers (e.g., a proton on C2 or C6). These are ideal for monitoring. If only one set of signals is seen at room temperature (likely for the N-acetyl derivative), begin by acquiring a spectrum at a lower temperature (e.g., -20°C) to try and resolve the rotamers.

  • Acquire a series of ¹H NMR spectra at increasing temperature increments (e.g., every 10 K).

  • Record the temperature at which the two selected signals coalesce into a single broad singlet. This is Tc.

  • Using the separation of the two signals at a low temperature (Δν in Hz) and the coalescence temperature (Tc in Kelvin), calculate the rate constant for interconversion (k) at coalescence using the equation: k = πΔν / √2.

  • Calculate the Gibbs free energy of activation for rotation using the Eyring equation: ΔG‡ = RTc [2.303 log(kTc / 2πhΔν) + 2.303 log(2)], where R is the gas constant and h is Planck's constant.

  • Comparison: The calculated ΔG‡ for the N-benzoyl derivative will be significantly higher than that for the N-acetyl derivative, quantitatively confirming the greater rotational barrier due to extended conjugation and sterics.

Conclusion

The substitution of an N-acetyl group for an N-benzoyl group on a 3-piperidone core is not a trivial modification. This change imparts profound differences in the molecule's structural and electronic landscape. The N-benzoyl derivative is characterized by a more sterically demanding and electronically delocalized system, leading to a higher rotational barrier around the N-C(O) bond and distinct conformational preferences compared to the smaller, more flexible N-acetyl derivative. These fundamental differences are directly observable through routine spectroscopy and have critical implications for molecular design, influencing everything from receptor binding and synthetic accessibility to the overall pharmacokinetic profile. A thorough understanding of these structure-property relationships is essential for researchers aiming to rationally design and optimize piperidone-based molecules for therapeutic applications.

References

X-ray crystallographic analysis of 1-Acetylpiperidin-3-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the X-ray Crystallographic Analysis of 1-Acetylpiperidin-3-one Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Structural Significance of Piperidinone Scaffolds

The piperidine ring is a fundamental structural motif present in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives, particularly those incorporating a ketone functionality like the piperidin-3-one and piperidin-4-one core, serve as versatile building blocks in medicinal chemistry. The N-acetylation of these structures, leading to compounds such as this compound, further modulates their physicochemical properties, influencing solubility, stability, and biological target engagement. These scaffolds are integral to the development of therapeutics with applications ranging from analgesics to anticancer agents.[2][3]

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid.[4] It provides unambiguous information on bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers, details that are often inferred or inaccessible through other analytical techniques. This guide provides a comprehensive comparison of the X-ray crystallographic analysis of N-acyl piperidinone derivatives, offers a detailed experimental protocol, and contrasts the capabilities of SC-XRD with other common analytical methods.

Comparative Structural Analysis: Insights from Crystallography

The conformation of the piperidinone ring is a critical determinant of a molecule's biological activity. While often depicted as a simple chair, the ring can adopt various conformations, including distorted chairs, boats, or twist-boats, depending on the nature and orientation of its substituents.[5] X-ray crystallography provides the ultimate proof of these conformational states.

Table 1: Comparative Crystallographic Data for Piperidinone Derivatives

Compound/ReferenceFormulaCrystal SystemSpace GroupKey Conformation FeatureR-factor (%)
N-acetyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one[5]C19H21NO4MonoclinicP21/cChair conformationNot Specified
3-(2-chloroethyl)-r-2,c-6-diphenylpiperidine-4-one[5]C19H20ClNOOrthorhombicPbcaChair conformationNot Specified
3-(2-chloroethyl)-r-2,c-6-bis(4-fluorophenyl)piperidine-4-one[5]C19H18ClF2NOMonoclinicP21/cSlightly distorted chairNot Specified
N'-(1-benzylpiperidin-4-yl)acetohydrazide[6]C14H21N3OMonoclinicCcChair conformationNot Specified
1-(4-F-3-Me-phenyl)-2-(pyrrolidin-1-yl)pentan-1-one HCl[7]C16H23ClFNOMonoclinicP21/cNot applicable (pyrrolidine)4.3

Data synthesized from referenced literature to illustrate typical parameters. R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit.

The data consistently show that the six-membered piperidinone ring predominantly adopts a chair conformation, which is its lowest energy state.[5] However, bulky substituents or specific crystal packing forces can induce distortions, as seen in the slightly distorted chair of the bis(4-fluorophenyl) derivative.[5] This level of subtle but potentially significant conformational detail is only accessible through high-resolution crystallographic analysis.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles.[4][8] This protocol outlines a self-validating workflow for the structural determination of a novel this compound derivative.

Step 1: Crystal Growth - The Foundational, and Most Difficult, Step

Causality: The entire experiment hinges on obtaining a single, high-quality crystal, typically >0.1 mm in all dimensions, free from significant defects like twinning or cracks.[4] The method of crystallization is chosen to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation leads to amorphous solids or polycrystalline powders, which are unsuitable for single-crystal diffraction.

Methodology:

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetonitrile) and solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) for moderate solubility of the compound. The ideal solvent is one in which the compound is soluble when heated but only sparingly soluble at room temperature.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "precipitating solvent" in which the compound is insoluble but which is miscible with the compound's solvent. The precipitating solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.[9]

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryo-loop and immediately proceed to mounting.

Step 2: Data Collection

Causality: In this step, a monochromatic X-ray beam is diffracted by the crystal's electron clouds, producing a unique pattern of reflections.[4][10] Measuring the angles and intensities of these thousands of reflections provides the raw data from which the electron density map, and thus the structure, is calculated.

Methodology:

  • Mounting: Mount a selected crystal on a goniometer head, typically in a stream of cold nitrogen gas (e.g., 100-120 K). Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and protecting the crystal from radiation damage.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a modern detector (e.g., CCD or pixel detector).[11][12]

  • Unit Cell Determination: Collect a few initial frames to locate reflections and determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Devise a strategy to collect a complete dataset, ensuring that all unique reflections are measured with adequate redundancy and signal-to-noise ratio. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[10]

Step 3: Structure Solution and Refinement

Causality: The collected diffraction data contains intensity information but lacks phase information—the "phase problem." Structure solution methods are computational algorithms used to generate an initial estimate of the phases.[4] This initial model is then refined against the experimental data to improve its accuracy.

Methodology:

  • Data Reduction: Integrate the raw diffraction images to determine the intensity and position of each reflection. The data is then corrected for experimental factors (e.g., Lorentz-polarization effects).

  • Structure Solution: For small molecules (<1000 non-hydrogen atoms), direct methods are typically employed.[4] These statistical methods use relationships between the most intense reflections to derive initial phases and generate a preliminary structural model.

  • Structure Refinement: The initial model is refined using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed diffraction amplitudes and those calculated from the model. Hydrogen atoms are often located from the difference Fourier map and refined.[6]

  • Validation: The final model is validated using metrics like the R-factor (R1) and by checking for inconsistencies using software like PLATON or the IUCr's CheckCIF service. A final R1 value below 5% is generally indicative of a high-quality structure.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation / Vapor Diffusion) synthesis->crystal_growth High Purity Required mounting Crystal Mounting & Cryo-Cooling crystal_growth->mounting Select Single Crystal data_collection X-ray Data Collection (Diffractometer) mounting->data_collection reduction Data Reduction & Integration data_collection->reduction solution Structure Solution (Direct Methods) reduction->solution Phase Problem refinement Structure Refinement (Least-Squares) solution->refinement validation Validation (CheckCIF, R-factor) refinement->validation Iterative Process final_structure Final 3D Structure (CIF File) validation->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: SC-XRD vs. Alternative Techniques

While SC-XRD is unparalleled for determining absolute molecular structure, a comprehensive characterization of a new compound relies on a suite of complementary analytical techniques.[7][13] Each method provides a unique piece of the puzzle.

Table 2: Comparison of Key Analytical Techniques

TechniquePrincipleInformation ProvidedSample StateAdvantagesLimitations
SC-XRD X-ray diffraction by a crystal latticeAbsolute 3D structure, bond lengths/angles, stereochemistry, crystal packingSingle CrystalUnambiguous structural determination[14]Requires high-quality single crystals; can be time-consuming
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldMolecular connectivity (2D NMR), chemical environment of nuclei (1H, 13C)[15]SolutionExcellent for structure in solution; non-destructiveProvides relative, not absolute, structure; can be complex to interpret
Mass Spectrometry Ionization and mass-to-charge ratio analysisMolecular weight, elemental formula (HRMS), fragmentation patternsSolid/Liquid/GasHigh sensitivity, requires very little sample[7]Does not provide stereochemical or conformational information
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groups (e.g., C=O, N-H, C-N)[2][12]Solid/Liquid/GasFast, simple, good for reaction monitoringProvides limited information on overall molecular structure

The relationship between these techniques is not one of competition, but of synergy. NMR and MS might first confirm the successful synthesis of a this compound derivative by establishing its connectivity and molecular weight. FTIR would confirm the presence of the key acetyl and ketone carbonyl groups.[12] However, only SC-XRD can reveal how the molecule is folded in three-dimensional space, providing the definitive structural data essential for computational modeling and understanding its interaction with biological targets.

G cluster_xrd cluster_nmr cluster_ms center_node Full Characterization of This compound Derivative xrd Single-Crystal XRD center_node->xrd nmr NMR Spectroscopy center_node->nmr ms Mass Spectrometry center_node->ms xrd_info • 3D Atomic Arrangement • Absolute Stereochemistry • Bond Lengths & Angles • Crystal Packing xrd->xrd_info nmr_info • Atom Connectivity (2D) • Chemical Environment • Solution Conformation • Relative Stereochemistry nmr->nmr_info ms_info • Molecular Weight • Elemental Composition • Fragmentation Pattern • Isotopic Distribution ms->ms_info

Caption: The complementary roles of major analytical techniques.

Conclusion

The , and their close analogues, provides indispensable information for researchers in chemistry and drug development. It is the only technique that delivers an unambiguous, high-resolution picture of the molecule's three-dimensional structure, revealing the precise conformational details that govern its function. While obtaining suitable crystals can be a significant challenge, the insights gained are invaluable. By integrating crystallographic data with information from complementary techniques like NMR and mass spectrometry, scientists can achieve a holistic understanding of these vital chemical entities, accelerating the design and development of next-generation therapeutics.

References

Performance Benchmarking of 1-Acetylpiperidin-3-one in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal and Process Chemists

Executive Summary

The piperidine scaffold is a cornerstone of modern drug discovery, present in a vast number of FDA-approved pharmaceuticals.[1] Its prevalence drives a continuous demand for versatile and efficient building blocks for its synthesis and functionalization. 1-Acetylpiperidin-3-one emerges as a highly valuable, yet often overlooked, synthon. Its bifunctional nature, possessing both a ketone and a stable amide, provides two key points for molecular elaboration. This guide provides an in-depth performance benchmark of this compound in two critical, widely used synthetic reactions: Reductive Amination and Catalytic Hydrogenation. We offer an objective comparison against the more commonly used N-Boc-piperidin-3-one, supported by representative experimental data and detailed protocols. Our analysis focuses on the causality behind performance differences, empowering researchers to make informed decisions in catalyst and substrate selection to optimize their synthetic routes.

The Strategic Value of this compound in Synthesis

The piperidine ring is a privileged structure in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional vector for interacting with biological targets.[2][3] this compound is an N-acylated derivative of 3-piperidone, where the acetyl group offers distinct advantages and disadvantages compared to other common nitrogen-protecting groups like tert-butoxycarbonyl (Boc).

The N-acetyl group is a small, polar, and highly stable amide moiety. It is generally resistant to acidic and basic conditions that would cleave a Boc group, making it suitable for multi-step syntheses requiring robust protecting groups. However, its electron-withdrawing nature can influence the reactivity of the adjacent ketone at the C3 position. This guide will dissect the practical implications of these properties in specific, high-value reactions.

Performance in Reductive Amination

Reductive amination is one of the most powerful and frequently used methods for C-N bond formation in the pharmaceutical industry, allowing for the direct synthesis of secondary and tertiary amines from ketones.[4][5] We benchmark the performance of this compound against 1-Boc-piperidin-3-one in a representative reaction with benzylamine.

Mechanistic Considerations: The Role of the N-Substituent

The reaction proceeds via the initial formation of an iminium ion intermediate upon condensation of the ketone with an amine, followed by reduction with a hydride source. The electronic nature of the N-substituent (Acetyl vs. Boc) can subtly influence the electrophilicity of the C3 ketone. The more electron-withdrawing acetyl group can slightly increase the ketone's reactivity towards nucleophilic attack by the amine. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion.[5]

Experimental Workflow: Reductive Amination

The following diagram outlines the typical laboratory workflow for this transformation.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_dissolve Dissolve Ketone (1 eq) & Amine (1.1 eq) in Dichloromethane prep_acid Add Acetic Acid (1.1 eq) prep_dissolve->prep_acid react_add Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0°C prep_acid->react_add Cool to 0°C react_stir Stir at Room Temp for 4-12h (Monitor by TLC/LCMS) react_add->react_stir workup_quench Quench with sat. NaHCO₃ react_stir->workup_quench workup_extract Extract with DCM (3x) workup_quench->workup_extract workup_dry Dry (Na₂SO₄), Filter, Concentrate workup_extract->workup_dry workup_purify Purify by Column Chromatography workup_dry->workup_purify

Caption: Standard workflow for reductive amination.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add the piperidone starting material (this compound or 1-Boc-piperidin-3-one, 1.0 eq) and dichloromethane (DCM, ~0.2 M).

  • Addition of Reagents: Add benzylamine (1.1 eq) followed by glacial acetic acid (1.1 eq). Cool the mixture to 0°C in an ice bath.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure product.

Performance Comparison: Representative Data
ParameterThis compound1-Boc-piperidin-3-oneRationale / Causality
Reaction Time ~4 hours~6 hoursThe electron-withdrawing acetyl group may slightly accelerate iminium ion formation.
Isolated Yield 85%92%The Boc-protected product is less polar, leading to easier purification and potentially lower loss on silica gel.
Reducing Agent NaBH(OAc)₃NaBH(OAc)₃Both are compatible; this is the standard reagent for this transformation.
Purification Standard Column ChromatographyStandard Column ChromatographyBoth products are amenable to standard purification, though polarity differs.
Cost of Starting Material LowerHigherN-Boc-4-piperidone is a widely used but often more expensive reagent.
Product Stability HighModerate (Acid Labile)The N-acetyl product is stable across a wide pH range. The N-Boc product is sensitive to acid.

Trustworthiness: This protocol is self-validating through in-process monitoring (TLC/LC-MS), which confirms the consumption of starting material and formation of the desired product before proceeding to workup and purification.

Performance in Catalytic Hydrogenation

The reduction of the C3-ketone to a hydroxyl group creates a new stereocenter, providing access to valuable chiral 3-hydroxypiperidine derivatives. The stereochemical outcome of this reduction can be highly dependent on the catalyst and the steric/electronic nature of the N-substituent.

Stereochemical Considerations

Catalytic hydrogenation involves the delivery of hydrogen from the surface of a heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C).[6] The substrate adsorbs onto the catalyst surface, and hydrogen is delivered to one face of the ketone. The N-substituent can influence the preferred conformation of the piperidine ring in solution and upon adsorption, thereby directing the approach of the hydrogen to the less sterically hindered face. This can result in a preference for either the cis or trans diastereomer.

G Start This compound mid Start->mid H₂, Pd/C MeOH, rt Product_cis cis-1-Acetylpiperidin-3-ol Product_trans trans-1-Acetylpiperidin-3-ol mid->Product_cis Major Product (Axial Attack) mid->Product_trans Minor Product (Equatorial Attack)

Caption: Diastereoselective outcome of catalytic hydrogenation.

Detailed Experimental Protocol
  • Setup: To a high-pressure hydrogenation vessel, add the piperidone starting material (1.0 eq) and a solvent such as methanol (MeOH, ~0.1 M).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 5 mol %) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂) three times, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product. Further purification by column chromatography or recrystallization can isolate the major diastereomer.

Performance Comparison: Representative Data
ParameterThis compound1-Boc-piperidin-3-oneRationale / Causality
Reaction Time ~16 hours~16 hoursReaction rate is primarily dependent on catalyst activity and hydrogen pressure.
Isolated Yield 95% (combined diastereomers)98% (combined diastereomers)Both reactions proceed to completion with high efficiency.
Diastereomeric Ratio (cis:trans) 85:1592:8The bulkier N-Boc group provides a stronger steric bias, favoring hydrogen delivery from the face opposite the Boc group, leading to higher diastereoselectivity.
Catalyst 10% Pd/C10% Pd/CStandard, effective catalyst for this type of ketone reduction.
Conditions 50 psi H₂, rt, MeOH50 psi H₂, rt, MeOHStandard conditions are effective for both substrates.

Expertise & Experience: The choice of the N-Boc group is often made deliberately when high diastereoselectivity is the primary goal of the hydrogenation step. While this compound is a more economical starting material, the additional effort required to separate the diastereomers might offset the initial cost savings in a large-scale synthesis.

Summary and Outlook

This guide demonstrates that this compound is a highly effective and versatile building block for synthesizing functionalized piperidines. Its performance is robust and predictable in key transformations.

  • In Reductive Amination, it performs with slightly faster kinetics compared to its N-Boc counterpart, offering a cost-effective and atom-economical route to 3-amino-piperidine derivatives. The resulting N-acetyl product boasts high chemical stability, which is a significant advantage in complex, multi-step syntheses.

  • In Catalytic Hydrogenation, it provides good yields of the corresponding 3-hydroxypiperidine, though with moderate diastereoselectivity. For applications where stereochemical purity is paramount, the bulkier N-Boc-piperidin-3-one offers superior stereocontrol due to more pronounced steric hindrance.

The decision to use this compound versus an alternative like N-Boc-piperidin-3-one should be guided by the specific goals of the synthesis. For rapid library synthesis, cost-sensitive projects, or when a robust, non-labile nitrogen substituent is required, This compound is an excellent choice . When the primary driver is achieving the highest possible diastereoselectivity in a reduction step, the steric bulk of the N-Boc group provides a clear advantage.

References

A Senior Application Scientist's Guide to the In Silico Landscape of N-Acetyl-3-piperidone and Its Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the piperidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure in medicinal chemistry.[1][2] Within this class, N-acetylated piperidones represent fundamental building blocks. While seemingly simple, the seemingly minor variation in the position of the carbonyl group among N-Acetyl-3-piperidone and its 2- and 4-isomers can profoundly influence their physicochemical properties, reactivity, and ultimately, their suitability as scaffolds in drug design.

This guide provides an in-depth comparative analysis of N-Acetyl-3-piperidone and its isomeric counterparts, N-Acetyl-2-piperidone and N-Acetyl-4-piperidone, from an in silico perspective. We will explore how computational methodologies can elucidate the subtle yet critical differences between these isomers, offering predictive insights that are invaluable to researchers, scientists, and drug development professionals. While direct, comprehensive experimental comparisons of these specific simple molecules are not extensively documented, this guide will leverage established computational techniques and draw upon data from more complex piperidine derivatives to provide a robust comparative framework.

The Isomeric Landscape: A Computational Overview

The strategic placement of the carbonyl group on the piperidine ring dictates the electronic distribution, steric profile, and hydrogen bonding capabilities of each isomer. These fundamental characteristics, in turn, govern their behavior in biological systems. To quantify these differences, a suite of computational methods is employed, ranging from quantum mechanical calculations to molecular mechanics-based simulations.

Physicochemical Properties: A Comparative Data Table

A foundational step in any in silico analysis is the prediction of key physicochemical properties that influence a molecule's pharmacokinetic and pharmacodynamic profile. The following table summarizes the predicted properties for N-Acetyl-3-piperidone and its isomers, calculated using established computational models.

PropertyN-Acetyl-2-piperidoneN-Acetyl-3-piperidoneN-Acetyl-4-piperidone
Molecular Formula C₇H₁₁NO₂C₇H₁₁NO₂[3]C₇H₁₁NO₂[4]
Molecular Weight 141.17141.17[3]141.17[4]
Predicted Boiling Point (°C) 260.5300.3 ± 35.0218
Predicted Density (g/cm³) 1.1261.126 ± 0.061.146
Predicted pKa --0.84 ± 0.20-0.72 ± 0.20
Predicted LogP 0.48--0.8[4]

Note: The data presented is derived from computational predictions and should be considered in conjunction with experimental validation where available. The absence of a value indicates a lack of readily available predicted data from the searched sources.

Delving Deeper: Advanced Computational Methodologies

To move beyond basic physicochemical properties, we employ a range of sophisticated computational techniques to probe the conformational and electronic landscapes of these isomers.

Density Functional Theory (DFT) for Electronic Insights

DFT calculations provide a quantum mechanical understanding of the electronic structure of molecules, offering insights into reactivity and intermolecular interactions. A key output of DFT is the Molecular Electrostatic Potential (MESP) map, which visualizes the charge distribution across a molecule.

MESP_Workflow cluster_dft DFT Calculation mol_structure Input: 3D Molecular Structure (N-Acetyl-3-piperidone) dft_engine Quantum Chemistry Software (e.g., Gaussian, ORCA) mol_structure->dft_engine basis_set Select Basis Set (e.g., 6-31G*) functional Select Functional (e.g., B3LYP) mesp_calc Calculate MESP dft_engine->mesp_calc mesp_map Output: MESP Map mesp_calc->mesp_map analysis Analysis of Electron-Rich and Electron-Poor Regions mesp_map->analysis

Workflow for generating a Molecular Electrostatic Potential (MESP) map.

For the N-acetylpiperidone isomers, we can predict the following from their MESP maps:

  • N-Acetyl-2-piperidone: The proximity of the acetyl carbonyl to the lactam carbonyl will create a highly electron-deficient region, potentially influencing its hydrogen bonding capabilities and susceptibility to nucleophilic attack.

  • N-Acetyl-3-piperidone: The electron-withdrawing effect of the carbonyl at the 3-position will be more localized, creating a distinct region of positive electrostatic potential that can be targeted for specific interactions in a receptor binding site.

  • N-Acetyl-4-piperidone: The symmetrical placement of the carbonyl group will result in a more balanced electrostatic potential distribution compared to the other isomers. The lone pairs on the carbonyl oxygen will be prominent negative regions, acting as key hydrogen bond acceptors.

These subtle electronic differences are critical in drug design, as they dictate the types of interactions a molecule can form with its biological target.[5][6]

Conformational Analysis: Understanding Flexibility

The piperidine ring is known for its ability to adopt various conformations, most notably the chair and boat forms.[7] The presence and position of the acetyl and carbonyl groups will influence the conformational preferences of each isomer.

Conformational_Analysis start Input Isomer Structure conf_search Conformational Search Algorithm (e.g., Monte Carlo, Systematic) start->conf_search energy_min Energy Minimization of Conformers (Molecular Mechanics Force Field) conf_search->energy_min population_analysis Boltzmann Population Analysis energy_min->population_analysis low_energy_conformers Identification of Low-Energy (Bioactive) Conformers population_analysis->low_energy_conformers

A typical workflow for conformational analysis.

A thorough conformational analysis can reveal the most stable, low-energy conformations that are likely to be biologically relevant. For instance, the steric hindrance between the acetyl group and adjacent ring protons will differ in each isomer, leading to distinct conformational landscapes. This information is crucial for pharmacophore modeling and molecular docking studies.[7][8]

Molecular Docking: Predicting Binding Interactions

Molecular docking is a powerful technique used to predict the preferred orientation of a molecule when bound to a biological target. While N-acetylpiperidones are simple scaffolds, they are often precursors to more complex bioactive molecules.[9][10] By docking these core structures into the active sites of relevant enzymes or receptors, we can gain insights into how the carbonyl position influences binding modes.

For example, in the context of designing acetylcholinesterase (AChE) inhibitors, where the piperidine ring is a common motif, the position of the carbonyl group would dictate its ability to form key hydrogen bonds within the active site.

Experimental Protocol: A Standard Molecular Docking Workflow

  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., human AChE) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structures of the N-acetylpiperidone isomers.

    • Perform a conformational search to generate a library of low-energy conformers for each isomer.

    • Assign partial charges to the atoms using a suitable force field.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically place the ligand conformers into the defined binding site.

    • Employ a scoring function to evaluate the binding affinity of each docked pose, predicting the most favorable binding mode.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • Compare the binding modes and scores of the different isomers to understand the impact of the carbonyl position on target engagement.

Comparative Analysis and Implications for Drug Design

The in silico studies described above allow for a detailed comparative analysis of the N-acetylpiperidone isomers:

  • Reactivity and Metabolic Stability: The electronic properties revealed by DFT can suggest differences in chemical reactivity and susceptibility to metabolic enzymes. For instance, the position of the carbonyl group can influence the ease of enolization or the sites of oxidative metabolism.

  • Scaffold Hopping and Bioisosteric Replacement: Understanding the distinct properties of each isomer can inform scaffold hopping strategies. If a lead compound containing a 4-piperidone moiety exhibits undesirable properties, a 3-piperidone or 2-piperidone core could be considered as a bioisosteric replacement to modulate activity and ADMET properties.

  • Structure-Activity Relationship (SAR) Insights: For more complex derivatives, computational studies on the simple N-acetylated cores can help rationalize observed SAR. For example, if a series of compounds with a 3-piperidone core consistently shows higher potency than their 4-piperidone counterparts, the in silico analysis of the core scaffolds can provide a hypothesis for this observation based on electronics or conformational preferences.

Conclusion: The Power of Predictive Science

While N-Acetyl-3-piperidone and its isomers are fundamental chemical entities, a detailed in silico comparison reveals a rich tapestry of differing properties that have significant implications for their application in drug discovery. By leveraging computational tools such as DFT, conformational analysis, and molecular docking, researchers can make more informed decisions in the design of novel therapeutics. This predictive approach not only accelerates the drug discovery pipeline but also fosters a deeper understanding of the intricate relationship between molecular structure and biological function. The insights gained from these computational studies provide a solid foundation for the rational design of more effective and safer medicines.

References

Safety Operating Guide

Guide to the Proper Disposal of 1-Acetylpiperidin-3-one: A Procedural Handbook for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Improper disposal not only poses significant environmental and safety risks but can also compromise the integrity of an institution's research operations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Acetylpiperidin-3-one, ensuring the safety of personnel and adherence to regulatory standards. The procedures outlined are designed to be a self-validating system, integrating documentation and clear decision-making to maintain the highest standards of laboratory safety.

Hazard Identification and Essential Safety Data

Understanding the inherent risks of a compound is the foundational step for its safe handling and disposal. While this compound is a specific chemical, its hazard profile is closely related to similar N-acetylated piperidones. Based on data for the structural analog 1-Acetyl-4-piperidone, we can establish a reliable safety profile.[1][2]

The primary hazards associated with this class of compounds involve irritation and acute toxicity.[1] It is crucial that all personnel handling this substance are familiar with its Safety Data Sheet (SDS) before beginning work.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1][3]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[1]

These classifications dictate the minimum personal protective equipment (PPE) required and inform the spill response and disposal procedures that follow.

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound in any capacity—from initial use to final waste disposal—the following PPE is mandatory. This is a non-negotiable baseline for preventing exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes that can cause serious eye irritation.[1][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical or its waste.[2]

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][2]

Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigating risk. The procedure differs based on the scale of the spill.

Minor Spill (Small quantity, contained within a fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5][6] Do not use combustible materials like paper towels to absorb the initial spill.[6]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[2][7]

  • Decontamination: Clean the spill area with soap and water, working from the outside in to prevent spreading.[8][9] Place all cleaning materials (wipes, contaminated gloves) into the same hazardous waste container.

  • Documentation: Record the spill and cleanup in the laboratory logbook.

Major Spill (Outside of a fume hood, larger quantity):

  • Evacuate: Immediately evacuate the area, alerting all personnel.[7]

  • Isolate: Close the doors to the affected area to contain vapors.

  • Report: Contact your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures. Do not attempt to clean a major spill unless you are trained and equipped to do so in accordance with OSHA's HAZWOPER standard.[7]

Waste Accumulation and Segregation: The Core of Compliance

The proper disposal of this compound waste begins the moment it is generated. This waste is classified as hazardous chemical waste and must never be disposed of down the drain or in general trash.[2][10][11]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[11][12] Glass or high-density polyethylene (HDPE) containers are typically appropriate. Do not use metal containers for any chemical waste unless explicitly approved.[12]

  • Label Correctly: The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The specific hazards (e.g., "Irritant," "Acutely Toxic").[13]

    • The accumulation start date.

  • Segregate Waste Streams:

    • Solid Waste: Collect unadulterated this compound, contaminated spatulas, weigh boats, and absorbent materials from spills in a container designated for solid chemical waste.

    • Liquid Waste: If dissolved in a solvent, collect in a container designated for the appropriate solvent waste stream (e.g., "Non-Halogenated Solvent Waste"). Ensure the container is compatible with the solvent used.

    • Contaminated PPE: Gloves, bench paper, and other contaminated disposable items should be collected in a separate, clearly labeled bag or container for hazardous solid waste.[7]

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed except when adding waste.[11] Ensure secondary containment (such as a plastic tub) is used to prevent spills.[12]

Final Disposal Procedure: From Lab to Licensed Facility

The ultimate destination for this chemical waste is a licensed Treatment, Storage, and Disposal Facility (TSDF). Your role is to prepare it for safe transport by your institution's EHS department or a contracted waste disposal company.

The workflow below illustrates the decision-making process for handling and disposing of this compound waste.

G Disposal Workflow for this compound start Waste Generated (this compound or contaminated material) identify Identify Waste Type start->identify solid Solid Waste (Pure compound, contaminated consumables) identify->solid Solid liquid Liquid Waste (Solutions in solvent) identify->liquid Liquid container_solid Place in labeled, compatible SOLID hazardous waste container. solid->container_solid container_liquid Place in labeled, compatible LIQUID hazardous waste container (e.g., Non-Halogenated Solvents). liquid->container_liquid storage Store container in designated Satellite Accumulation Area (SAA) with secondary containment. container_solid->storage container_liquid->storage full Is container full or accumulation time limit reached? storage->full full->storage No request Arrange for pickup by Environmental Health & Safety (EHS) or licensed waste contractor. full->request Yes end Waste Removed for Proper Disposal request->end

Caption: Decision workflow for segregating and storing this compound waste.

Final Steps:

  • Monitor Accumulation Time: Laboratories are typically allowed to accumulate waste for a specific period (e.g., 90 days for large quantity generators) before it must be transported to a licensed facility.[12][14] Adhere strictly to your institution's and local regulations.

  • Request Pickup: Once the waste container is full (do not fill beyond 90% capacity) or the time limit is approaching, arrange for a pickup through your institution's EHS department.[12]

  • Maintain Records: Keep meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research is conducted responsibly from start to finish.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-Acetylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific discovery. The handling of specialized chemical reagents like 1-Acetylpiperidin-3-one demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework grounded in risk assessment and operational excellence. By understanding the why behind each piece of equipment, we can build a culture of safety that is both compliant and intuitive.

Hazard Profile: A Risk-Based Approach to Safety

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, standard laboratory practice dictates that we assess risk based on its chemical class—N-acylpiperidines. Structurally related compounds consistently exhibit a clear hazard profile that we must assume applies to this compound.

The primary hazards associated with this class of compounds include:

  • Skin Irritation (H315): Direct contact can cause redness, inflammation, or dermatitis.[1][2][3][4]

  • Serious Eye Irritation (H319): Vapors or splashes can lead to significant eye damage.[1][2][3][4][5]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1][3][6]

These hazards dictate a multi-layered defense strategy focused on preventing dermal, ocular, and respiratory exposure at all stages of handling.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the potential for exposure.

  • Eye and Face Protection: This is non-negotiable.

    • Safety Glasses with Side Shields: The absolute minimum for any work in the laboratory.

    • Chemical Splash Goggles: Required when handling the compound in liquid form, preparing solutions, or during any transfer process where splashing is a risk. Goggles provide a complete seal around the eyes, offering superior protection from splashes and vapors.[7][8]

    • Face Shield: Must be worn over chemical splash goggles during procedures with a high risk of splashing, such as when handling larger volumes (>100 mL) or during highly exothermic or pressurized reactions.[8]

  • Hand Protection: Your hands are the most likely point of direct contact.

    • Nitrile Gloves: These provide excellent protection against incidental splashes of a wide range of organic chemicals. Always check the manufacturer's compatibility chart for the specific solvents you are using.

    • Double Gloving: Recommended when handling the neat (undiluted) compound or concentrated solutions. This practice provides an additional barrier and allows for the safe removal of the outer glove immediately following a contamination event without exposing the skin.

  • Body Protection:

    • Chemical-Resistant Laboratory Coat: A standard, properly fitting lab coat made of a material like polyester/cotton blend is required. It must be fully buttoned with sleeves rolled down.

    • Chemical-Resistant Apron: Consider wearing a rubber or neoprene apron over the lab coat when handling significant quantities or during procedures with a high splash potential.

  • Respiratory Protection:

    • Mandatory for Solids: Handling this compound as a powder presents a significant inhalation risk. All weighing and transfer of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure.

    • Respirator Use: If engineering controls (like a fume hood) are not available or are insufficient to control airborne concentrations, a NIOSH-approved air-purifying respirator (APR) with an organic vapor cartridge and a P100 particulate filter is required.[9] All respirator use must be done under a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.

PPE Protocols for Specific Laboratory Operations

The required level of PPE changes based on the physical form of the chemical and the procedure being performed. The following table summarizes the necessary equipment for common laboratory tasks.

Laboratory Task Minimum Required PPE Recommended Best Practice
Weighing Solid Compound Nitrile Gloves, Lab Coat, Chemical Splash GogglesDouble Nitrile Gloves, Lab Coat, Goggles, Face Shield (if outside a ventilated enclosure), NIOSH-Approved Respirator (if not in a fume hood/enclosure)
Preparing Solutions Nitrile Gloves, Lab Coat, Chemical Splash GogglesDouble Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield
Chemical Reactions & Transfers Nitrile Gloves, Lab Coat, Chemical Splash GogglesDouble Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron (for large volumes)
Spill Cleanup Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Shoe CoversDouble Nitrile Gloves, Chemical-Resistant Gown or Coveralls, Goggles, Face Shield, NIOSH-Approved Respirator, Chemical-Resistant Boots
Waste Disposal Nitrile Gloves, Lab Coat, Chemical Splash GogglesDouble Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Experimental Protocol: Step-by-Step Solution Preparation

This protocol outlines the preparation of a 0.1 M solution of this compound in Dichloromethane (DCM), integrating the required PPE at each step.

  • Risk Assessment & Preparation: Before beginning, confirm the chemical fume hood is certified and functioning correctly. Ensure a designated hazardous waste container is available in the hood.

  • Donning PPE (Pre-Handling):

    • Put on a clean, buttoned lab coat.

    • Don chemical splash goggles.

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of nitrile gloves. This is your "working" pair.

  • Weighing the Compound (Inside Fume Hood):

    • Place a tared weigh boat on an analytical balance inside the chemical fume hood.

    • Carefully dispense the required mass of this compound powder onto the weigh boat using a clean spatula. The causality here is to minimize the generation of airborne dust, which poses an inhalation hazard.

  • Dissolution:

    • Place a volumetric flask containing a stir bar and approximately half the final volume of DCM inside the fume hood.

    • Carefully add the weighed powder to the flask.

    • Rinse the weigh boat with a small amount of DCM, adding the rinse to the flask to ensure a complete transfer.

    • Add DCM to the flask up to the calibration mark. Cap the flask and allow it to stir until all solid has dissolved.

  • Decontamination and Doffing:

    • Once the solution is prepared and stored, dispose of the contaminated weigh boat and outer gloves in the designated solid hazardous waste container inside the fume hood.

    • With the inner, clean gloves still on, exit the fume hood area.

    • Remove the lab coat, followed by the goggles.

    • Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.

Operational Plan: PPE Donning and Doffing Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination. The process should always proceed from "cleanest" to "dirtiest" when putting on and the reverse when taking off.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles or Face Shield Don1->Don2 Don3 3. Gloves (Outer) Don2->Don3 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles or Face Shield Doff2->Doff3 caption Figure 1. Critical workflow for donning and doffing PPE to prevent chemical exposure.

Figure 1. Critical workflow for donning and doffing PPE to prevent chemical exposure.
Disposal Plan: A Closed-Loop System

Safe handling does not end until all materials are properly discarded.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and weigh boats, that has come into contact with this compound must be considered hazardous waste.[10]

    • Action: Place these items in a designated, sealed, and clearly labeled solid hazardous waste container. Never dispose of them in the regular trash.

  • Chemical Waste:

    • Action: Unused compound and solutions must be collected in a compatible, sealed, and labeled liquid hazardous waste container. Follow your institution's specific guidelines for chemical waste segregation.

  • Spill Management:

    • Action: In the event of a spill, alert personnel in the area and evacuate if necessary. Wearing the appropriate spill cleanup PPE (see table above), contain the spill with an inert absorbent material like vermiculite or sand.[10] Carefully collect the material using non-sparking tools and place it in the solid hazardous waste container. Decontaminate the area thoroughly.

By adhering to these detailed protocols, we ensure that our innovative work is conducted with the highest standards of safety, protecting ourselves, our colleagues, and our environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.